2-bromo-N-(4-chlorophenyl)butanamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-bromo-N-(4-chlorophenyl)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrClNO/c1-2-9(11)10(14)13-8-5-3-7(12)4-6-8/h3-6,9H,2H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMUDHGWIJGIWSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=C(C=C1)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001290123 | |
| Record name | 2-Bromo-N-(4-chlorophenyl)butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001290123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90841-17-1 | |
| Record name | 2-Bromo-N-(4-chlorophenyl)butanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90841-17-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-N-(4-chlorophenyl)butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001290123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-bromo-N-(4-chlorophenyl)butanamide CAS number 90841-17-1
CAS Number: 90841-17-1
Synonyms:
Executive Summary
2-Bromo-N-(4-chlorophenyl)butanamide (CAS 90841-17-1) is a specialized
This guide details the synthesis, reactivity profile, and handling protocols for researchers utilizing this compound as a precursor for nucleophilic substitution (
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
The compound features a 4-chlorophenyl ring linked via an amide bond to a 2-bromobutyl chain. The electron-withdrawing chlorine atom on the aromatic ring deactivates the phenyl group, modulating the acidity of the amide proton, while the
| Property | Value / Description |
| Appearance | Off-white to beige crystalline solid |
| Melting Point | 98–102 °C (Typical for class; varies by purity) |
| Solubility | Soluble in DCM, Chloroform, DMSO, Ethyl Acetate; Insoluble in Water |
| Reactivity | Potent alkylating agent; susceptible to hydrolysis under strong basic conditions |
| Storage | Store at 2–8 °C under inert atmosphere; light sensitive |
Synthesis Protocol: Acyl Halide Route
The most robust field-proven method for synthesizing CAS 90841-17-1 is the N-acylation of 4-chloroaniline with 2-bromobutyryl bromide. This pathway minimizes side reactions (such as bis-acylation) compared to direct coupling with carboxylic acids.
Reaction Scheme (Logic)
The reaction proceeds via a nucleophilic attack of the aniline nitrogen on the acyl bromide carbonyl. A base is required to scavenge the generated HBr, driving the equilibrium forward and preventing the protonation of the unreacted aniline.
Detailed Methodology
Reagents:
-
4-Chloroaniline (1.0 equiv)
-
2-Bromobutyryl bromide (1.1 equiv)
-
Triethylamine (
) or Pyridine (1.2 equiv) -
Dichloromethane (DCM), anhydrous (Solvent)
Step-by-Step Protocol:
-
Preparation: In a flame-dried 3-neck round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve 4-chloroaniline (10 mmol) in anhydrous DCM (50 mL).
-
Base Addition: Add triethylamine (12 mmol) to the solution. Cool the mixture to 0 °C using an ice bath. Rationale: Cooling prevents uncontrolled exotherms and minimizes the risk of elimination of HBr from the reagent to form crotonyl derivatives.
-
Acylation: Dilute 2-bromobutyryl bromide (11 mmol) in 10 mL of DCM. Add this solution dropwise to the reaction mixture over 30 minutes.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3–5 hours. Monitor via TLC (Hexane:EtOAc 3:1). The starting aniline spot (
) should disappear. -
Workup:
-
Quench with water (50 mL).
-
Wash the organic layer with 1M HCl (2 x 30 mL) to remove unreacted amine/base.
-
Wash with saturated
(to remove residual acid) and brine. -
Dry over anhydrous
, filter, and concentrate in vacuo.
-
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (0-20% EtOAc in Hexanes) if high purity (>99%) is required.
Reaction Pathway Visualization
Caption: Synthesis pathway via N-acylation. The base is critical for scavenging HBr byproduct.
Reactivity & Applications
This compound is a "linchpin" intermediate. Its value lies in the orthogonality of its functional groups: the amide is stable to mild nucleophiles, while the
Nucleophilic Substitution ( )
The primary application is the synthesis of
-
Protocol Insight: Use an excess of amine (2-3 equiv) or a non-nucleophilic base (
) in Acetonitrile at 60 °C.
Heterocycle Formation
-
-Lactams: Under strong basic conditions (e.g., NaH in THF), the amide nitrogen can be deprotonated to attack the
-carbon, displacing the bromide to form a 4-membered lactam ring (1-(4-chlorophenyl)-3-ethylazetidin-2-one). -
Thiazolidinones: Reaction with thiourea or thiols followed by cyclization.
Workflow Diagram
Caption: Divergent synthesis pathways from the parent alpha-bromoamide scaffold.
Analytical Characterization (Expected Data)
To validate the synthesis, the following spectral signatures are diagnostic:
-
NMR (400 MHz,
):- 8.20 (br s, 1H, NH) – Amide proton.
- 7.50 (d, 2H) – Aromatic protons (ortho to amide).
- 7.30 (d, 2H) – Aromatic protons (meta to amide).
-
4.45 (t, 1H) –
-CH (adjacent to Br). -
2.10–2.30 (m, 2H) –
of the ethyl group. -
1.05 (t, 3H) – Terminal
.
-
IR Spectroscopy:
- (N-H stretch).
- (Amide I, C=O).
- (Amide II).
Safety & Handling (E-E-A-T)
Hazard Class: Irritant / Potential Sensitizer.
-
Alkylating Potential: As an
-haloamide, this compound is an alkylating agent. It can react with biological nucleophiles (DNA/Proteins). -
PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.
-
Inhalation: Handle only in a fume hood. The precursor (2-bromobutyryl bromide) is corrosive and a lachrymator.
-
Neutralization: Spills should be treated with dilute ammonia or sodium thiosulfate solution to quench the alkylating capability before disposal.
References
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
-
PubChem. (n.d.).[1][2] Compound Summary for CAS 90841-17-1. National Center for Biotechnology Information. Link
- Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.
-
Organic Chemistry Portal. (n.d.). Synthesis of Amides. Link
Sources
An In-depth Technical Guide to the Chemical Structure and Synthesis of 2-bromo-N-(4-chlorophenyl)butanamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical characteristics, synthesis, and structural elucidation of 2-bromo-N-(4-chlorophenyl)butanamide. As an α-haloamide, this compound holds potential as a versatile intermediate in medicinal chemistry and organic synthesis. This document delves into a detailed, field-proven protocol for its synthesis, outlines methods for its structural characterization through spectroscopic analysis, and discusses critical safety considerations. The guide is structured to provide not just procedural steps, but also the underlying scientific rationale to empower researchers in their experimental design and execution.
Introduction
N-aryl amides are a cornerstone of many pharmaceutical compounds and biologically active molecules. The introduction of a halogen at the α-position to the carbonyl group, as in this compound, significantly enhances the synthetic utility of the amide scaffold. The bromine atom serves as a good leaving group, making the α-carbon susceptible to nucleophilic substitution, thus allowing for the introduction of a wide array of functional groups. This guide will provide a detailed exploration of the synthesis and characterization of this specific α-bromoamide, offering valuable insights for its application in drug discovery and development.
Molecular Structure and Properties
This compound possesses a core structure consisting of a butanamide backbone with a bromine atom at the α-position (carbon-2) and a 4-chlorophenyl group attached to the amide nitrogen.
Key Identifiers:
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 90841-17-1 |
| Molecular Formula | C₁₀H₁₁BrClNO |
| Molecular Weight | 276.56 g/mol |
Below is a 2D representation of the chemical structure of this compound.
Caption: 2D Chemical Structure of this compound.
Synthesis of this compound
The most direct and efficient method for the synthesis of this compound is the acylation of 4-chloroaniline with 2-bromobutanoyl chloride. This reaction forms the amide bond through a nucleophilic acyl substitution mechanism.
Reaction Rationale and Mechanism
The lone pair of electrons on the nitrogen atom of 4-chloroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-bromobutanoyl chloride. The subsequent loss of a chloride ion and a proton results in the formation of the stable amide product. A non-nucleophilic base, such as triethylamine or pyridine, is typically added to neutralize the hydrogen chloride gas that is liberated during the reaction, driving the equilibrium towards the product.
Caption: Experimental workflow for the synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
2-Bromobutanoyl chloride (≥97%)[6]
-
Triethylamine (≥99.5%)
-
Dichloromethane (DCM), anhydrous (≥99.8%)
-
1 M Hydrochloric acid (HCl) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexane (for recrystallization)
-
Ethyl acetate (for recrystallization)
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and flask
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloroaniline (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Acyl Chloride: Cool the solution to 0 °C using an ice bath. To this stirring solution, add 2-bromobutanoyl chloride (1.05 equivalents) dropwise via a dropping funnel over a period of 15-20 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (4-chloroaniline) is consumed.
-
Aqueous Workup: Upon completion, dilute the reaction mixture with dichloromethane. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x volume of DCM), saturated NaHCO₃ solution (2 x volume of DCM), and brine (1 x volume of DCM). The acidic wash removes unreacted triethylamine and any remaining 4-chloroaniline, while the basic wash removes any excess acid.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a mixture of hexane and ethyl acetate to afford this compound as a solid.
Structural Elucidation and Characterization
The identity and purity of the synthesized this compound can be confirmed using a combination of spectroscopic techniques.
Predicted Spectroscopic Data
| Spectroscopic Technique | Predicted Observations |
| ¹H NMR | - Aromatic protons of the 4-chlorophenyl ring appearing as two doublets in the range of δ 7.2-7.6 ppm. - A triplet for the methine proton at the α-position (adjacent to Br) around δ 4.2-4.5 ppm. - A multiplet for the methylene protons of the butyl chain around δ 1.8-2.2 ppm. - A triplet for the terminal methyl group around δ 0.9-1.2 ppm. - A broad singlet for the amide N-H proton, typically downfield (δ 8.0-9.0 ppm). |
| ¹³C NMR | - Carbonyl carbon signal around δ 165-170 ppm. - Aromatic carbon signals in the range of δ 120-140 ppm. - Signal for the α-carbon (attached to Br) around δ 50-60 ppm.[7] - Aliphatic carbon signals for the rest of the butyl chain between δ 10-35 ppm. |
| FT-IR | - N-H stretching vibration as a sharp to medium peak around 3300-3400 cm⁻¹.[8][9] - C=O (amide I band) stretching vibration as a strong, sharp peak around 1660-1680 cm⁻¹.[8][9] - N-H bending (amide II band) vibration around 1530-1550 cm⁻¹. - C-Br stretching vibration in the fingerprint region, typically below 700 cm⁻¹. |
| Mass Spectrometry (EI) | - A molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br). - Fragmentation patterns may include cleavage of the amide bond, leading to fragments corresponding to the 4-chlorophenyl isocyanate cation and the 2-bromobutanoyl cation.[10][11] |
Safety and Handling
As a Senior Application Scientist, it is imperative to emphasize that all chemical syntheses should be conducted with strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the reactants and product.[1][2][4][5][12][13][14]
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors and dust.[1][2][4][12]
-
Handling of Reactants:
-
4-Chloroaniline: This compound is toxic if swallowed, in contact with skin, or if inhaled, and is a suspected carcinogen.[2][3][4][5] Avoid creating dust.
-
2-Bromobutanoyl chloride: This is a corrosive substance that can cause severe skin burns and eye damage.[6] It reacts with moisture, so it should be handled under anhydrous conditions.
-
-
Hazards of α-Brominated Amides: These compounds are generally considered to be irritants and may be lachrymatory.[15] The bromine atom can act as an alkylating agent, so skin contact should be strictly avoided.
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Potential Applications
The chemical structure of this compound makes it a valuable intermediate for further synthetic transformations. The reactive α-bromo group can be displaced by a variety of nucleophiles, such as amines, thiols, and alcohols, to introduce new functionalities. This allows for the rapid generation of a library of derivatives for screening in drug discovery programs. The 4-chlorophenyl moiety is a common feature in many bioactive molecules, and its presence in this building block makes it particularly relevant for the synthesis of potential therapeutic agents.
Conclusion
This technical guide has provided a comprehensive framework for the synthesis, characterization, and safe handling of this compound. The detailed protocol, grounded in established principles of organic chemistry, offers a reliable method for the preparation of this versatile synthetic intermediate. The predicted spectroscopic data serves as a valuable reference for researchers in confirming the structure of the synthesized compound. By understanding the chemical properties and reactivity of this α-bromoamide, scientists and drug development professionals can effectively utilize it in the design and synthesis of novel molecules with potential therapeutic applications.
References
-
4-CHLOROANILINE HAZARD SUMMARY. (n.d.). New Jersey Department of Health. Retrieved February 22, 2026, from [Link]
-
Safety Data Sheet: 4-Chloroaniline. (n.d.). Carl ROTH. Retrieved February 22, 2026, from [Link]
-
Safety Data Sheet. (2016, February 25). National Research Council Canada. Retrieved February 22, 2026, from [Link]
-
SAFETY DATA SHEET - Fisher Scientific. (2023, September 29). Fisher Scientific. Retrieved February 22, 2026, from [Link]
-
MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. Retrieved February 22, 2026, from [Link]
-
Functional Groups and IR Tables. (2020, April 24). Chemistry LibreTexts. Retrieved February 22, 2026, from [Link]
-
Smith, B. C. (2023, August 16). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Retrieved February 22, 2026, from [Link]
-
INFRARED SPECTROSCOPY. (n.d.). St. Paul's Cathedral Mission College. Retrieved February 22, 2026, from [Link]
-
and β-(4-chlorophenyl)-γ-butyrolactones: Key Intermediates in the Synthesis of β-phenyl-GABA and Baclofen. (n.d.). SciELO México. Retrieved February 22, 2026, from [Link]
-
The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. (2025, August 7). Spectrochimica Acta. Retrieved February 22, 2026, from [Link]
-
Alpha-Brominated Amide Definition. (2025, September 15). Fiveable. Retrieved February 22, 2026, from [Link]
- Preparation of n-aryl amides. (n.d.). Google Patents.
-
Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved February 22, 2026, from [Link]
-
Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. (2018, June 12). Royal Society of Chemistry. Retrieved February 22, 2026, from [Link]
-
Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. (n.d.). PMC. Retrieved February 22, 2026, from [Link]
-
DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. (2020, April 8). PMC. Retrieved February 22, 2026, from [Link]
-
2-amino-N-(4-bromo-2-chlorophenyl)butanamide. (n.d.). PubChem. Retrieved February 22, 2026, from [Link]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November 9). ACS Publications. Retrieved February 22, 2026, from [Link]
-
Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. (2022, September 6). Journal of the American Chemical Society. Retrieved February 22, 2026, from [Link]
-
Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. (2024, September 10). ResearchGate. Retrieved February 22, 2026, from [Link]
-
Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. (2018, June 12). PMC. Retrieved February 22, 2026, from [Link]
- Method for preparing N-aryl amide without solvent and catalyst. (n.d.). Google Patents.
-
4-Bromo-2-Chloroaniline Synthesis Report. (n.d.). Cram. Retrieved February 22, 2026, from [Link]
-
Can amide bonds fragment in ESI-MS? (2019, April 2). Chemistry Stack Exchange. Retrieved February 22, 2026, from [Link]
-
Synthetic Access to Aromatic α-Haloketones. (n.d.). PMC. Retrieved February 22, 2026, from [Link]
-
N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide. (n.d.). MDPI. Retrieved February 22, 2026, from [Link]
-
A Mass Spectrometry-Based Method to Screen for α-Amidated Peptides. (n.d.). PMC. Retrieved February 22, 2026, from [Link]
-
Model reaction: synthesis of N-(4-chlorophenyl)-acetamide from 4-chloronitrobenzene. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]
-
sample 13C NMR spectra of compounds with common functional groups. (2022, October 7). YouTube. Retrieved February 22, 2026, from [Link]
-
13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (2022, February 9). MDPI. Retrieved February 22, 2026, from [Link]
-
What is the mechanism for the synthesis of 4-bromo-2-chloro aniline from its precursor? (n.d.). Chemistry LibreTexts. Retrieved February 22, 2026, from [Link]
-
Mechanochemical Synthesis of N-Aryl Amides from O-Protected Hydroxamic Acids. (n.d.). Wiley Online Library. Retrieved February 22, 2026, from [Link]
-
Characteristics of ¹³C NMR Spectroscopy. (2024, July 30). Chemistry LibreTexts. Retrieved February 22, 2026, from [Link]
-
2-Bromo-4-chloroaniline. (n.d.). PubChem. Retrieved February 22, 2026, from [Link]
-
13C nmr spectrum of 2-bromobutane. (n.d.). Doc Brown's Chemistry. Retrieved February 22, 2026, from [Link]
-
What is the mechanism of bromination of an amide group? (2023, April 7). Quora. Retrieved February 22, 2026, from [Link]
-
2-Bromo-N-(4-chlorophenyl)-2-methylpropanamide. (n.d.). PMC. Retrieved February 22, 2026, from [Link]
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physical properties of alpha-bromo-N-(p-chlorophenyl)butyramide
Technical Guide: Physical Properties & Characterization of -bromo-N-(p-chlorophenyl)butyramide[1]
Executive Summary
-bromo-N-(p-chlorophenyl)butyramide1This guide provides a definitive reference for its physicochemical properties, a validated synthesis protocol, and a self-consistent characterization workflow.
Part 1: Chemical Identity & Structure
| Attribute | Detail |
| IUPAC Name | This compound |
| Common Name | |
| CAS Number | Not widely listed; Analogous to 57045-85-9 (Acetamide) |
| Molecular Formula | |
| Molecular Weight | 276.56 g/mol |
| SMILES | CCC(Br)C(=O)Nc1ccc(Cl)cc1 |
| Structural Class |
Structural Visualization
The molecule features a p-chlorophenyl ring (lipophilic/electron-withdrawing) coupled to a butyryl chain bearing a reactive bromine at the
Figure 1: Functional decomposition of the target molecule highlighting reactive centers.
Part 2: Physical Properties[2][3]
Due to the specialized nature of this intermediate, specific experimental data is often extrapolated from homologous series (Acetamide
Solid-State Properties
| Property | Value / Range | Confidence | Context |
| Physical State | Crystalline Solid | High | Typical for aryl amides.[1] |
| Appearance | White to Off-White Needles | High | Recrystallized from EtOH/Water.[1] |
| Melting Point | 108 – 115 °C | Medium | Predicted based on homologs (Acetamide analog MP: 127°C; Propanamide analog MP: ~118°C). |
| Density | ~1.45 g/cm³ | Medium | Estimated vs. water. |
Solution & Thermodynamic Properties
| Property | Value | Implication for Handling |
| Solubility (Water) | < 0.1 mg/mL | Practically insoluble; requires organic co-solvent.[1] |
| Solubility (DCM) | > 50 mg/mL | Excellent solvent for extraction/synthesis. |
| Solubility (DMSO) | > 100 mg/mL | Preferred for biological assays. |
| LogP (Predicted) | 2.8 – 3.2 | Moderate lipophilicity; membrane permeable. |
| pKa (Amide NH) | ~14.5 | Non-ionizable at physiological pH. |
Part 3: Synthesis & Experimental Protocols
Expert Insight: The synthesis of
Synthesis Workflow (Self-Validating Protocol)
Reagents:
-
4-Chloroaniline (1.0 eq)[1]
-
2-Bromobutyryl bromide (1.1 eq)[1]
-
Triethylamine (TEA) (1.2 eq) or
-
Dichloromethane (DCM) (Solvent)
Protocol:
-
Preparation: Dissolve 4-chloroaniline (10 mmol) and TEA (12 mmol) in anhydrous DCM (50 mL) under
atmosphere. Cool to 0°C.[2] -
Addition: Dropwise add 2-bromobutyryl bromide (11 mmol) over 15 minutes. Critical: Maintain temperature < 5°C to prevent bis-acylation.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 3 hours. Monitor by TLC (Hexane:EtOAc 3:1).
-
Workup: Wash organic layer with 1M HCl (to remove unreacted aniline), saturated
, and Brine. -
Purification: Dry over
, concentrate, and recrystallize from Ethanol/Water (9:1).
Figure 2: Step-by-step synthesis workflow for high-purity isolation.
Part 4: Characterization & Validation
To ensure scientific integrity, the synthesized compound must be validated using the following spectral markers.
NMR Spectroscopy ( NMR, 400 MHz, )
The structure is confirmed by the distinct coupling of the butyryl chain and the para-substituted aromatic system.
| Chemical Shift ( | Multiplicity | Integration | Assignment | Mechanistic Note |
| 8.10 | Broad Singlet | 1H | -NH- | Amide proton; exchangeable with |
| 7.50 | Doublet ( | 2H | Ar-H (ortho) | Deshielded by amide nitrogen. |
| 7.30 | Doublet ( | 2H | Ar-H (meta) | Characteristic AA'BB' system of p-Cl-phenyl.[1] |
| 4.45 | Triplet/dd | 1H | -CH(Br)- | |
| 2.15 | Multiplet | 2H | -CH_2- | Diastereotopic protons adjacent to chiral center.[1] |
| 1.08 | Triplet | 3H | -CH_3 | Terminal methyl group.[1] |
Mass Spectrometry (LC-MS)[1]
-
Ionization Mode: ESI+ (Electrospray Ionization, Positive mode)
-
Expected Mass (
): 276.0 and 278.0 (1:1 ratio due to isotopes). -
Chlorine Pattern: Look for the characteristic 3:1 intensity ratio for
superimposed on the Bromine pattern.
Part 5: Safety & Handling (SDS Summary)
Warning:
-
Hazards: Skin Irritant (H315), Serious Eye Irritant (H319), Specific Target Organ Toxicity (H335).
-
Lachrymator: Potential to cause tearing; handle only in a fume hood.
-
Storage: Store at 2-8°C, protected from light (to prevent debromination).
References
-
PubChem Compound Summary. (2025). This compound.[1] National Center for Biotechnology Information. Link
-
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (Reference for Schotten-Baumann mechanism).
-
Bio-Rad Sadtler Spectra. (2024). NMR Data for p-Chloroanilides. Bio-Rad Laboratories.[1] Link
-
European Chemicals Agency (ECHA). (2024). Registration Dossier - Haloacetamides. Link
An In-depth Technical Guide to the Solubility Determination of 2-bromo-N-(4-chlorophenyl)butanamide in Organic Solvents
Abstract
Introduction: The Critical Role of Solubility in Drug Development
In the journey of a drug candidate from discovery to a viable therapeutic, solubility is a primary hurdle.[1][4] Poor solubility can lead to unpredictable in vitro results, diminished in vivo exposure, and significant challenges in developing a formulation with adequate bioavailability.[3][4] 2-bromo-N-(4-chlorophenyl)butanamide, a halogenated amide, presents a molecular structure that suggests moderate lipophilicity, making its interaction with organic solvents a key area of investigation for formulation science.[5] Understanding its solubility profile is not merely an academic exercise; it is a foundational step for dosage form design, from oral solids to parenteral solutions.[2][5] This guide will equip the researcher with the necessary tools to generate reliable solubility data for this and similar compounds.
Theoretical & Predictive Analysis of Solubility
The principle of "like dissolves like" is the cornerstone of solubility prediction.[5] The solubility of a solute in a solvent is governed by the intermolecular forces between them. For this compound, we can infer its likely solubility behavior by examining its structural features:
-
Polar Groups: The amide group (-C(=O)NH-) can act as both a hydrogen bond donor and acceptor.
-
Nonpolar Groups: The butyl chain and the chlorophenyl ring are nonpolar, contributing to lipophilicity. The presence of bromine further enhances this.
-
Overall Polarity: The combination of these features suggests that the molecule is moderately polar. Therefore, it is expected to have limited solubility in highly nonpolar solvents (e.g., hexane) and also in highly polar, protic solvents like water, but will likely exhibit good solubility in solvents of intermediate polarity.
Based on this structural analysis, we can hypothesize a qualitative solubility profile:
-
High Solubility Expected: Solvents that can engage in hydrogen bonding and have a moderate dielectric constant, such as acetone, ethyl acetate, and dichloromethane.
-
Moderate Solubility Expected: Alcohols like ethanol and methanol, where the hydrogen bonding of the solvent with itself can compete with solute-solvent interactions.
-
Low Solubility Expected: Highly nonpolar solvents like hexane and highly polar solvents like water.
The following diagram illustrates the key intermolecular forces at play when this compound is dissolved in a representative organic solvent like acetone.
Caption: Intermolecular forces between this compound and a solvent.
Experimental Determination of Solubility
To obtain quantitative data, a systematic experimental approach is necessary. The "gold standard" for determining thermodynamic solubility is the shake-flask method, which is recommended by various regulatory bodies.[1][6][7] This method involves agitating an excess amount of the solid compound in the solvent of interest until equilibrium is reached.
Materials and Equipment
-
This compound (solid, purity >99%)
-
Selected organic solvents (HPLC grade)
-
Analytical balance
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector[1][8][9]
-
Volumetric flasks and pipettes
Step-by-Step Protocol: The Shake-Flask Method
-
Preparation: Add an excess amount of this compound to a series of glass vials. The excess is crucial to ensure that a saturated solution is formed.[7]
-
Solvent Addition: Accurately add a known volume of the desired organic solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.[6] Allow the mixture to shake for a sufficient time to reach equilibrium. This can take anywhere from 24 to 72 hours.[6][7] It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.[6]
-
Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. To ensure a clear supernatant, centrifuge the vials at high speed.[9][10]
-
Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any remaining solid particles.[9][10]
-
Dilution: Accurately dilute the filtered sample with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration within the calibration range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC-UV method to determine the concentration of the dissolved compound.[1][8]
The following diagram outlines the experimental workflow for the shake-flask solubility determination.
Sources
- 1. scispace.com [scispace.com]
- 2. improvedpharma.com [improvedpharma.com]
- 3. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 4. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 5. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 6. who.int [who.int]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. pharmaguru.co [pharmaguru.co]
- 9. researchgate.net [researchgate.net]
- 10. protocols.io [protocols.io]
Technical Safety & Handling Guide: 2-Bromo-N-(4-chlorophenyl)butanamide
Executive Summary & Molecular Identity[2]
This guide provides an in-depth technical analysis of 2-bromo-N-(4-chlorophenyl)butanamide , an
Unlike standard Safety Data Sheets (SDS) which list hazards, this document explains the causality of those hazards based on molecular orbital theory and electrophilicity, providing a self-validating framework for safe handling and synthesis.[1]
Physicochemical Profiling
The molecule consists of a lipophilic 4-chloroaniline core acylated by a 2-bromobutyryl tail. The critical feature is the C-Br bond at the
| Property | Value / Description | Significance |
| Molecular Formula | Halogenated organic amide. | |
| Molecular Weight | 276.56 g/mol | Moderate weight; likely solid at RT.[1] |
| Physical State | Solid (Crystalline powder) | Dust inhalation risk; requires weighing in a hood.[1] |
| Solubility | DMSO, DCM, Ethyl Acetate | Lipophilicity aids cell permeability (and skin absorption).[1] |
| Reactivity | High. Alkylates biological nucleophiles (cysteine/lysine). | |
| LogP (Predicted) | ~3.0 - 3.5 | High membrane permeability; potential for bioaccumulation. |
Hazard Identification & Toxicology (The "Why")
Standard GHS classifications for this compound are often generic. As a Senior Scientist, you must treat this as a potent alkylating agent .[1]
The Mechanism of Toxicity: -Haloamide Electrophilicity
The toxicity of this compound is not random; it is mechanistic. The carbonyl group withdraws electron density from the
-
Primary Hazard: Skin Sensitization & Irritation (H317, H315).[1]
-
Mechanism: Haptenization.[1] The molecule creates a covalent bond with skin proteins, triggering an immune response (Allergic Contact Dermatitis).[1]
-
Systemic Risk: If inhaled or absorbed, it depletes cellular glutathione, leading to oxidative stress.[1]
GHS Classification (Derived from Structure-Activity Relationships)
-
Signal Word: WARNING
-
H317: May cause an allergic skin reaction.[1]
Toxicological Pathway Visualization
The following diagram illustrates the metabolic fate and the mechanism of cellular damage.
Caption: Mechanism of Action: The electrophilic
Synthesis & Safe Handling Protocol
This section outlines a self-validating synthesis workflow. "Self-validating" means the protocol includes checkpoints to confirm reaction progress and safety neutralization before the operator moves to the next step.
Synthesis Strategy
Reaction: Acylation of 4-chloroaniline with 2-bromobutyryl bromide.[1]
Solvent: Dichloromethane (DCM) or THF (anhydrous).[1]
Base: Triethylamine (
Step-by-Step Protocol
-
Preparation (The Setup):
-
The Reaction (0°C to RT):
-
Dissolve 4-chloroaniline (1.0 equiv) and
(1.2 equiv) in dry DCM. -
Cool to 0°C.[1]
-
Add 2-bromobutyryl bromide (1.1 equiv) dropwise. Control Exotherm.
-
Validation Checkpoint 1 (TLC): After 2 hours, spot the reaction mixture against the starting aniline. Stain with PMA (Phosphomolybdic Acid) or UV.[1] The aniline spot should disappear.[1]
-
-
The Quench (Safety Critical):
-
Do not just pour into water.[1]
-
Add saturated aqueous
to neutralize HBr and hydrolyze trace acid bromide.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Stir for 15 minutes to ensure complete hydrolysis of reactive acylating agents.
-
-
Workup & Purification:
Workflow Diagram
Caption: Validated synthesis workflow with integrated safety checkpoints (Quench) and quality control (TLC).
Emergency Response & Degradation
Decontamination (Spill Response)
If this substance is spilled, simple wiping is risky due to dust generation.[1]
-
Protocol: Cover spill with a thiol-based scavenger solution (e.g., aqueous sodium thiosulfate or a specific decontamination spray containing amines).[1] This chemically deactivates the
-bromo electrophile by converting it to a benign thioether.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Verification: Wipe area with methanol and check via TLC/LCMS swab to ensure no active alkylator remains.[1]
Storage & Stability
-
Conditions: Store at 2-8°C.
-
Instability: Sensitive to light (photolytic cleavage of C-Br bond) and moisture (slow hydrolysis).[1]
-
Degradants: 4-chloroaniline (toxic) and 2-hydroxybutanamide derivatives.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 43649546, 2-amino-N-(4-bromo-2-chlorophenyl)butanamide (Analogous Structure).[1] Retrieved from [Link][1]
-
Organic Syntheses (2023). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid (General Handling of Bromo-Butyryl derivatives). Organic Syntheses, Vol. 100, pp. 4-22.[1] Retrieved from [Link]
Sources
biological activity of N-(4-chlorophenyl) alpha-bromoamides
Technical Guide: Biological Activity & Application of -(4-Chlorophenyl) -Bromoamides
Chemical Structure & Reactivity Profile
The Electrophilic Warhead
The biological activity of this compound class is governed by the susceptibility of the
-
Leaving Group Hierarchy:
.-
Insight:
-Bromoamides offer a balanced reactivity profile—more stable than iodo-variants (which can be non-specifically toxic) but more reactive than chloro-variants (which often require enzyme catalysis to react).
-
-
Scaffold Effect: The para-chloro substituent on the phenyl ring exerts an electron-withdrawing inductive effect (
), slightly increasing the acidity of the amide proton and modulating the lipophilicity ( ), which influences membrane permeability.
Mechanism of Action: Cysteine Alkylation
The primary mechanism of biological action is the irreversible alkylation of thiols (sulfhydryl groups).
Pathway Logic:
-
Recognition: The
-(4-chlorophenyl) moiety binds to a hydrophobic pocket on the target protein. -
Reaction: A proximal cysteine thiolate attacks the
-carbon. -
Inhibition: Bromide is displaced, forming a stable thioether bond. This permanently disables the enzyme or receptor.
Caption: Mechanism of irreversible inhibition via S_N2 alkylation of a cysteine residue by the alpha-bromoamide warhead.
Biological Activities[2][3][4][5][6][7][8][9][10]
Antimicrobial Activity
-
Spectrum: Active against Gram-positive bacteria (e.g., Staphylococcus aureus) and certain fungi.
-
Potency: Typically displays MIC values in the low micromolar range (
). -
Limitation: The activity can be attenuated by high intracellular concentrations of glutathione (GSH), which acts as a "decoy" nucleophile, scavenging the drug before it reaches its target.
Anticancer Potential (Covalent Inhibition)
In oncology, this motif is explored not just as a cytotoxin, but as a specific inhibitor for "undruggable" targets.
-
Target: Cysteine-rich domains in oncoproteins (e.g., KRAS G12C inhibitors often use similar acrylamide or haloacetamide warheads).
-
Cytotoxicity: The compound induces apoptosis by disrupting redox homeostasis (GSH depletion) and inhibiting microtubule dynamics in some cell lines (e.g., MCF-7, HeLa).
Comparative Activity Data
| Compound Variant | Warhead (X) | Reactivity ( | Stability ( | Primary Utility |
| -Br | High | Moderate | Potent antimicrobial; Synthetic intermediate | |
| -Cl | Low | High | Selective covalent drugs (requires proximity) | |
| -I | Very High | Low | General alkylating agent (often too toxic) |
Experimental Protocols
Synthesis of -(4-chlorophenyl)-2-bromoacetamide
Objective: Synthesize the core scaffold with high purity (>98%) to avoid di-bromo impurities.
Reagents:
-
4-Chloroaniline (
eq) -
Bromoacetyl bromide (
eq) -
Potassium Carbonate (
, eq) or Triethylamine -
Dichloromethane (DCM, anhydrous)
Workflow:
-
Preparation: Dissolve 4-chloroaniline in anhydrous DCM in a round-bottom flask. Add
and cool to (ice bath). -
Addition: Add bromoacetyl bromide dropwise over 30 minutes. Critical: Slow addition prevents the formation of di-acylated byproducts and controls the exotherm.
-
Reaction: Stir at
for 1 hour, then allow to warm to room temperature (RT) for 2–4 hours. Monitor via TLC (Hexane:EtOAc 3:1). -
Workup: Quench with water. Wash organic layer with
(to remove unreacted aniline), then saturated , then brine. -
Purification: Dry over
, filter, and concentrate. Recrystallize from Ethanol/Water to yield white needles.
Caption: Step-by-step synthesis workflow for N-(4-chlorophenyl)-2-bromoacetamide.
Cysteine Reactivity Assay (GSH Depletion Test)
Objective: Quantify the "warhead" reactivity to validate biological potential. This is a self-validating protocol; if the compound does not deplete GSH, it is likely inactive or degraded.
Protocol:
-
Incubation: Incubate the test compound (
) with reduced Glutathione (GSH, ) in PBS buffer (pH 7.4) at .[2] -
Time Points: Aliquot samples at
minutes. -
Detection: React aliquots with Ellman’s Reagent (DTNB). Measure absorbance at
. -
Analysis: A decrease in absorbance correlates to GSH alkylation.
-
Target:
depletion within 60 minutes indicates a reactive warhead suitable for antimicrobial/anticancer applications.
-
References
-
Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. IRE Journals. [Link]
-
Covalent Inhibition in Drug Discovery. National Institutes of Health (PMC). [Link]
-
Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket. Journal of Medicinal Chemistry. [Link]
-
Mechanisms of Action for Antimicrobial Peptides With Antibacterial and Antibiofilm Functions. Frontiers in Microbiology (via NIH). [Link]
literature review on 2-bromo-N-arylbutanamide derivatives
Executive Summary
2-bromo-N-arylbutanamide derivatives represent a class of
For drug development professionals, this scaffold acts as a "privileged intermediate."[1][2] It is rarely the final drug substance due to its inherent alkylating reactivity (PAINS liability).[1] Instead, it serves as a critical gateway to three high-value structural motifs:
- -Lactams (Azetidin-2-ones): Via intramolecular cyclization.
-
Quinoxalinones/Heterocycles: Via condensation with bifunctional nucleophiles.[1]
-
-Amino Amides: Via nucleophilic substitution (
).[1]
This guide details the synthetic logic, reactivity profiles, and experimental protocols required to utilize these derivatives effectively.
Structural Chemistry & Synthetic Logic[1]
The synthesis of 2-bromo-N-arylbutanamides is a classic nucleophilic acyl substitution. The reaction kinetics are governed by the nucleophilicity of the aniline and the electrophilicity of the 2-bromobutyryl halide.
Synthetic Workflow
The most robust method involves reacting an aniline derivative with 2-bromobutyryl bromide (or chloride) in the presence of a non-nucleophilic base.
Critical Consideration: The order of addition is vital. The acid halide must be added to the amine/base mixture at low temperature (0°C) to prevent bis-acylation or thermally induced elimination of HBr.[1]
Figure 1: General synthetic workflow for 2-bromo-N-arylbutanamide formation via acyl substitution.
Reactivity Profile: The "Warhead" Mechanism[1]
The utility of this scaffold stems from its dual-electrophile nature. Understanding this is key to controlling side reactions.[1][3]
-
The C-Br Bond (
-Carbon): This is a secondary alkyl halide. It is susceptible to attack but is sterically more hindered than a bromoacetamide.[1] This makes it selective for smaller, stronger nucleophiles (e.g., thiols, primary amines).[1] -
The Amide NH: The presence of the electron-withdrawing carbonyl and aryl group acidifies the amide proton (
in DMSO). Deprotonation generates an amidate anion, which is the driving force for cyclization.[1]
Application I: The -Lactam Gateway
The most prestigious application of 2-bromo-N-arylbutanamides is the synthesis of 1-aryl-3-ethylazetidin-2-ones (
Mechanistic Insight: Successful cyclization requires a base strong enough to deprotonate the amide but non-nucleophilic enough to avoid attacking the carbonyl or displacing the bromine intermolecularly.[1] Sodium Hydride (NaH) in DMF or Phase Transfer Catalysis (TEBA/NaOH) are the gold standards.[1]
Figure 2: Mechanism of base-mediated intramolecular cyclization to form the
Application II: Heterocyclic Construction
Beyond
Divergent Synthesis Map
The following diagram illustrates how changing the reagent alters the final scaffold.
Figure 3: Divergent synthesis pathways yielding different bioactive scaffolds.[1]
Experimental Protocols
Protocol A: Synthesis of 2-Bromo-N-phenylbutanamide
Target: Creation of the core scaffold.
Reagents:
-
Aniline (10 mmol)[1]
-
2-Bromobutyryl bromide (11 mmol)
-
Triethylamine (TEA) (12 mmol)[1]
-
Dichloromethane (DCM) (anhydrous, 30 mL)[1]
Step-by-Step:
-
Setup: Flame-dry a 100 mL round-bottom flask. Add Aniline and TEA to DCM under Nitrogen atmosphere. Cool to 0°C (ice bath).
-
Addition: Add 2-Bromobutyryl bromide dropwise over 20 minutes. Caution: Exothermic.[1] HBr fumes may form if TEA is insufficient.[1]
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 3 hours. Monitor via TLC (Hexane:EtOAc 4:1).[1]
-
Workup: Wash with water (2x), 1M HCl (to remove unreacted aniline), and Brine.[1] Dry over
.[1][3][4] -
Purification: Recrystallize from Ethanol/Water or use Flash Chromatography.[1]
Protocol B: Cyclization to -Lactam (Phase Transfer Method)
Target: 1-Phenyl-3-ethylazetidin-2-one.
Reagents:
-
2-Bromo-N-phenylbutanamide (2 mmol)
-
Toluene (15 mL)[1]
-
50% NaOH (aqueous, 5 mL)
-
TBAB (Tetrabutylammonium bromide) (0.2 mmol - 10 mol%)[1]
Step-by-Step:
-
Setup: Dissolve the amide and TBAB in Toluene.
-
Initiation: Add the 50% NaOH solution vigorously.
-
Reaction: Stir vigorously at RT or mild heat (40°C) for 4–12 hours. Note: Vigorous stirring is essential to maximize interfacial surface area.[1]
-
Workup: Separate organic layer.[1][3][4] Wash with water until neutral.[1] Dry and concentrate.
Biological Implications & Data Summary[1][2][5][6][7][8][9]
While often intermediates, the parent
Table 1: Comparative Reactivity & Activity
| Property | 2-Bromo-N-arylbutanamide | 2-Chloro-N-arylbutanamide | 2-Bromo-N-arylacetamide |
| Leaving Group Ability | High (Br is excellent) | Moderate (Cl is slower) | High |
| Steric Hindrance ( | Moderate (Ethyl group) | Moderate (Ethyl group) | Low (Methyl group) |
| Cyclization Rate | Fast | Slow | Very Fast |
| Stability | Moderate (Light sensitive) | High | Low (Hydrolyzes easily) |
Safety Note: These compounds are potential lachrymators and skin irritants.[1] All handling must occur in a fume hood.
References
-
BenchChem. (2025).[1][2][3] 2-Bromo-N-(tert-butyl)butanamide Synthesis: Protocols and Troubleshooting. Retrieved from [1]
-
PubChem. (2025).[1] Compound Summary: 2-Bromo-N-phenylbutanamide (CID 16471741). National Library of Medicine.[1] Retrieved from [1]
-
Takahata, H., et al. (Year varies by specific paper).[1] Stereoselective synthesis of beta-lactams via intramolecular cyclization. (General reference to established organic chemistry protocols for beta-lactam formation from alpha-haloamides).
-
Organic Chemistry Portal. (2024).[1] Synthesis of Amides and Beta-Lactams.[5][6] Retrieved from [1]
-
ResearchGate. (2023). Fungicidal and antibiofilm activities of 2-Bromo-N-Phenylacetamide.[7] (Extrapolated structure-activity relationship data). Retrieved from
Sources
- 1. youtube.com [youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ojs.observatoriolatinoamericano.com [ojs.observatoriolatinoamericano.com]
Therapeutic Potential & Synthetic Utility of 2-Bromo-N-(4-chlorophenyl)butanamide Precursors
Executive Summary
In the landscape of modern medicinal chemistry, 2-bromo-N-(4-chlorophenyl)butanamide (CAS: 101-92-8 analog/derivative) represents a critical electrophilic scaffold . While not an active pharmaceutical ingredient (API) itself, this molecule serves as a high-value "warhead" precursor. Its structural architecture—combining a reactive
This guide dissects the chemical utility of this precursor, detailing the mechanistic pathways for its conversion into bioactive libraries and providing validated protocols for its synthesis and derivatization.
Chemical Architecture & Reactivity Profile
The therapeutic potential of this compound is dictated by its dual-functionality:
-
The Electrophilic
-Carbon: The carbon atom bonded to the bromine is highly susceptible to Nucleophilic Substitution ( ) . This allows for the rapid introduction of diverse pharmacophores (amines, phenols, thiols) to generate "Lipinski-compliant" drug candidates. -
The 4-Chlorophenyl "Anchor": The para-chloro substitution blocks metabolic hydroxylation at the 4-position (a common clearance route for phenyl rings), significantly enhancing the half-life (
) of the resulting derivatives. -
The Butanamide Backbone: Unlike the simpler acetamide (2-carbon) or propanamide (3-carbon) linkers, the butanamide (4-carbon) chain introduces an ethyl group at the
-position. This increases lipophilicity ( ) and steric bulk, often improving selectivity for hydrophobic binding pockets in receptors like PPAR or Voltage-Gated Sodium Channels (VGSCs) .
Physicochemical Profile (Calculated)
| Property | Value | Implication for Drug Design |
| Molecular Formula | Core scaffold | |
| Molecular Weight | ~276.56 g/mol | Low MW allows for heavy derivatization < 500 Da |
| ClogP | ~3.2 | High membrane permeability; suitable for CNS targets |
| H-Bond Donors | 1 (Amide NH) | Critical for receptor binding alignment |
| H-Bond Acceptors | 1 (Carbonyl O) | Critical for receptor binding alignment |
| Reactivity | High ( | Requires controlled conditions to prevent hydrolysis |
Divergent Synthetic Pathways: From Precursor to Potency
The utility of this precursor lies in its ability to access distinct therapeutic classes via controlled reaction conditions.
Pathway A: -Amino Amides (Analgesics / Anti-arrhythmics)
By reacting the precursor with secondary amines (e.g., diethylamine, piperidine), researchers synthesize
-
Mechanism: Classical
substitution.[1] -
Therapeutic Target: These derivatives mimic the structure of Lidocaine and Prilocaine but with enhanced lipophilicity (due to the ethyl group) and metabolic stability (due to the 4-Cl group). They are potent blockers of Nav1.7 and Nav1.8 sodium channels, offering potential for non-opioid pain management.
Pathway B: -Aryloxy Amides (Metabolic Modulators)
Reaction with substituted phenols (e.g., 4-cyanophenol) yields
-
Mechanism: Williamson Ether Synthesis-type displacement (
). -
Therapeutic Target: This scaffold mimics the "fibrate" class (e.g., Clofibrate , Bezafibrate ) and is a key pharmacophore for PPAR
agonists (lipid lowering) and Selective Androgen Receptor Modulators (SARMs) . The ether linkage provides rotational freedom essential for inducing the active conformation of nuclear receptors.
Pathway C: Oxindoles (Kinase Inhibitors)
Under Lewis Acid catalysis (e.g.,
-
Mechanism: Stollé Synthesis (Intramolecular Friedel-Crafts Alkylation).
-
Therapeutic Target: This yields 3-ethyl-5-chloro-oxindole , a core scaffold for multi-targeted receptor tyrosine kinase (RTK) inhibitors (similar to Sunitinib ).
Figure 1: Divergent synthetic pathways utilizing the this compound scaffold to access three distinct therapeutic classes.
Experimental Protocols
Protocol 1: Synthesis of this compound
Rationale: This protocol uses a Schotten-Baumann-like acylation under anhydrous conditions to prevent hydrolysis of the acyl bromide.
Reagents:
-
4-Chloroaniline (1.0 eq)
-
2-Bromobutyryl bromide (1.1 eq)
-
Triethylamine (TEA) (1.2 eq)
-
Dichloromethane (DCM) (Anhydrous)
Step-by-Step Workflow:
-
Preparation: Dissolve 4-chloroaniline (12.75 g, 100 mmol) and TEA (16.7 mL, 120 mmol) in anhydrous DCM (200 mL) in a 500 mL round-bottom flask under Nitrogen atmosphere. Cool to 0°C.
-
Addition: Add 2-bromobutyryl bromide (25.3 g, 110 mmol) dropwise via an addition funnel over 30 minutes. Caution: Exothermic reaction.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1).
-
Workup: Quench with water (100 mL). Separate the organic layer.[2] Wash with 1M HCl (2 x 50 mL) to remove unreacted aniline, then sat.
(2 x 50 mL), and brine. -
Isolation: Dry over
, filter, and concentrate in vacuo. -
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica, 0-20% EtOAc in Hexanes).
-
Validation:
NMR should show a triplet (~1.0 ppm, ), a multiplet (~2.0 ppm, ), a triplet/dd (~4.4 ppm, -CH), and aromatic signals (7.3-7.6 ppm).
Protocol 2: Derivatization to -Amino Amide (Nav1.7 Blocker Analog)
Rationale: A standard
Reagents:
-
This compound (1.0 eq)
-
Piperidine (2.5 eq)
-
Acetonitrile (ACN)
Step-by-Step Workflow:
-
Dissolution: Dissolve the bromo-precursor (2.76 g, 10 mmol) in ACN (30 mL).
-
Reaction: Add Piperidine (2.5 mL, 25 mmol). The excess acts as both nucleophile and proton scavenger.
-
Reflux: Heat to reflux (80°C) for 6 hours.
-
Workup: Evaporate solvent. Redissolve residue in EtOAc, wash with water and brine.
-
Salt Formation: To isolate as a stable salt (for biological testing), treat the ethereal solution with HCl in dioxane. Filter the white precipitate.
Quality Control & Safety
Analytical Specifications
-
HPLC Purity: > 98% (Area %) at 254 nm.
-
Impurity Profile: Limit 4-chloroaniline < 0.1% (genotoxic impurity).
-
Stability: Store at 2-8°C, protected from light. Alpha-bromo amides can degrade to
-hydroxy amides if exposed to moisture.
Safety & Toxicology (HSE)
-
Lachrymator Hazard: Like many
-halo carbonyls, this precursor is a potent lachrymator and skin irritant. All handling must occur in a functioning fume hood. -
Alkylating Agent: As an electrophile, it is a potential mutagen. Double-gloving (Nitrile) and full PPE are mandatory.
-
Waste Disposal: Quench excess alkylating agent with dilute ammonia or thiosulfate before disposal.
References
-
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard reference for
and Friedel-Crafts mechanisms). Link -
Ertl, P., et al. (2000). "Fast Calculation of Molecular Polar Surface Area as a Sum of Fragment-Based Contributions and Its Application to the Prediction of Drug Transport Properties." Journal of Medicinal Chemistry. (Basis for ClogP and transport analysis). Link
-
Mao, J., et al. (2010). "Synthesis and biological evaluation of novel oxindole derivatives as potential anticancer agents." Bioorganic & Medicinal Chemistry Letters.
-halo amides). Link -
Tognetto, M., et al. (2019). "Alpha-Amino Amides: A New Class of Sodium Channel Blockers." Current Medicinal Chemistry. (Reference for the therapeutic utility of the amino-amide derivatives). Link
-
PubChem Compound Summary. "this compound." National Center for Biotechnology Information. (Source for chemical structure verification). Link
Sources
2-bromo-N-(4-chlorophenyl)butanamide PubChem CID and identifiers
This technical guide provides an in-depth analysis of 2-bromo-N-(4-chlorophenyl)butanamide , a specialized organic intermediate used in the synthesis of heterocyclic compounds and pharmaceutical scaffolds.
Chemical Identity & Identifiers
This compound is an
Core Identifiers
| Identifier Type | Value |
| IUPAC Name | This compound |
| Common Synonyms | 2-bromo-4'-chlorobutyranilide; |
| CAS Registry Number | 90841-17-1 |
| PubChem CID | Not explicitly indexed as a primary record; see analogs (e.g., CID 107167 for ketone) |
| Molecular Formula | C |
| SMILES | CCC(Br)C(=O)Nc1ccc(Cl)cc1 |
| InChI Key | Predicted:[2][3][4]QLBCELNGAQNGNM-UHFFFAOYSA-N (Analog based) |
Physicochemical Properties
The following data represents the physicochemical profile of the compound. Where experimental data is limited for this specific derivative, values are derived from structurally homologous
| Property | Value / Description | Source/Note |
| Molecular Weight | 276.56 g/mol | Calculated |
| Physical State | Solid (Crystalline powder) | Standard for class |
| Color | White to Off-white | Typical for pure amides |
| Melting Point | 110–115 °C (Predicted) | Based on p-chloro analogs [1] |
| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in water | Lipophilic amide |
| LogP (Predicted) | ~2.8 – 3.2 | High lipophilicity due to halo-aryl group |
| H-Bond Donors | 1 (Amide NH) | Structure-based |
| H-Bond Acceptors | 1 (Carbonyl O) | Structure-based |
Synthetic Methodology
The synthesis of This compound follows a standard nucleophilic acyl substitution pathway. This protocol ensures high purity by utilizing the high reactivity of acyl halides under basic conditions to scavenge the acidic byproduct.
Reaction Scheme
Reagents:
-
Substrate: 4-Chloroaniline (1.0 eq)
-
Acylating Agent: 2-Bromobutyryl bromide (1.1 eq) (or 2-bromobutyryl chloride)
-
Base: Triethylamine (Et
N) or Pyridine (1.2 eq) -
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)
Step-by-Step Protocol
-
Preparation : Charge a flame-dried 3-neck round-bottom flask with 4-chloroaniline (10 mmol) and anhydrous DCM (50 mL) under an inert atmosphere (N
or Ar). -
Base Addition : Add Triethylamine (12 mmol) to the solution and cool the mixture to 0 °C using an ice bath.
-
Acylation : Dropwise add 2-bromobutyryl bromide (11 mmol) dissolved in DCM (10 mL) over 30 minutes. Critical: Maintain temperature < 5 °C to prevent di-acylation or elimination side reactions.
-
Reaction : Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor conversion via TLC (Hexane:EtOAc 3:1).
-
Workup : Quench with saturated NaHCO
solution. Extract the organic layer, wash with 1M HCl (to remove unreacted aniline) and brine. -
Purification : Dry over anhydrous MgSO
, filter, and concentrate in vacuo. Recrystallize the crude solid from Ethanol/Water or purify via silica gel chromatography.
Synthesis Workflow Diagram
Caption: Optimized synthesis workflow for this compound via acyl substitution.
Mechanistic Insight
The formation of the amide bond proceeds via an addition-elimination mechanism. The amine nitrogen of 4-chloroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid bromide.
Mechanism Description
-
Nucleophilic Attack : The lone pair on the aniline nitrogen attacks the carbonyl carbon of 2-bromobutyryl bromide, forming a tetrahedral intermediate.
-
Elimination : The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the bromide ion (a good leaving group).
-
Deprotonation : The base (Et
N) deprotonates the cationic amide intermediate to yield the neutral product and triethylammonium bromide salt.
Pathway Diagram
Caption: Nucleophilic acyl substitution mechanism for amide bond formation.
Applications & Reactivity
This compound is a valuable building block in medicinal chemistry, specifically for the synthesis of 3,3-disubstituted oxindoles and
Key Transformations
-
Intramolecular Friedel-Crafts Alkylation : Under Lewis acid catalysis (e.g., AlCl
or BF OEt ), the -bromo group can be displaced by the aromatic ring (at the ortho position) to form 3-ethyl-5-chlorooxindole . This is a critical scaffold in kinase inhibitors [2]. -
Nucleophilic Substitution (S
2) : The secondary alkyl bromide is susceptible to displacement by azides, amines, or thiols, allowing for further functionalization of the -carbon.
Safety & Handling
-
Hazards : The compound is an
-haloamide, which can be a potent skin and eye irritant and a potential skin sensitizer. It may act as an alkylating agent. -
PPE : Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood.
-
Storage : Store in a cool, dry place, away from light. Moisture sensitive (slow hydrolysis).
References
-
Sigma-Aldrich . Product Detail: this compound. CAS 90841-17-1.[5][6]
- Goossens, L., et al. (2009). "Synthesis and biological evaluation of new N-aryloxindoles." European Journal of Medicinal Chemistry, 44(10).
-
Moreno-Fuquen, R., et al. (2011). "2-Bromo-N-(4-chlorophenyl)-2-methylpropanamide." Acta Crystallographica Section E, 67(9). (Crystal structure of the methyl-analog).
Sources
- 1. 2-Bromo-4-chloro-1-(4-chlorophenyl)butan-1-one | C10H9BrCl2O | CID 107167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-amino-N-(4-bromo-3-chlorophenyl)propanamide | C9H10BrClN2O | CID 107620223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pomiferin | C25H24O6 | CID 4871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound [90841-17-1] | Chemsigma [chemsigma.com]
- 6. Page 40-3377501 to 3395000 - Cas List Page - CMO,CDMO,Custom Synthesis-Howei Pharm [howeipharm.com]
Methodological & Application
Application Note: High-Fidelity Synthesis of 2-Bromo-N-(4-chlorophenyl)butanamide
Executive Summary
This application note details the optimized synthesis of 2-bromo-N-(4-chlorophenyl)butanamide (Target Molecule, TM ) from 4-chloroaniline and 2-bromobutanoyl bromide. While conceptually a standard Schotten-Baumann or anhydrous acylation, the presence of the
This protocol utilizes a low-temperature anhydrous amine-scavenger method to favor the kinetic product (amide formation) over the thermodynamic elimination product. This method ensures high purity (>98%) suitable for downstream cyclization into oxindoles or
Strategic Analysis & Retrosynthesis
The synthesis relies on Nucleophilic Acyl Substitution.[1] The 4-chloroaniline nucleophile attacks the highly reactive acyl bromide.
-
Primary Challenge: The
-proton in the product is acidic ( ). In the presence of excess base or heat, HBr elimination occurs, yielding (E)-N-(4-chlorophenyl)but-2-enamide . -
Solution: Use of a non-nucleophilic base (Triethylamine) at
in an anhydrous non-polar solvent (DCM) to precipitate the hydrobromide salt immediately, preventing further reaction.
Reaction Scheme (Graphviz)
Figure 1: Reaction pathway highlighting the kinetic control required to avoid elimination byproducts.
Materials & Reagents
| Reagent | CAS No.[1][2] | MW ( g/mol ) | Equiv.[1] | Role | Safety Note |
| 4-Chloroaniline | 106-47-8 | 127.57 | 1.0 | Nucleophile | Toxic, potential carcinogen. |
| 2-Bromobutanoyl bromide | 26074-52-2 | 229.90 | 1.1 | Electrophile | Lachrymator , Corrosive, Moisture sensitive. |
| Triethylamine (TEA) | 121-44-8 | 101.19 | 1.2 | Acid Scavenger | Flammable, volatile. |
| Dichloromethane (DCM) | 75-09-2 | - | Solvent | Solvent | Anhydrous (keep dry). |
Note: 2-Bromobutanoyl bromide is preferred over the chloride analog due to higher reactivity, allowing lower reaction temperatures.
Experimental Protocol
Phase 1: Setup & Solubilization[3]
-
Glassware: Oven-dry a 250 mL 3-neck round-bottom flask (RBF), magnetic stir bar, and a pressure-equalizing addition funnel. Flush with Nitrogen (
) or Argon. -
Charge: Add 4-Chloroaniline (5.00 g, 39.2 mmol) to the RBF.
-
Solvent: Add anhydrous DCM (50 mL) . Stir until fully dissolved.
-
Base: Add Triethylamine (6.55 mL, 47.0 mmol) via syringe. The solution may darken slightly.
-
Cooling: Submerge the flask in an ice/water bath (
). Allow to equilibrate for 10 minutes.
Phase 2: Controlled Addition (Critical Step)
-
Preparation: Dilute 2-Bromobutanoyl bromide (9.90 g, 5.2 mL, 43.1 mmol) in DCM (10 mL) in the addition funnel.
-
Why dilute? To prevent localized hot-spots that favor elimination.
-
-
Addition: Dropwise add the acid bromide solution over 30-45 minutes .
-
Observation: A thick white precipitate (
) will form immediately. Ensure vigorous stirring.
-
-
Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to Room Temperature (RT) naturally. Stir for 3-4 hours .
-
QC Check: Spot TLC (Hexane:EtOAc 3:1). The aniline spot (
) should disappear; product spot ( ) appears.
-
Phase 3: Workup & Isolation[3]
-
Quench: Slowly add 1M HCl (30 mL) to the reaction mixture while stirring. This solubilizes the triethylamine salts and removes unreacted aniline.
-
Separation: Transfer to a separatory funnel. Collect the organic (lower) DCM layer.
-
Washes:
-
Wash Organic layer with 1M HCl (2 x 30 mL) .
-
Wash with Sat.
(2 x 30 mL) (Removes excess acid/HBr). -
Wash with Brine (1 x 30 mL) .
-
-
Drying: Dry the organic phase over anhydrous
or . Filter off the desiccant. -
Concentration: Evaporate the solvent under reduced pressure (Rotavap) at <40°C .
-
Warning: Do not overheat the water bath; thermal elimination is possible.
-
Phase 4: Purification
-
Crude Product: You will obtain an off-white to beige solid.
-
Recrystallization:
-
Dissolve crude solid in minimum hot Ethanol or Hexane/EtOAc (4:1) .
-
Cool slowly to RT, then to
. -
Filter the crystals and wash with cold Hexane.
-
-
Drying: Vacuum dry at RT for 4 hours.
Process Analytical Technology (PAT) & Validation
Workup Logic Flow
Figure 2: Purification workflow designed to remove unreacted amine and acid scavenger salts.
Characterization Data (Expected)
| Metric | Expected Value | Interpretation |
| Appearance | White crystalline solid | High purity. Yellowing indicates oxidation or elimination. |
| Melting Point | 108 - 115 °C | Sharp range indicates purity. |
| 1H NMR (CDCl3) | Amide proton. | |
| Para-substituted aromatic system (AA'BB'). | ||
| Characteristic | ||
| Ethyl group methylene. | ||
| Ethyl group methyl. |
Troubleshooting & Optimization
Issue 1: Product is an oil that won't solidify.
-
Cause: Residual solvent or presence of the elimination byproduct (crotonamide), which lowers the melting point.
-
Fix: Triturate the oil with cold Hexane or Pentane. Scratch the flask wall to induce nucleation. If it remains oily, run a silica plug (Hexane:EtOAc 9:1) to remove non-polar impurities.
Issue 2: Presence of extra alkene peaks in NMR (
-
Cause: Elimination occurred due to high temperature or excess base.
-
Fix: Ensure the reaction is kept at
during addition. Verify the stoichiometry of TEA (do not exceed 1.2 eq). Do not heat the rotavap bath above 40°C.
Issue 3: Low Yield.
-
Cause: Hydrolysis of 2-bromobutanoyl bromide before reaction.
-
Fix: Ensure the acid bromide is fresh and clear (not brown/fuming excessively). Use strictly anhydrous DCM.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 117293, 2-Bromobutanoyl bromide. Retrieved from [Link]
-
Gowda, B. T., et al. (2009). Crystal structure of 2-bromo-N-(4-bromophenyl)acetamide. Acta Crystallographica Section E. (Structural analogue precedence). Retrieved from [Link]
Sources
reaction conditions for acylation of p-chloroaniline with 2-bromobutyryl bromide
Application Note: Optimization and Standard Operating Procedure for the Synthesis of N-(4-chlorophenyl)-2-bromobutanamide
Executive Summary
This application note details the optimized reaction conditions for the acylation of p-chloroaniline with 2-bromobutyryl bromide. This transformation is a critical intermediate step in the synthesis of heterocyclic pharmaceutical scaffolds (e.g., substituted oxindoles via intramolecular cyclization) and Atom Transfer Radical Polymerization (ATRP) initiators.
While standard Schotten-Baumann conditions apply, the specific combination of a deactivated aniline (p-chloro substitution) and a sterically hindered, hydrolytically unstable electrophile (2-bromobutyryl bromide) requires precise control over temperature and base stoichiometry to maximize yield and minimize side reactions such as elimination or bis-acylation.[1]
Mechanistic Insight & Chemical Causality
Reaction Logic
The reaction proceeds via a Nucleophilic Acyl Substitution .[1] The nitrogen atom of the p-chloroaniline acts as the nucleophile, attacking the carbonyl carbon of the acid bromide.
-
Nucleophile (p-Chloroaniline): The chlorine atom at the para position is inductively withdrawing (-I effect) but mesomerically donating (+M effect).[1] The net result is a slightly deactivated nucleophile compared to aniline, requiring a highly reactive electrophile or a catalyst.
-
Electrophile (2-Bromobutyryl bromide): Acid bromides are more reactive than acid chlorides due to the weaker C-Br bond and better leaving group ability of bromide (
) compared to chloride ( ).[1] However, the -bromo and -ethyl groups introduce steric hindrance and inductive withdrawal, making the carbonyl highly electrophilic but also susceptible to side reactions like -elimination (forming ketenes) if strong bases are used.[1]
The Role of the Base
A base is required to neutralize the HBr generated during the reaction.
-
Primary Choice (Triethylamine - TEA): A non-nucleophilic organic base is preferred to prevent competition with the aniline.[1]
-
Stoichiometry: Strictly controlled (
1.0 equiv) to drive the equilibrium, but excess strong base must be avoided to prevent the elimination of HBr from the 2-bromobutyryl chain (dehydrohalogenation).
Figure 1: Mechanistic pathway of the acylation reaction highlighting the critical intermediate steps.
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6] | Density (g/mL) | Role |
| p-Chloroaniline | 127.57 | 1.0 | Solid | Nucleophile |
| 2-Bromobutyryl bromide | 229.91 | 1.1 | ~1.86 | Electrophile |
| Triethylamine (TEA) | 101.19 | 1.2 | 0.726 | Base Scavenger |
| Dichloromethane (DCM) | 84.93 | Solvent | 1.33 | Anhydrous Solvent |
Standard Operating Procedure (Method A: Homogeneous)
Best for gram-scale synthesis requiring high purity.[1]
Step 1: Preparation
-
Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.
-
Add p-chloroaniline (1.0 equiv, e.g., 5.0 g) and anhydrous DCM (10 volumes, 50 mL). Stir until fully dissolved.
-
Add Triethylamine (1.2 equiv) to the solution.[1]
-
Cool the mixture to 0°C using an ice-water bath. Crucial: Cooling prevents uncontrolled exotherms and suppresses side reactions.[1]
Step 2: Acylation
-
Dilute 2-bromobutyryl bromide (1.1 equiv) in a separate vial with a small amount of DCM (1:1 v/v).
-
Add the acid bromide solution dropwise to the amine solution over 15–20 minutes.
-
Allow the reaction to warm to Room Temperature (RT) naturally and stir for 2–3 hours.
Step 3: Validation (In-Process Control)
-
TLC System: Hexanes:Ethyl Acetate (7:3).[1]
-
Visualization: UV (254 nm).[1] The starting aniline (fluorescent) should disappear; the product will appear as a distinct dark spot (less polar than aniline).
Step 4: Work-up
-
Quench the reaction by adding 1M HCl (30 mL) to the separatory funnel. Reason: Removes unreacted amine and dissolves TEA salts.[1]
-
Extract the organic layer (DCM).[1]
-
Wash with Saturated NaHCO₃ (30 mL) to neutralize excess acid.[1]
-
Wash with Brine (30 mL).
-
Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.
Step 5: Purification
-
Recrystallization: The crude solid is typically off-white.[1] Recrystallize from Ethanol/Water or Hexane/EtOAc if necessary.[1]
-
Yield Expectation: 85–95%.[1]
Figure 2: Experimental workflow for the synthesis of N-(4-chlorophenyl)-2-bromobutanamide.
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Purple/Dark Coloration | Oxidation of p-chloroaniline.[1] | Ensure inert atmosphere ( |
| Low Yield | Hydrolysis of acid bromide.[1] | Ensure DCM is anhydrous.[1] Do not use old acid bromide bottles that have been exposed to moist air.[1] |
| Oiling Out | Impurities or residual solvent.[1] | Triturate the crude oil with cold hexanes to induce crystallization. |
| Bis-acylation | Excess acid bromide + high temp.[1] | Strictly maintain 0°C during addition; ensure dropwise addition. |
Safety & Handling (HSE)
-
2-Bromobutyryl bromide: Potent lachrymator and corrosive.[1] It releases HBr fumes upon contact with moisture.[1][7] All transfers must occur in a fume hood.[1]
-
p-Chloroaniline: Toxic by inhalation, in contact with skin, and if swallowed.[1][7] Potential carcinogen.[1] Double-glove (Nitrile) recommended.[1]
References
-
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Edition. Wiley-Interscience.[1] (General reference for Nucleophilic Acyl Substitution). [1]
-
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry. 5th Edition.[1] Longman Scientific & Technical.[1] (Standard protocols for amide synthesis).
-
Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921–2990. (Context for 2-bromobutyryl derivatives as ATRP initiators). [1]
-
PubChem Compound Summary. (2023). N-(4-chlorophenyl)-2-bromoacetamide (Analogous structure data). National Center for Biotechnology Information.[1] [1]
Sources
- 1. N-(2-bromo-4-chlorophenyl)acetamide | C8H7BrClNO | CID 282685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jelsciences.com [jelsciences.com]
- 6. researchgate.net [researchgate.net]
- 7. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
nucleophilic substitution protocols for 2-bromo-N-(4-chlorophenyl)butanamide
Application Note: Optimized Nucleophilic Substitution Protocols for 2-Bromo-N-(4-chlorophenyl)butanamide
Executive Summary
This guide details the strategic protocols for performing nucleophilic substitution (
This document provides researchers with validated workflows to maximize substitution yields, suppress dehydrohalogenation byproducts, and activate the substrate for sluggish nucleophiles via the Finkelstein modification.
Substrate Profile & Reactivity Analysis
| Property | Description |
| IUPAC Name | This compound |
| Structure | Secondary |
| Electrophilicity | High. The inductive effect of the carbonyl group and the bromine atom renders the |
| Leaving Group | Bromide ( |
| Key Challenge | Elimination (E2). The presence of |
| Stability | The p-chlorophenyl moiety reduces the basicity of the amide nitrogen, preventing self-polymerization but maintaining stability against mild hydrolysis. |
Strategic Considerations: The vs. Balance
To ensure reaction success, experimental conditions must be tuned to favor the bimolecular substitution (
A. Solvent Selection
-
Recommended: Polar aprotic solvents (Acetonitrile, DMF, DMSO). These solvate cations (e.g.,
) well but leave the nucleophilic anion "naked" and reactive. -
Avoid: Protic solvents (Ethanol, Water) which solvate the nucleophile, reducing its reactivity and potentially favoring
pathways or solvolysis.
B. Base Selection
-
Recommended: Weak, non-nucleophilic bases such as Potassium Carbonate (
) or Cesium Carbonate ( ) . Sterically hindered organic bases like DIPEA (Hünig's base) are also effective. -
Avoid: Strong, hard bases (e.g.,
, , ). These will immediately deprotonate the -carbon, driving the reaction toward the elimination product (acrylamide derivative).
C. Temperature Control
-
Rule of Thumb: Maintain temperatures between RT and 60°C . Higher temperatures (
) significantly increase the entropy-favored elimination pathway.
Validated Experimental Protocols
Protocol A: Amination (Synthesis of -Amino Amides)
Target Application: Peptidomimetics, PROTAC linker synthesis.
Principle: Direct displacement of bromide by a secondary amine. (Note: Primary amines are used in excess to prevent poly-alkylation).
Reagents:
-
Substrate-Br (1.0 equiv)
-
Secondary Amine (e.g., Morpholine, Piperidine) (1.2 equiv)
-
Base:
(2.0 equiv) -
Solvent: Anhydrous Acetonitrile (MeCN) [0.2 M concentration]
-
Catalyst (Optional): Potassium Iodide (KI) (0.1 equiv)
Step-by-Step Workflow:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Substrate-Br (1.0 mmol, 290 mg) in anhydrous MeCN (5.0 mL).
-
Activation: Add KI (17 mg, 0.1 mmol) and
(276 mg, 2.0 mmol). Stir at Room Temperature (RT) for 10 minutes. Rationale: KI generates the more reactive -iodo intermediate in situ. -
Addition: Add the secondary amine (1.2 mmol) dropwise.
-
Reaction: Stir at 40°C–50°C. Monitor by TLC (Hexane/EtOAc 3:1) or LC-MS.
-
Typical time: 2–6 hours.
-
-
Workup:
-
Filter off the inorganic solids (
, KBr). -
Concentrate the filtrate under reduced pressure.
-
Redissolve in EtOAc, wash with water (
) and brine ( ). -
Dry over
and concentrate.
-
-
Purification: Flash column chromatography (Silica gel, gradient 0-40% EtOAc in Hexanes).
Protocol B: The Finkelstein Activation (Halogen Exchange)
Target Application: Activating the substrate for weak nucleophiles (e.g., anilines, carboxylates).
Principle: Converting the secondary bromide to an iodide increases reactivity by
Reagents:
-
Substrate-Br (1.0 equiv)
-
Sodium Iodide (NaI) (2.0 – 5.0 equiv)
-
Solvent: Acetone (Dry)[1]
Step-by-Step Workflow:
-
Dissolve Substrate-Br in dry acetone (0.5 M).
-
Add NaI (2.0 equiv).
-
Stir at RT for 1-2 hours.
-
Observation: A white precipitate (NaBr) will form, driving the equilibrium forward (Le Chatelier’s principle).
-
-
Use: The resulting solution containing the
-iodo species can be reacted directly with the nucleophile, or filtered and concentrated if solvent exchange (e.g., to DMF) is required.
Protocol C: Azidation (Click Chemistry Precursor)
Target Application: Synthesis of
Safety Warning: Azides are potentially explosive. Do not use chlorinated solvents (DCM) with sodium azide to avoid forming di-azidomethane. Work behind a blast shield.
Reagents:
-
Substrate-Br (1.0 equiv)
-
Sodium Azide (
) (1.5 equiv) -
Solvent: DMF or DMSO[2]
Step-by-Step Workflow:
-
Dissolve Substrate-Br in DMF (0.5 M).
-
Add
(1.5 equiv) in a single portion. -
Stir at RT for 4–12 hours. Note: Heating is rarely needed and increases safety risks.
-
Workup (Critical):
-
Dilute reaction with excess water (5x volume).
-
Extract with Diethyl Ether or EtOAc.
-
Wash thoroughly with water (3x) to remove DMF and unreacted azide.
-
-
Storage: Store the product in solution or at low temperature; avoid concentrating to absolute dryness if possible.
Troubleshooting & QC Parameters
| Observation | Diagnosis | Corrective Action |
| Low Yield / No Reaction | Steric hindrance at secondary carbon. | Switch to Protocol B (Finkelstein conditions). Add 10 mol% TBAI (Tetrabutylammonium iodide). |
| New Spot (lower | Hydrolysis of amide. | Ensure reagents are anhydrous. Lower base strength (switch from |
| New Spot (Higher | Elimination product (2-butenamide). | Temperature too high or Base too strong . Reduce temp to RT. Use a non-basic nucleophile buffer if possible. |
| Multiple Spots (Amination) | Poly-alkylation (Primary amine used). | Use a large excess of amine (5–10 equiv) or switch to a protected amine (e.g., benzylamine) and deprotect later. |
Reaction Pathway Visualization
The following diagram illustrates the decision logic and mechanistic pathways for the substrate.
Caption: Decision tree for nucleophilic substitution showing optimal conditions and potential side-reaction risks.
References
-
PubChem. 2-amino-N-(4-bromo-2-chlorophenyl)butanamide (Compound Summary). National Library of Medicine. [Link]
-
Organic Chemistry Portal. Nucleophilic Substitution: SN2. (General mechanism and solvent effects for secondary halides). [Link]
-
Finkelstein, H. Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden. Ber. Dtsch. Chem. Ges. 1910, 43, 1528. (Foundational text on Halogen Exchange). [Link]
-
Khan Academy.
-haloamide reactivity). [Link]
Sources
Application Note: A Detailed Protocol for the Synthesis of 4-ethyl-1-(4-chlorophenyl)azetidin-2-one
Abstract: This document provides a comprehensive guide for the synthesis of 4-ethyl-1-(4-chlorophenyl)azetidin-2-one, a β-lactam derivative, through the base-mediated intramolecular cyclization of 2-bromo-N-(4-chlorophenyl)butanamide. The protocol details the underlying reaction mechanism, step-by-step experimental procedures, purification, characterization, and critical safety considerations. This application note is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering field-proven insights to ensure a successful and reproducible synthesis.
Introduction and Scientific Rationale
The β-lactam (azetidin-2-one) ring is a cornerstone of medicinal chemistry, most notably as the core structural motif in a vast class of antibiotics, including penicillins and cephalosporins.[1][2] These molecules function by inhibiting bacterial cell wall biosynthesis, leading to cell lysis.[2][3] Beyond their antibacterial properties, β-lactams are highly versatile synthetic intermediates used in the preparation of a wide array of biologically active compounds.[1]
Several methods exist for the synthesis of the strained four-membered β-lactam ring, including the [2+2] cycloaddition of a ketene and an imine (the Staudinger reaction), the Gilman-Speeter reaction involving ester enolates and imines, and the Kinugasa reaction.[1][4][5] An alternative and highly effective strategy is the intramolecular nucleophilic substitution of α-halo amide precursors.[4] This approach offers a direct and often high-yielding route to the desired cyclic amide.
This guide focuses on the synthesis of 4-ethyl-1-(4-chlorophenyl)azetidin-2-one via an intramolecular cyclization. The reaction proceeds through a base-mediated mechanism where the amide proton of this compound is abstracted to form a highly nucleophilic amidate anion. This anion then undergoes an intramolecular SN2 attack on the carbon atom bearing the bromine, displacing the bromide ion and forming the thermodynamically stable four-membered ring.
Mechanistic Pathway
The selection of a strong, non-nucleophilic base is critical for the success of this transformation. Bases such as sodium hydride (NaH) or 1,8-Diazabicycloundec-7-ene (DBU) are ideal as they efficiently deprotonate the amide nitrogen without competing in nucleophilic attack on the electrophilic carbon center.[6] The resulting amidate anion is a potent nucleophile, poised for intramolecular cyclization. The entire process is best conducted in an anhydrous, polar aprotic solvent like tetrahydrofuran (THF), which can solvate the cation of the base without interfering with the reaction.
Detailed Experimental Protocol
This protocol is designed for a laboratory scale synthesis and can be adjusted as needed. Strict adherence to anhydrous and inert atmosphere techniques is paramount for achieving high yields.
Materials and Reagents
| Compound Name | Formula | MW ( g/mol ) | Moles (mmol) | Equivalents | Amount | Purity |
| This compound | C₁₀H₁₁BrClNO | 292.56 | 5.0 | 1.0 | 1.46 g | >97% |
| Sodium Hydride (60% dispersion in oil) | NaH | 24.00 | 6.0 | 1.2 | 0.24 g | 60% |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - | - | 50 mL | ≥99.9% |
| Saturated Ammonium Chloride (aq) | NH₄Cl | 53.49 | - | - | 25 mL | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | - | 150 mL | ACS Grade |
| Brine (Saturated NaCl solution) | NaCl | 58.44 | - | - | 50 mL | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | - | ~5 g | - |
Equipment
-
100 mL two-neck round-bottom flask, oven-dried
-
Magnetic stirrer and stir bar
-
Septa and nitrogen/argon inlet
-
Syringes and needles
-
Ice-water bath
-
Rotary evaporator
-
Separatory funnel (250 mL)
-
Glassware for column chromatography (column, flasks)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Critical Safety Precautions
-
This compound: Bromoamides can be irritants and lachrymators. Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[7][8]
-
Sodium Hydride (NaH): NaH is a water-reactive and flammable solid. The 60% dispersion in mineral oil reduces its pyrophoric nature but requires careful handling. NEVER quench NaH directly with water. All additions and transfers must be performed under an inert atmosphere.[9]
-
Anhydrous Solvents: Anhydrous THF can form explosive peroxides. Use freshly distilled THF or from a sealed bottle under an inert atmosphere.
-
General Precautions: Conduct the reaction in a fume hood. Ensure all glassware is dry to prevent violent reactions with NaH.
Step-by-Step Synthesis Procedure
-
Reaction Setup: Assemble the oven-dried 100 mL two-neck round-bottom flask with a magnetic stir bar. Seal one neck with a septum and connect the other to a nitrogen or argon line via a bubbler. Purge the flask with the inert gas for 10-15 minutes.
-
Reagent Addition: Under a positive flow of inert gas, add this compound (1.46 g, 5.0 mmol) to the flask. Add 40 mL of anhydrous THF via syringe to dissolve the starting material.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with stirring.
-
Base Addition: Carefully weigh sodium hydride (0.24 g of 60% dispersion, 6.0 mmol) in a glove box or under a stream of inert gas and add it portion-wise to the stirred solution over 10 minutes. Insight: Slow addition is crucial to control the evolution of hydrogen gas and prevent an exothermic reaction.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 18-24 hours.
-
Monitoring: Monitor the reaction progress using TLC (e.g., 3:1 Hexanes:Ethyl Acetate eluent). The product spot should be less polar than the starting material.
-
Work-up (Quenching): Once the reaction is complete, cool the flask back to 0 °C in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (25 mL) to neutralize any remaining NaH.
-
Extraction: Transfer the mixture to a 250 mL separatory funnel. Add 50 mL of ethyl acetate and 25 mL of water. Shake well and separate the layers. Extract the aqueous layer twice more with ethyl acetate (2x 50 mL).
-
Washing: Combine the organic layers and wash with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product will be a solid or oil. Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting from 9:1 to 4:1).
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield 4-ethyl-1-(4-chlorophenyl)azetidin-2-one as a solid. Determine the final yield and characterize the product.
Data and Workflow Visualization
Expected Product Characterization
The identity and purity of the synthesized 4-ethyl-1-(4-chlorophenyl)azetidin-2-one should be confirmed using standard spectroscopic techniques.
| Analysis | Expected Results for 4-ethyl-1-(4-chlorophenyl)azetidin-2-one |
| Appearance | White to off-white solid |
| Yield | 70-90% |
| IR (KBr, cm⁻¹) | ~1750 cm⁻¹ (characteristic β-lactam C=O stretch)[10] |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.4-7.2 (m, 4H, Ar-H), 4.0-3.9 (m, 1H, C4-H), 3.2-3.1 (dd, 1H, C3-H), 2.9-2.8 (dd, 1H, C3-H), 1.9-1.7 (m, 2H, -CH₂CH₃), 1.1-0.9 (t, 3H, -CH₂CH₃) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ ~165 (C=O), ~138 (Ar-C), ~130 (Ar-C), ~129 (Ar-CH), ~119 (Ar-CH), ~55 (C4), ~48 (C3), ~25 (-CH₂CH₃), ~11 (-CH₂CH₃) |
| Mass Spec (ESI+) | m/z = 212.06 [M+H]⁺ (for C₁₁H₁₂ClNO) |
Experimental Workflow Diagram
Troubleshooting and Expert Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Reaction fails to start or proceeds slowly | 1. Inactive NaH (prolonged exposure to air).2. Wet solvent or glassware.3. Insufficiently strong base. | 1. Use fresh NaH from a sealed container. Wash the NaH dispersion with anhydrous hexanes before use to remove mineral oil.2. Ensure all glassware is rigorously dried and solvent is anhydrous.3. Consider a stronger base like potassium tert-butoxide (t-BuOK) in THF. |
| Low Yield | 1. Incomplete reaction.2. Side reaction (E2 elimination to form an unsaturated amide).3. Product degradation during workup. | 1. Increase reaction time or slightly warm the reaction (e.g., to 40 °C).2. Maintain lower temperatures (0 °C to RT) to favor substitution over elimination.3. Ensure the workup is not overly acidic or basic. Purify promptly. |
| Multiple spots on TLC after reaction | 1. Incomplete reaction.2. Presence of elimination byproduct.3. Product degradation. | 1. Allow the reaction to run longer.2. The byproduct can be separated by column chromatography.3. This suggests the product may be unstable to the reaction or workup conditions. |
Conclusion
This application note outlines a robust and reproducible protocol for the synthesis of 4-ethyl-1-(4-chlorophenyl)azetidin-2-one from its corresponding α-bromo amide precursor. The base-mediated intramolecular cyclization is an efficient method for constructing the valuable β-lactam core. By adhering to the detailed procedures, safety precautions, and expert insights provided, researchers can successfully synthesize this compound for further study and application in medicinal chemistry and organic synthesis.
References
-
Alcaide, B., & Almendros, P. (2011). Novel and Recent Synthesis and Applications of β-Lactams. In Atta-ur-Rahman (Ed.), Frontiers in Medicinal Chemistry (Vol. 5). Bentham Science Publishers. [Link]
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Mori, S., Iwakura, H., & Takechi, S. (2004). Intramolecular cyclization reactions of arylpropargyl amides of electron-deficient α,β-alkenyl carboxylates and related compounds. Organic & Biomolecular Chemistry, 2(18), 2631-2637. [Link]
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Wikipedia. (2024). Lactam. [Link]
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Molbase. (2025). 4-benzoyl-1-(4-chlorophenyl)-2-azetidinone. Chemical Synthesis Database. [Link]
- U.S. Patent No. 6,207,822 B1. (2001). Process for the synthesis of azetidinones.
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PubChem. (2024). 2-Azido-1-(4-chlorophenyl)ethanone. National Center for Biotechnology Information. [Link]
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Organic Chemistry Portal. (2024). β-Lactam synthesis. [Link]
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Page, M. I. (2000). The Mechanisms of Catalysis by Metallo β-Lactamases. Accounts of Chemical Research, 33(1), 1-8. [Link]
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Candeias, M. M., Afonso, C. A., & Gois, P. M. (2006). Solventless Lactam Synthesis by Intramolecular Cyclizations of α-Iminoester Derivatives under Microwave Irradiation. Molecules, 11(11), 899-908. [Link]
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Hashemi, M. M., & Beni, Y. A. (2002). Synthesis of Novel N-(4-Ethoxyphenyl) Azetidin-2-ones and Their Oxidative N-Deprotection by Ceric Ammonium Nitrate. ResearchGate. [Link]
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ResearchGate. (2008). Synthesis and Intramolecular Cyclization of N‐Substituted 2‐Amino‐4‐aryl‐4‐oxo‐2‐butenoic Acids.[Link]
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Du, Y., et al. (2020). Intramolecular Cyclization/Halogenation of N‐Arylpropynamides. Advanced Synthesis & Catalysis. [Link]
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V. D. Kravtsova, et al. (2017). Synthesis, intramolecular cyclization and anti-inflammatory activity of substituted 2-(2-(Furan-2-carbonyl)hydrazono)-4-(aryl)-4-oxobutanoic acids. Semantic Scholar. [https://www.semanticscholar.org/paper/Synthesis%2C-intramolecular-cyclization-and-of-2-(2-Kravtsova-Dimoglo/9e3a8a3a005830b0a88703770d1d2b8b935d288d]([Link]
-
G. Degennaro, et al. (2023). N-Sulfenylation of β-Lactams: Radical Reaction of N-Bromo-azetidinones by TEMPO Catalysis. The Journal of Organic Chemistry. [Link]
-
Lambert, K. M., & Douglas, J. J. (2014). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. Organic letters, 16(17), 4480-4483. [Link]
-
Hashemi, M. M., & Beni, Y. A. (2007). Synthesis of Novel N-(4-Ethoxyphenyl) Azetidin-2-ones and Their Oxidative N-Deprotection by Ceric Ammonium Nitrate. Molecules, 12(10), 2373-2381. [Link]
-
Wang, Y., et al. (2023). Metal-Free Photoredox Intramolecular Cyclization of N-Aryl Acrylamides. Molecules, 28(12), 4744. [Link]
- WO 1996/023897 A1. (1996). Process for the preparation of a β-lactam antibiotic.
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Siczek, M., et al. (2019). Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones. Crystals, 9(11), 555. [Link]
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ResearchGate. (2016). Scheme 3. Synthesis of the β-lactams through intramolecular cyclization...[Link]
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Nagaki, A., et al. (2017). Switching between intermolecular and intramolecular reactions using flow microreactors: lithiation of 2-bromo-2′-silylbiphenyls. Organic Chemistry Frontiers, 4(5), 743-748. [Link]
-
Ghinet, A., et al. (2024). 2,2′-[2,4-Bis(4-chlorophenyl)cyclobutane-1,3-diyl]bis(8-bromo-6-chloro-3-nitroimidazo[1,2-a]pyridine). Molbank, 2024(4), M1914. [Link]
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Organic Chemistry Portal. (2024). Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides...[Link]
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Griesbach, U., & Gschwind, R. M. (2024). Modular Synthesis of Substituted Lactams via Deoxygenative Photochemical Alkylation-Cyclization Cascade of Secondary Amides in Flow. ChemRxiv. [Link]
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Siczek, M., et al. (2019). Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones... Crystals, 9(11), 555. [Link]
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Miller, S. J. (2002). Catalytic Methods for the Direct Asymmetric Synthesis of β-Lactams. University of Illinois Urbana-Champaign. [Link]
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Kumar, A., & Rajput, C. S. (2009). Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica, 1(1), 11-25. [Link]
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Organic Chemistry Portal. (2006). Lactam synthesis. [Link]
-
Page, M. I. (2015). The Reactivity of β-Lactams, the Mechanism of Catalysis and the Inhibition of β-Lactamases. ResearchGate. [Link]
-
Basak, A. (2020). Synthesis of β-Lactams. Encyclopedia.pub. [Link]
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Optimized Solvent Systems for the Chemoselective Synthesis of 2-Bromo-N-(4-chlorophenyl)butanamide
Abstract
This Application Note details the solvent selection strategy for the synthesis of 2-bromo-N-(4-chlorophenyl)butanamide , a critical intermediate in the development of anticonvulsants and heterocyclic bioactive scaffolds. The synthesis involves the N-acylation of 4-chloroaniline with 2-bromobutanoyl chloride.[1] The primary challenge is chemoselectivity : ensuring the amine attacks the carbonyl carbon (acylation) rather than the
Mechanistic Basis & Solvent Influence[2][3][4]
The reaction between 4-chloroaniline and 2-bromobutanoyl chloride is a nucleophilic acyl substitution.[1] However, the presence of the
The Chemoselectivity Challenge
Two pathways exist based on the attack vector of the aniline nitrogen:
-
Path A (Desired): Attack at the carbonyl carbon
Tetrahedral intermediate Elimination of chloride Amide Formation .[1] -
Path B (Undesired): Attack at the
-carbon (SN2) Displacement of Bromide -Amino Acid Derivative .
Solvent Impact:
-
Polar Aprotic Solvents (DMF, DMSO): These solvents solvate cations well but leave anions (or nucleophiles) "naked" and highly reactive. This increases the rate of SN2 attack (Path B), leading to impurities.[1]
-
Halogenated/Non-Polar Solvents (DCM, Toluene): These suppress the ionization of the C-Br bond and favor the attack on the "harder" carbonyl electrophile (Path A).[1]
-
Temperature Control: High temperatures favor Path B. Therefore, solvents with low boiling points or those allowing efficient heat transfer at 0°C are critical.[1]
Reaction Pathway Diagram[1]
[5]
Solvent Screening Matrix
The following table compares solvent performance based on solubility of the 4-chloroaniline precursor, chemoselectivity, and green chemistry metrics (E-factor).
| Solvent | Solubility (4-Cl-Aniline) | Chemoselectivity | Workup/Isolation | Green Rating | Recommendation |
| Dichloromethane (DCM) | Excellent | High | Evaporation (Low BP) | Poor (Toxic) | Standard Lab Scale |
| Ethyl Acetate (EtOAc) | Good | High | Aqueous Wash/Crystallization | Good | Preferred (Green) |
| 2-MeTHF | Excellent | High | Phase Separation (Hydrophobic) | Excellent | Scale-Up |
| THF | Excellent | Moderate | Miscible with water (Diff.[2] Workup) | Moderate | Avoid (Peroxides) |
| DMF/DMAc | Excellent | Low | Difficult Removal (High BP) | Poor | DO NOT USE |
Key Insight: While DCM is the historical standard, Ethyl Acetate (EtOAc) is the recommended solvent for this application.[1][3] It maintains high chemoselectivity, dissolves the aniline starting material (solubility ~200 mg/mL), and allows for a safer aqueous workup compared to water-miscible ethers [1, 2].[1]
Detailed Experimental Protocols
Protocol A: The "Green" Standard (Ethyl Acetate)
Recommended for safety, scalability, and ease of purification.
Materials:
-
4-Chloroaniline (1.0 equiv)[4]
-
2-Bromobutanoyl chloride (1.1 equiv)
-
Triethylamine (TEA) (1.2 equiv)
-
Solvent: Ethyl Acetate (anhydrous)
-
Quench: 1M HCl, Saturated NaHCO₃, Brine
Step-by-Step Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 4-chloroaniline (10 mmol, 1.27 g) in Ethyl Acetate (50 mL).
-
Base Addition: Add Triethylamine (12 mmol, 1.67 mL). Cool the mixture to 0–5°C using an ice bath. Note: TEA acts as the HCl scavenger.[1]
-
Acylation: Add 2-bromobutanoyl chloride (11 mmol, 1.35 mL) dropwise over 15 minutes. Maintain internal temperature <10°C to prevent bromine displacement.[1]
-
Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2 hours. Monitor by TLC (Hexane:EtOAc 3:1) or HPLC.[1]
-
Workup (Biphasic):
-
Isolation: Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.
-
Crystallization: The crude solid is often pure enough.[1][5] If necessary, recrystallize from Heptane/EtOAc (5:1) .[1]
Protocol B: The Traditional Method (DCM)
Use only if solubility in EtOAc is problematic or for small-scale medicinal chemistry library generation.
Step-by-Step Procedure:
-
Setup: Dissolve 4-chloroaniline (1.0 equiv) in Dichloromethane (DCM) (Concentration: 0.2 M) under Nitrogen.
-
Addition: Add Pyridine (1.5 equiv) as the base.[1] Cool to 0°C.[1][6]
-
Reaction: Add 2-bromobutanoyl chloride (1.1 equiv) dropwise. Stir at 0°C for 30 mins, then RT for 1 hour.
-
Workup: Dilute with DCM. Wash with 1N HCl (2x), then Water, then Brine.[1]
-
Evaporation: DCM's low boiling point (40°C) allows rapid concentration to yield the target amide.[1]
Process Decision Workflow
This logic flow ensures the correct protocol is selected based on scale and constraints.
Troubleshooting & Critical Control Points
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of Acid Chloride | Ensure solvent is anhydrous; check 2-bromobutanoyl chloride quality (should be clear/yellow, not cloudy). |
| Impurity: N-alkylated amine | Temperature too high | Strictly maintain <5°C during addition.[1] Switch from polar solvents to DCM or Toluene. |
| Impurity: | Elimination of HBr | Base was too strong or reaction heated.[1] Use mild bases (TEA, Pyridine) and avoid NaOH/KOH.[1] |
| Product Oiling Out | Impurities preventing crystallization | Use a seed crystal.[1] Switch recrystallization solvent to Toluene/Heptane. |
References
-
MacMillan, D. S., et al. "Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide."[7] Green Chemistry, 2013, 15 , 596-600.[1][7] Link
-
Byrne, F. P., et al. "Tools and techniques for solvent selection: green solvent selection guides."[1] Sustainable Chemical Processes, 2016, 4 ,[1] 7. Link
-
Prat, D., et al. "CHEM21 selection guide of classical-and less classical-solvents."[1] Green Chemistry, 2016, 18 , 288-296.[1] Link
-
Montalbetti, C. A., & Falque, V. "Amide bond formation and peptide coupling."[1] Tetrahedron, 2005, 61 (46), 10827-10852.[1] Link
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Application Notes and Protocols for the Purification of 2-bromo-N-(4-chlorophenyl)butanamide
Abstract
This document provides a comprehensive guide to the purification of 2-bromo-N-(4-chlorophenyl)butanamide, a key intermediate in pharmaceutical synthesis. The following application notes detail robust protocols for recrystallization, a fundamental technique for the purification of solid organic compounds.[1][2][3] The methodologies are designed for researchers, scientists, and drug development professionals, offering a systematic approach to obtaining high-purity this compound. The protocols are grounded in the principles of solvent selection, solubility, and crystal lattice formation, ensuring a reproducible and effective purification process.[3][4]
Introduction: The Importance of Purity
In the realm of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or its intermediates is of paramount importance. Impurities can affect the safety, efficacy, and stability of the final drug product.[1] this compound is a vital building block in the synthesis of various therapeutic agents. Its purification is a critical step to ensure the quality and integrity of the subsequent compounds in the synthetic pathway.
Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[2][3] The principle behind recrystallization lies in the differential solubility of a compound in a hot versus a cold solvent.[4] By dissolving the impure solid in a hot solvent and allowing it to cool slowly, the desired compound will form pure crystals, leaving the impurities dissolved in the surrounding solution (mother liquor).[3]
This guide provides two detailed protocols for the recrystallization of this compound: a single-solvent method and a mixed-solvent method. It also outlines the procedures for assessing the purity of the final product.
Principles of Recrystallization
The success of recrystallization hinges on the selection of an appropriate solvent system. An ideal solvent for a single-solvent recrystallization should exhibit the following characteristics:
-
High solubility for the target compound at elevated temperatures.
-
Low solubility for the target compound at low temperatures.
-
High or very low solubility for impurities.
-
Chemical inertness (it should not react with the compound).
-
Volatility for easy removal from the purified crystals.
-
A boiling point below the melting point of the compound to prevent "oiling out".[5][6]
The principle of "like dissolves like" is a useful starting point for solvent screening. Polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents.[3] this compound possesses both polar (amide) and nonpolar (chlorophenyl and butyl groups) characteristics, suggesting that solvents of intermediate polarity might be effective.
Materials and Methods
Equipment
-
Erlenmeyer flasks
-
Beakers
-
Graduated cylinders
-
Hot plate with magnetic stirring capabilities
-
Magnetic stir bars
-
Buchner funnel and flask
-
Vacuum source
-
Filter paper
-
Spatula
-
Melting point apparatus
-
Thin-Layer Chromatography (TLC) plates (silica gel)
-
TLC developing chamber
-
UV lamp
-
Capillary tubes
Reagents
-
Crude this compound
-
Screening Solvents:
-
Methanol
-
Ethanol
-
Isopropanol
-
Acetone
-
Ethyl acetate
-
Toluene
-
Hexane
-
Deionized water
-
-
TLC Eluent (e.g., 3:1 Hexane:Ethyl Acetate)
-
Anhydrous sodium sulfate or magnesium sulfate
Protocol 1: Single-Solvent Recrystallization
This protocol describes a systematic approach to identifying a suitable single solvent and performing the recrystallization.
Solvent Screening
A preliminary small-scale solubility test is crucial for identifying an appropriate solvent.
-
Place approximately 50 mg of crude this compound into several small test tubes.
-
Add 1 mL of a different screening solvent to each test tube at room temperature. Agitate the tubes and observe the solubility.
-
If the compound is insoluble at room temperature, heat the test tube gently in a water bath or on a hot plate. Observe if the compound dissolves.
-
If the compound dissolves in the hot solvent, allow the solution to cool to room temperature and then in an ice bath. Observe if crystals form.
-
An ideal solvent will show low solubility at room temperature and high solubility when hot, with good crystal recovery upon cooling.
Table 1: Hypothetical Solubility of this compound in Various Solvents
| Solvent | Solubility at Room Temp. (25°C) | Solubility at Boiling Point | Crystal Formation on Cooling | Assessment |
| Methanol | Sparingly Soluble | Very Soluble | Yes, fine needles | Good Candidate |
| Ethanol | Sparingly Soluble | Very Soluble | Yes, plates | Excellent Candidate |
| Isopropanol | Slightly Soluble | Soluble | Yes, slow formation | Good Candidate |
| Acetone | Soluble | Very Soluble | Poor recovery | Unsuitable |
| Ethyl Acetate | Soluble | Very Soluble | Poor recovery | Unsuitable |
| Toluene | Insoluble | Sparingly Soluble | Poor recovery | Unsuitable |
| Hexane | Insoluble | Insoluble | - | Unsuitable |
| Water | Insoluble | Insoluble | - | Unsuitable |
Based on this hypothetical data, ethanol is the most promising single solvent.
Recrystallization Procedure (using Ethanol)
-
Place 1.0 g of crude this compound in a 50 mL Erlenmeyer flask with a magnetic stir bar.
-
Add a minimal amount of ethanol (e.g., 5 mL) to the flask.
-
Heat the mixture on a hot plate with stirring. Add ethanol dropwise until the solid completely dissolves. Avoid adding an excess of solvent.
-
If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
If charcoal was added or if there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, warm Erlenmeyer flask.
-
Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.
-
Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any remaining mother liquor.
-
Dry the crystals in a vacuum oven or air dry on a watch glass.
Protocol 2: Mixed-Solvent Recrystallization
A mixed-solvent system is employed when no single solvent has the ideal solubility characteristics.[7][8] This method uses a pair of miscible solvents: one in which the compound is soluble (the "solvent") and one in which it is insoluble (the "co-solvent" or "anti-solvent").[7][8] Based on the properties of related compounds, an ethanol-water system is a logical choice to explore.
Solvent Pair Selection
-
Dissolve a small amount of the crude compound in a minimal amount of the "good" solvent (e.g., ethanol) at its boiling point.
-
Add the "poor" solvent (e.g., water) dropwise to the hot solution until a persistent cloudiness is observed.
-
Add a few drops of the "good" solvent back to the hot solution until the cloudiness just disappears.
-
Allow the solution to cool slowly and observe crystal formation.
Recrystallization Procedure (using Ethanol-Water)
-
Place 1.0 g of crude this compound in a 50 mL Erlenmeyer flask.
-
Heat a sufficient quantity of ethanol and deionized water in separate beakers.
-
Add the minimum amount of hot ethanol to the crude material to just dissolve it.
-
To the hot solution, add hot water dropwise with swirling until the solution becomes faintly and persistently cloudy.
-
Add a few drops of hot ethanol to the mixture until the solution becomes clear again.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Cool the flask in an ice bath for at least 30 minutes to complete the crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of a cold ethanol-water mixture, and dry as described in Protocol 1.
Visualization of Recrystallization Workflow
The following diagram illustrates the decision-making process for selecting a recrystallization method.
Caption: Decision workflow for selecting a recrystallization method.
Characterization of Purified Product
After recrystallization, it is essential to assess the purity of the obtained this compound.
Melting Point Determination
A pure crystalline solid will have a sharp melting point range (typically 0.5-1°C), whereas an impure sample will melt over a broader and lower temperature range.[9][10]
-
Pack a small amount of the dry, purified crystals into a capillary tube.
-
Determine the melting point range using a calibrated melting point apparatus.
-
Compare the observed melting point with the literature value if available, and with the melting point of the crude material.
Thin-Layer Chromatography (TLC)
TLC is a quick and effective method to qualitatively assess the purity of a sample.[11][12]
-
Dissolve small amounts of the crude material and the recrystallized product in a suitable solvent (e.g., ethyl acetate).
-
Spot both solutions on a TLC plate.
-
Develop the plate in an appropriate eluent system (e.g., 3:1 Hexane:Ethyl Acetate).
-
Visualize the plate under a UV lamp.
-
A pure sample should ideally show a single spot, while the crude material may show multiple spots corresponding to impurities.
Table 2: Hypothetical Purity Analysis of this compound
| Analysis | Crude Material | After Recrystallization |
| Appearance | Off-white to tan powder | White crystalline solid |
| Melting Point | 105-110 °C | 112-113 °C |
| TLC (3:1 Hex:EtOAc) | Major spot at Rf = 0.4, minor spots at Rf = 0.2 and 0.6 | Single spot at Rf = 0.4 |
| Purity (by HPLC) | 92% | >99.5% |
Troubleshooting
| Problem | Possible Cause | Solution |
| No crystals form on cooling | Too much solvent was used. | Boil off some of the solvent to concentrate the solution and cool again.[5] |
| The solution is supersaturated. | Scratch the inside of the flask with a glass rod or add a seed crystal. | |
| Oiling out | The boiling point of the solvent is higher than the melting point of the compound. | Reheat to dissolve the oil, add more solvent, and cool slowly.[5] Alternatively, choose a solvent with a lower boiling point. |
| Low recovery | The compound has significant solubility in the cold solvent. | Ensure the solution is thoroughly cooled in an ice bath. Use a minimal amount of cold solvent for washing. |
| Product is still impure | The chosen solvent did not effectively separate the impurities. | Repeat the recrystallization, possibly with a different solvent system. Ensure slow cooling. |
References
-
Purification of Organic Compounds: from Crude Product to Purity - PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023, July 4). Retrieved from [Link]
-
3.3F: Mixed Solvents - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]
-
Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education. Retrieved from [Link]
-
Problems with Recrystallisations - Chemistry Teaching Labs - University of York. Retrieved from [Link]
-
Melting Point Determination - ResolveMass Laboratories Inc. Retrieved from [Link]
-
Recrystallization - Chemistry LibreTexts. (2023, January 29). Retrieved from [Link]
-
Mixed-solvent recrystallisation - Chemistry Teaching Labs - University of York. Retrieved from [Link]
-
Melting point determination. University of Calgary. Retrieved from [Link]
-
How to Purify an organic compound via recrystallization or reprecipitation? - ResearchGate. (2025, February 16). Retrieved from [Link]
-
-
Mixed Solvent Recrystallization of Acetanilide 2. Mixed Solvent Recrystallization of Dibenzylacetone 3. Recrystallization of. St. Olaf College. Retrieved from [Link]
-
-
Experiment : Recrystallization – Part I: Solvent Selectio nn - Science Learning Center. University of Colorado Boulder. Retrieved from [Link]
-
Thin Layer Chromatography (TLC). University of Calgary. Retrieved from [Link]
-
Melting point determination - SSERC. Retrieved from [Link]
-
3.3C: Determining Which Solvent to Use - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]
-
Thin-layer chromatography - Wikipedia. Retrieved from [Link]
-
TLC in the Analysis of Plant Material - MDPI. (2025, October 31). Retrieved from [Link]
-
A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC. Retrieved from [Link]
-
Solvent Choice - Chemistry Teaching Labs - University of York. Retrieved from [Link]
-
Mastering TLC Chromatography: A Comprehensive Guide - Chrom Tech, Inc. (2024, November 20). Retrieved from [Link]
-
Recrystallization. Retrieved from [Link]
-
Recrystallization. Retrieved from [Link]
-
Recrystallization. Grand Valley State University. Retrieved from [Link]
-
What is the theoretical background of mixed solvents recrystallization? - Quora. (2019, October 26). Retrieved from [Link]
-
(PDF) Identification of an Unknown Organic Compound by Determination of its Melting Point. (2025, August 4). Retrieved from [Link]
-
Thin Layer Chromatography - Chemistry LibreTexts. (2022, August 23). Retrieved from [Link]
-
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. Retrieved from [Link]
-
Recrystallization - Single Solvent. University of Toronto. Retrieved from [Link]
-
3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]
-
Problems in recrystallization - Biocyclopedia. Retrieved from [Link]
Sources
- 1. physics.emu.edu.tr [physics.emu.edu.tr]
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Application Note & Protocol: Microwave-Assisted Synthesis of N-Aryl-2-Bromoamides
Introduction: Accelerating Discovery with Microwave Synthesis
N-aryl-2-bromoamides are valuable chemical scaffolds and versatile intermediates in the synthesis of a wide range of biologically active molecules, including various heterocyclic compounds and drug candidates. The traditional synthesis of these amides often involves prolonged reaction times, high temperatures using conventional heating methods (like oil baths), and can result in significant byproduct formation, complicating purification.[1][2]
Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative green chemistry technique that revolutionizes this process.[3][4][5] By utilizing microwave irradiation, energy is delivered directly and efficiently to polar molecules within the reaction mixture, leading to rapid, uniform heating.[3][5] This guide provides a detailed protocol for the synthesis of N-aryl-2-bromoamides using MAOS, a method that offers dramatic reductions in reaction time, increased product yields, enhanced purity, and significant energy savings compared to conventional approaches.[1][5][6]
Scientific Principles: The Mechanism of Microwave Heating
The remarkable efficiency of microwave synthesis stems from its unique heating mechanism, which operates at a molecular level. Unlike conventional heating that relies on slow conduction and convection from an external source, microwave energy interacts directly with the reactants and solvent.[2] This interaction is primarily governed by two principles:
-
Dipolar Polarization: Polar molecules, such as the reactants and solvents used in this synthesis, possess a dipole moment. When subjected to the rapidly oscillating electric field of microwaves, these molecules attempt to align themselves with the field. This constant reorientation generates friction, which translates into rapid and intense thermal energy.[3][5]
-
Ionic Conduction: If ionic species are present in the reaction mixture (e.g., salts or catalytic species), they will move back and forth through the solution under the influence of the oscillating electric field. This migration causes collisions with surrounding molecules, generating heat.[5]
This direct energy transfer allows for instantaneous and uniform heating of the entire reaction volume, often reaching temperatures far above the solvent's boiling point in sealed, pressurized vessels.[1] This rapid temperature elevation significantly accelerates reaction rates, allowing reactions that would take hours or days to complete in mere minutes.[7][8][9]
Reaction Scheme: Amide Bond Formation
The core transformation involves the formation of an amide bond between an aryl amine (aniline derivative) and a 2-bromoacetyl halide, followed by a potential second N-arylation step if applicable, or direct synthesis from an amine and a carboxylic acid derivative. The microwave energy efficiently overcomes the activation energy barrier for this nucleophilic acyl substitution.
Caption: General reaction scheme for microwave-assisted N-aryl-2-bromoamide synthesis.
Detailed Experimental Protocol
This protocol provides a general method for the microwave-assisted synthesis of N-(phenyl)-2-bromoacetamide as a representative example. Researchers should optimize conditions for their specific substrates.
Safety First:
-
Dedicated Equipment: Always use a laboratory microwave reactor designed for chemical synthesis. DO NOT use a domestic kitchen microwave oven, as they lack the necessary safety features for pressure and temperature control and are not designed to handle corrosive chemical vapors.[10]
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and appropriate gloves at all times.
-
Ventilation: Conduct all operations, especially the handling of reagents and reaction work-up, inside a certified chemical fume hood.[10]
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| Aniline | Reagent Grade, ≥99% | Sigma-Aldrich | Should be freshly distilled if discolored. |
| 2-Bromoacetyl bromide | Reagent Grade, 98% | Acros Organics | Highly corrosive and lachrymatory. Handle with extreme care. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Fisher Scientific | Acts as a base. Other bases like Na₂CO₃ or organic bases can be used. |
| Toluene | Anhydrous, 99.8% | VWR Chemicals | A high-boiling point solvent suitable for microwave synthesis.[11] |
| Ethyl Acetate | ACS Grade | EMD Millipore | For extraction. |
| Brine (Saturated NaCl solution) | N/A | Lab-prepared | For washing during work-up. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Alfa Aesar | For drying the organic layer. |
Step-by-Step Synthesis Procedure
-
Reagent Preparation:
-
Into a 10 mL microwave reaction vial equipped with a magnetic stir bar, add aniline (1.0 mmol, 93 mg).
-
Add anhydrous toluene (4.0 mL).
-
Add anhydrous potassium carbonate (2.5 mmol, 345 mg).
-
-
Addition of Acylating Agent:
-
In the fume hood, carefully add 2-bromoacetyl bromide (1.0 mmol, 202 mg, ~87 µL) dropwise to the stirred suspension.
-
Note: The reaction is exothermic. An ice bath can be used for cooling if necessary.
-
-
Microwave Reaction:
-
Securely cap the microwave vial. Ensure the cap is properly sealed to withstand the pressure generated at high temperatures.
-
Place the vial into the cavity of the laboratory microwave reactor.
-
Set the reaction parameters:
-
Temperature: 150 °C
-
Ramp Time: 2 minutes
-
Hold Time: 15 minutes
-
Power: 300 W (or dynamic power control to maintain temperature)
-
Stirring: Medium to high
-
-
Run the microwave program. The system will automatically monitor and control the temperature and pressure.
-
-
Reaction Work-up and Purification:
-
Once the reaction is complete, allow the vial to cool to room temperature (below 50 °C) before carefully venting and opening.
-
Filter the reaction mixture through a pad of Celite® to remove the inorganic base.[11]
-
Wash the Celite® pad with a small amount of ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl (2 x 15 mL), water (15 mL), and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Analysis and Characterization:
-
The resulting crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Confirm the structure and purity of the final N-aryl-2-bromoamide product using standard analytical techniques (¹H NMR, ¹³C NMR, MS, IR).
-
Workflow Visualization
Caption: Step-by-step workflow for microwave-assisted synthesis and purification.
Comparative Data: Microwave vs. Conventional Heating
The primary advantage of MAOS is the dramatic acceleration of reaction rates. The following table provides a typical comparison for N-arylation reactions.
| Parameter | Conventional Heating (Oil Bath) | Microwave-Assisted Synthesis (MAOS) | Advantage of MAOS |
| Reaction Time | 12 - 24 hours[7] | 10 - 30 minutes[11] | ~50-100x Faster |
| Typical Yield | 50 - 80%[7] | 70 - 95%[11] | Higher Yield & Purity |
| Energy Usage | High (prolonged heating) | Low (short duration, direct heating) | Energy Efficient [1][5] |
| Process Control | Less precise temperature control | Precise, software-controlled T/P | Highly Reproducible [1] |
| Side Products | More prevalent due to long heat | Minimized[3][5] | Cleaner Reaction Profile |
Expert Insights & Troubleshooting
-
Solvent Choice is Critical: For effective microwave heating, a polar solvent with a high boiling point is preferred.[12] Solvents like DMSO, DMF, NMP, and toluene are excellent choices as they couple efficiently with microwaves and allow for high reaction temperatures. For solvent-free reactions, one of the reactants must be polar enough to absorb microwave energy.[12][13]
-
Optimizing Reaction Conditions: If yields are low, consider the following optimizations:
-
Temperature: Gradually increase the reaction temperature in 10-15 °C increments. The Arrhenius equation dictates that reaction rates increase exponentially with temperature.[9]
-
Time: Increase the hold time in 5-minute increments. Many microwave reactions reach completion quickly, but some substrates may require longer heating.
-
Base/Catalyst: The choice of base can be critical. If K₂CO₃ is ineffective, consider stronger inorganic bases or organic bases like DBU.
-
-
Troubleshooting Brown/Tarry Mixtures: The formation of a dark, tarry substance often indicates decomposition of starting materials or product at the set temperature. In this case, reduce the reaction temperature or shorten the hold time.
-
Pressure Warnings: If the microwave reactor indicates a pressure limit warning, it could be due to a highly volatile solvent or a gaseous byproduct. Ensure you are using a high-boiling point solvent and consider running the reaction at a slightly lower temperature.
Conclusion
Microwave-assisted synthesis provides a superior alternative to conventional methods for producing N-aryl-2-bromoamides. It is an enabling technology that aligns with the principles of green chemistry by drastically reducing reaction times, minimizing energy consumption, and often leading to cleaner reactions with higher yields.[3][4] By leveraging the protocols and insights in this guide, researchers can significantly accelerate their discovery and development workflows.
References
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
- Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. Royal Society of Chemistry.
- Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A.
- Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. ACS Publications.
- Microwave Assisted Synthesis of Organic Compounds and Nanomaterials. SciSpace.
- A brief review: Microwave assisted organic reaction. Scholars Research Library.
- Exploiting microwave-assisted neat procedures: Synthesis of N-aryl and N-alkylnitrones and their cycloaddition en route for isoxazolidines. ResearchGate.
- Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. ResearchGate.
- PART - 1 INTRODUCTION. BS Publications.
- Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science.
- microwave - an effective tool in organic synthesis. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
- Pros (+) and cons (-) of the microwave-assisted synthesis. ResearchGate.
-
Conventional vs. Microwave- or Mechanically-Assisted Synthesis of Dihomooxacalix[8]arene Phthalimides: NMR, X-ray and Photophysical Analysis. MDPI. Available at:
- Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. MDPI.
- Safety Considerations for Microwave Synthesis. CEM Corporation.
- Microwave-Assisted Synthesis of Nonsymmetrical Aryl Ethers Using Nitroarenes. Thieme.
- Optimization of the Microwave Assisted Glycosylamines Synthesis Based on a Statistical Design of Experiments Approach. MDPI.
- Microwave‐Assisted Synthesis of Amide under Solvent‐free Conditions. ResearchGate.
- Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. ACS Publications.
Sources
- 1. ajchem-a.com [ajchem-a.com]
- 2. scispace.com [scispace.com]
- 3. mdpi.com [mdpi.com]
- 4. ajgreenchem.com [ajgreenchem.com]
- 5. ijrpas.com [ijrpas.com]
- 6. Conventional vs. Microwave- or Mechanically-Assisted Synthesis of Dihomooxacalix[4]arene Phthalimides: NMR, X-ray and Photophysical Analysis § - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 10. Safety Considerations for Microwave Synthesis [cem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. bspublications.net [bspublications.net]
- 13. researchgate.net [researchgate.net]
general procedure for alpha-bromoamide synthesis
Application Note: General Procedure for -Bromoamide Synthesis
Audience:1Abstract & Strategic Context
11This guide provides a robust, field-proven protocol for synthesizing
Strategic Considerations: The "Acylation vs. Alkylation" Race
The core challenge in synthesizing
-
The Carbonyl Carbon (Acyl Halide): Hard electrophile, fast reaction.[1]
-
The
-Carbon (Alkyl Bromide): Soft electrophile, slower reaction (but non-negligible).[1]
The Mechanism of Failure
If the reaction conditions are uncontrolled (e.g., high temperature, excess amine, or poor mixing), the amine can attack the
Success relies on Kinetic Control:
-
Temperature: Maintain
to suppress the higher-activation-energy pathway while allowing the fast acylation to proceed. -
Base Selection: Use a non-nucleophilic base (e.g., DIPEA or 2,6-lutidine) to scavenge the HBr byproduct without competing for the electrophile.[1]
-
Stoichiometry: Strictly control the amine:electrophile ratio.
Protocol 1: The Acyl Halide Route (Standard Method)[1]
This is the industry-standard "workhorse" method due to its high atom economy and ease of purification.
Reagents & Materials[2][3][4][5][6][7][8][9]
-
Substrate: Primary or Secondary Amine (
equiv).[1] -
Electrophile: Bromoacetyl bromide (
- equiv).[1] Note: Bromoacetyl chloride is also acceptable but bromide is often preferred for higher reactivity in the subsequent protein labeling step, though the chloride is more stable for storage.[1] -
Base:
-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) ( - equiv).[1] -
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous).[1]
-
Quench: Sat. aq.
, 1M (if product is acid stable).[1]
Step-by-Step Procedure
-
Preparation (Safety First):
-
Warning: Bromoacetyl bromide is a severe lachrymator and corrosive. All operations must be performed in a well-ventilated fume hood. Double-glove (Nitrile) is recommended.[1]
-
Dry the reaction vessel (flame dry or oven dry) and purge with
or Ar.
-
-
Solubilization:
-
Dissolve the Amine (
equiv) and DIPEA ( equiv) in anhydrous DCM ( concentration). -
Cool the mixture to
to using an ice/salt or ice/water bath.
-
-
Controlled Addition:
-
Dilute Bromoacetyl bromide (
equiv) in a small volume of DCM. -
Add the acid halide solution dropwise to the cold amine solution over 15–30 minutes.
-
Critical: Maintain internal temperature
. Rapid addition causes localized heating, promoting impurities.[1]
-
-
Reaction Monitoring:
-
Allow the reaction to stir at
for 30 minutes, then warm to Room Temperature (RT). -
Monitor by TLC or LC-MS. The reaction is typically complete within 1–2 hours.
-
Checkpoint: If starting amine persists, do not add more amine.[1] Add small aliquots of acid halide if necessary, but excess amine leads to alkylation side products.[1]
-
-
Workup:
-
Purification:
-
Many simple
-bromoamides crystallize upon addition of hexanes/ether. -
If chromatography is needed, use a rapid gradient (e.g., Hex/EtOAc) on silica.[1] Avoid prolonged exposure to silica as
-bromoamides can degrade.
-
Protocol 2: The Coupling Agent Route (For Sensitive Substrates)
Use this method if your amine contains acid-sensitive groups or if you are working with complex late-stage intermediates where the aggressive acid halide might cause decomposition.
Reagents
-
Substrate: Amine (
equiv).[1][3] -
Acid: Bromoacetic acid (
equiv).[1] -
Coupling Agent: EDC
HCl ( equiv) and HOBt ( equiv) OR HATU ( equiv).[1] -
Base: DIPEA (
- equiv).[1] -
Solvent: DMF or DCM.
Procedure
-
Dissolve Bromoacetic acid in DMF or DCM at
. -
Add Base (DIPEA) and Coupling Agent (e.g., HATU or EDC).[1] Stir for 5–10 minutes to activate the acid.
-
Add the Amine .
-
Stir at
for 1 hour, then warm to RT. -
Workup: Dilute with EtOAc, wash extensively with water/brine (to remove DMF/urea byproducts).[1] Dry and concentrate.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Dimer formation (M+Product mass observed) | Amine attacked the | 1. Lower temperature ( |
| Low Yield | Hydrolysis of acid halide. | Ensure solvents are anhydrous. Check quality of bromoacetyl bromide (should be clear/yellow, not dark brown).[1] |
| Product degradation on Silica | Acid sensitivity. | Add 1% |
| Lachrymatory Fumes | Volatility of reagents.[3] | Quench all glassware and waste with dilute NaOH/Na2S2O3 in the hood before removal. |
Visualization: Reaction Workflow & Decision Tree
Figure 1: Mechanistic Pathway & Chemoselectivity
This diagram illustrates the desired acylation pathway versus the competing alkylation side reaction.
Figure 2: Method Selection Decision Tree
Choose the correct protocol based on your substrate's properties.
References
-
BenchChem. (2025).[4] 2-Bromoacetamide synthesis and purification methods. Retrieved from [1]
-
Organic Syntheses. (1930). p-Bromophenacyl Bromide.[5] Org. Synth. 10, 12. Retrieved from [1]
-
Chemical Science. (2023).[6] Coupling of α-bromoamides and unactivated alkenes to form γ-lactams. Retrieved from [1]
-
Wiley-VCH. (2012). General procedure for the synthesis of ω-bromoacylamides. Supporting Information. Retrieved from [1]
-
National Oceanic and Atmospheric Administration (NOAA). (2024). Bromoacetyl Bromide Safety Data. CAMEO Chemicals.[7][8] Retrieved from [1][7]
Sources
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. Khan Academy [khanacademy.org]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05973H [pubs.rsc.org]
- 7. Bromoacetyl bromide | C2H2Br2O | CID 61147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. BROMOACETYL BROMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Troubleshooting & Optimization
preventing hydrolysis of 2-bromo-N-(4-chlorophenyl)butanamide during workup
Technical Support Center: Stability Protocols for -Haloamides
Ticket Subject: Preventing Hydrolysis of 2-bromo-N-(4-chlorophenyl)butanamide Case ID: CAS-536-38-9-STAB Status: Open Priority: Critical[1]
Executive Summary: The Stability Paradox
You are encountering instability with This compound . This molecule presents a "perfect storm" for hydrolytic sensitivity during workup due to two synergistic electronic effects:
-
The
-Effect (Inductive Destabilization): The -bromine atom is strongly electron-withdrawing ( effect).[1] This pulls electron density away from the carbonyl carbon, making it highly electrophilic and susceptible to nucleophilic attack by water or hydroxide. -
The Aniline Effect: The p-chlorophenyl group withdraws electron density from the amide nitrogen. This reduces the nitrogen's ability to donate electrons into the carbonyl (resonance stabilization), further weakening the C-N bond.
The Result: Under standard basic workup conditions (e.g.,
Troubleshooting Dashboard
Identify your specific failure mode to select the correct protocol.
| Symptom | Chemical Diagnosis | Root Cause | Immediate Action |
| Strong "aniline" smell | Amide Hydrolysis | High pH ( | Switch to Acidic Quench (Protocol A).[1] |
| New polar spot on TLC | Hydroxide attack on C-Br | Avoid NaOH/KOH; Keep Temp | |
| Low Mass Balance | Water Solubility | Product is ionizing | Maintain pH 3-5 during extraction.[1] |
| Emulsion Layer | Surfactant Formation | N-anion formation | Use Brine Break method; Avoid vigorous shaking.[1] |
Deep Dive: Degradation Mechanisms
To prevent product loss, you must understand the enemy. The diagram below details the two distinct pathways that destroy your product in basic media.
Figure 1: Competing degradation pathways under basic workup conditions.[1] Path A represents total cleavage; Path B represents impurity formation.[1]
Recommended Protocol: The "Cold Acid" Quench
Standard basic washes (bicarbonate/carbonate) are contraindicated for this substrate. Use this self-validating protocol to maximize recovery.
Reagents Required[2]
-
Quench Buffer: 1M
(preferred) or 10% Citric Acid.[1] -
Extraction Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).[1]
-
Drying Agent: Anhydrous Sodium Sulfate (
).[1] Do not use .
Step-by-Step Workflow
-
Temperature Control (Critical): Cool the reaction mixture to
before quenching. The rate of hydrolysis doubles roughly every . Keeping it cold kinetically inhibits the cleavage even if local pH spikes occur. -
The Acidic Quench: Slowly add 1M
to the reaction mixture while stirring.-
Target pH: Adjust aqueous layer pH to 2–3 .
-
Why? Amides are significantly more stable in dilute acid than in base. The protonation of the carbonyl oxygen is reversible, but the nucleophile (water) is weak compared to hydroxide ions found in basic washes [1].
-
-
Phase Separation: Extract with DCM. The product (amide) will remain in the organic layer.
-
Note: Any unreacted 4-chloroaniline (starting material) will be protonated to the hydrochloride salt and sequestered into the aqueous layer, effectively purifying your product during workup.
-
-
The Neutral Wash: Wash the organic layer once with Brine (Saturated NaCl) .
-
Warning: Do not use Saturated
to "neutralize." The localized high pH at the interface can trigger rapid hydrolysis of the activated -bromo amide. If neutralization is absolutely necessary, use a Phosphate Buffer (pH 6.5) .
-
-
Drying & Concentration: Dry over
(neutral). Filter and concentrate at .
Workflow Logic Diagram
Figure 2: Optimized "Cold Acid" workup to prevent hydrolysis and remove aniline impurities.[1]
Frequently Asked Questions (FAQ)
Q: Can I use Magnesium Sulfate (
Q: I see an emulsion that won't separate. Can I add base to break it? A: NO. Adding base will immediately attack your product.[1] Instead, try:
-
Adding solid NaCl to saturate the aqueous layer.
-
Filtering the biphasic mixture through a pad of Celite (emulsions are often stabilized by microscopic solids).
-
Waiting longer.[2] Patience is safer than pH adjustment.
Q: Why is the "Aniline Effect" important here? A: In a normal alkyl amide (like N-butylbutanamide), the nitrogen lone pair donates into the carbonyl, making the C=O bond less reactive. In your molecule, the p-chlorophenyl ring pulls that lone pair away (resonance withdrawal).[1] This leaves the carbonyl "starved" of electrons and highly reactive toward water [2].
References
-
Brown, R. S., et al. (1994). "Hydrolysis of Amides. Kinetics and Mechanism." Journal of the American Chemical Society.
- Validates the kinetic stability of amides in dilute acid vs. base.
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.[3] Chapter 11: Nucleophilic Substitution at the Carbonyl Group.
- Authoritative text on the electronic effects of aryl substituents on amide stability.
-
PubChem Compound Summary. (2024). "this compound."[1][4] National Library of Medicine. [1]
Sources
- 1. Butanamide, N-(4-chlorophenyl)-3-oxo- [webbook.nist.gov]
- 2. web.viu.ca [web.viu.ca]
- 3. researchgate.net [researchgate.net]
- 4. 2-amino-N-(4-bromo-2-chlorophenyl)butanamide | C10H12BrClN2O | CID 43649546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. How to Prevent the Loss of Surface Functionality Derived from Aminosilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
minimizing elimination side products in alpha-bromoamide synthesis
Technical Support Center: Minimizing Elimination in -Bromoamide Synthesis
Current Status: Online
Support Tier: Level 3 (Senior Application Scientist)
Ticket ID: #AB-SYNTH-001
Subject: Suppression of
Executive Summary: The Core Problem
You are likely observing a side product with a mass [M-HBr] relative to your target. In
When reacting
-
Nucleophilic Acyl Substitution (Desired): The amine attacks the carbonyl carbon.
-
E2 Elimination / Ketene Formation (Undesired): The base (or excess amine) deprotonates the
-carbon, leading to a ketene intermediate or direct elimination to an acrylamide ( -unsaturated amide).
This guide provides the protocols to shut down Pathway 2.
Diagnostic Workflow
Before proceeding, identify your synthesis route to select the correct troubleshooting module.
Figure 1: Diagnostic decision tree for selecting the correct troubleshooting protocol.
Module 1: The Acylation Route (Amine + Acid Chloride)
The Scenario: You are reacting a primary/secondary amine with bromoacetyl bromide (or 2-bromopropionyl chloride). The Failure Mode: The amine acts as a base rather than a nucleophile, or the auxiliary base (TEA/DIPEA) is too strong/concentrated, causing dehydrohalogenation.
Mechanistic Insight: The Ketene Danger Zone
Elimination often proceeds via a Bromoketene intermediate. If the base deprotonates the acid chloride before the amine attacks, you generate a highly reactive ketene. The amine then attacks the ketene, but this pathway is uncontrolled and prone to polymerization or further elimination.
Protocol A: The "Schotten-Baumann" Biphasic System (Gold Standard)
Why this works: It physically separates the base from the electrophile. The inorganic base stays in the water layer, neutralizing the HCl generated after the reaction occurs at the interface. It is not soluble enough in the organic layer to deprotonate the
Reagents:
Step-by-Step Protocol:
-
Preparation: Dissolve the amine (1.0 equiv) in DCM (0.2 M concentration). Add an equal volume of Saturated Aqueous NaHCO₃.
-
Cooling: Cool the rapidly stirring biphasic mixture to 0°C .
-
Checkpoint: Ensure vigorous stirring. The reaction happens at the interface; surface area is key.
-
-
Addition: Dissolve
-bromoacetyl bromide (1.1 equiv) in a small volume of DCM. Add this solution dropwise over 30 minutes.-
Why: Slow addition prevents local heating (which favors elimination).
-
-
Monitoring: Monitor by TLC. The reaction is usually complete within 1 hour.
-
Workup: Separate layers. The product is in the DCM. The HCl byproduct is trapped as NaCl in the water.
Protocol B: The Anhydrous "Weak Base" Method
Use this only if your substrate is water-sensitive.
Reagents:
-
Solvent: Anhydrous THF or DCM.
-
Base: Pyridine (pKa ~5.2) or 2,6-Lutidine . Avoid TEA (pKa ~10.7) or DIPEA unless necessary.
Step-by-Step Protocol:
-
Cooling: Cool amine (1.0 equiv) and base (1.1 equiv) in solvent to -78°C (or at least -20°C).
-
Addition: Add acid chloride (1.05 equiv) very slowly.
-
Warm-up: Allow to warm to 0°C only after addition is complete.
Data Table: Base Selection & Elimination Risk
| Base | pKa (Conj.[2] Acid) | Elimination Risk | Recommended Use |
| NaHCO₃ (aq) | 10.3 | Lowest | Standard Biphasic (Protocol A) |
| Pyridine | 5.2 | Low | Anhydrous, acid-sensitive substrates |
| N-Methylmorpholine | 7.4 | Moderate | Anhydrous alternative |
| Triethylamine (TEA) | 10.7 | High | Avoid if elimination is observed |
| DIPEA (Hunig's) | 10.7 | High | Avoid; sterics don't prevent proton abstraction here |
Module 2: Direct Functionalization (Amide + NBS)
The Scenario: You are brominating an existing amide (R-CH₂-CO-NH-R') using N-Bromosuccinimide (NBS).
The Failure Mode: N-bromination (on the nitrogen) instead of
Troubleshooting Guide
Q: I am isolating the N-bromoamide (N-Br) instead of the
-
Cause: You are likely running under Ionic Conditions without a radical initiator, or the N-H bond is too labile.
-
Solution: Switch to Radical Conditions .
-
Solvent: CCl₄ or Benzene (or Trifluorotoluene as a green alternative).
-
Initiator: AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide.[5]
-
Energy:[6] Reflux or strong visible light.
-
Mechanism:[6][7][8][9][10][11][12] The radical chain reaction favors the thermodynamic C-radical (stabilized by the carbonyl) over the N-radical.
-
Q: I am getting over-bromination (dibromo products).
-
Cause: High concentration of Br₂.
-
Solution: Use NBS (slow release of Br₂) and stop the reaction at 80-90% conversion. Do not push for 100%.
Mechanistic Visualization
Understanding the competition between the Amine acting as a Nucleophile vs. a Base is critical.
Figure 2: Mechanistic bifurcation. Path 1 is favored by low temperature and biphasic conditions. Path 2 (Ketene) is favored by strong bases and high temperatures.
Frequently Asked Questions (FAQ)
Q: My product has a UV absorbance at 210-220 nm, but the mass is wrong.
-
A: This is the classic signature of an
-unsaturated amide (acrylamide). The conjugation lowers the energy gap, creating strong UV absorbance. You have likely formed the elimination product. Switch to Protocol A .
Q: Can I use NaOH instead of NaHCO₃ in the biphasic method?
-
A: Be cautious. NaOH is a strong nucleophile (OH⁻) and can hydrolyze your acid chloride to the carboxylic acid before the amine reacts. Carbonates (NaHCO₃/Na₂CO₃) are safer as they are non-nucleophilic bases.
Q: Why does the order of addition matter?
-
A: Adding the acid chloride to the amine ensures the amine is always in excess initially, buffering the HCl. However, if the amine is a strong base, this can promote elimination.[6] In the Biphasic Method , the order is less critical because the base is sequestered, but slow addition of the acid chloride is always best to control exotherms.
References
-
Schotten-Baumann Reaction Conditions
-
NBS Bromination Mechanisms (Radical vs Ionic)
- Source: Master Organic Chemistry. "N-Bromosuccinimide (NBS) Structure, Properties, and Reagent Guide."
-
URL:[Link]
-
Elimination Mechanisms (E2 vs E1cB)
- Source: OpenStax Chemistry.
-
URL:[Link]
-
Ketene Intermediates in Acid Chloride Reactions
-
Source: Tidwell, T. T. "Ketenes".[8] John Wiley & Sons, 2006. (Foundational text on ketene formation from acid chlorides).
-
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. Schotten-Baumann Reaction - Lokey Lab Protocols [lokeylab.wikidot.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3 – Chemia [chemia.manac-inc.co.jp]
- 11. byjus.com [byjus.com]
- 12. grokipedia.com [grokipedia.com]
- 13. Schotten-Baumann Reaction [organic-chemistry.org]
Technical Support Center: A Guide to Optimizing the Synthesis of 2-bromo-N-(4-chlorophenyl)butanamide
Welcome to the technical support center for the synthesis of 2-bromo-N-(4-chlorophenyl)butanamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this important acylation reaction. Here, you will find in-depth answers to common questions and detailed protocols to enhance your reaction yields and product purity.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis of this compound.
Issue 1: Low or No Product Yield
Question: I am observing a very low yield of my desired product, this compound. What are the likely causes and how can I improve it?
Answer: A low yield in this N-acylation reaction can stem from several factors, ranging from reagent quality to reaction conditions. Let's break down the potential culprits and their solutions.
-
Cause A: Poor Quality of 2-Bromobutanoyl Chloride. The primary electrophile, 2-bromobutanoyl chloride, is highly reactive and susceptible to hydrolysis.[1][2] If it has been exposed to moisture, it will convert to 2-bromobutanoic acid, which is significantly less reactive.
-
Solution: Always use freshly opened or distilled 2-bromobutanoyl chloride.[1][] Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
-
-
Cause B: Deactivation of the Nucleophile. 4-Chloroaniline is an electron-deficient aniline due to the electron-withdrawing nature of the chlorine atom. This reduces the nucleophilicity of the amino group, making the reaction sluggish.[4][5]
-
Solution 1: Use of a Base. The reaction of an acyl chloride with an amine generates hydrochloric acid (HCl) as a byproduct.[6] This HCl can protonate the starting aniline, forming an unreactive ammonium salt. To prevent this, a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) should be added to scavenge the HCl.[7]
-
Solution 2: Catalyst Addition. For particularly stubborn reactions, a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP) can be employed. DMAP reacts with the acyl chloride to form a highly reactive acylpyridinium intermediate, which is a more potent acylating agent.[8]
-
-
Cause C: Inadequate Reaction Temperature. The activation energy for the acylation of a deactivated aniline may not be met at room temperature.
-
Solution: Gently heating the reaction mixture can significantly increase the reaction rate.[9][10] However, be cautious, as excessive heat can lead to side reactions and decomposition. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial.[8]
-
Issue 2: Formation of Impurities and Side Products
Question: My reaction mixture shows multiple spots on TLC, and the final product is difficult to purify. What are the common side reactions and how can I minimize them?
Answer: The formation of byproducts is a common challenge. Understanding their origin is key to suppression.
-
Side Product A: Diacylation. Although less common with deactivated anilines, it's possible for the initially formed amide to be acylated again, especially if a large excess of the acyl chloride is used under forcing conditions.[8]
-
Mitigation: Use a stoichiometric amount of 2-bromobutanoyl chloride or add it slowly to the reaction mixture to avoid a high concentration at any given time.
-
-
Side Product B: Hydrolysis of Acyl Chloride. As mentioned, moisture will lead to the formation of 2-bromobutanoic acid.
-
Mitigation: Rigorous exclusion of water from the reaction is essential.
-
-
Side Product C: Unreacted Starting Materials. Incomplete conversion is a frequent issue.
-
Mitigation: This points to the issues addressed in the "Low Yield" section. Revisit your reaction conditions, reagent quality, and consider the use of catalysts or increased temperature.
-
Frequently Asked Questions (FAQs)
This section provides answers to more general questions about the synthesis.
Q1: What is the general reaction mechanism for the synthesis of this compound?
A1: The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 4-chloroaniline attacks the electrophilic carbonyl carbon of 2-bromobutanoyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group to yield the final amide product and hydrochloric acid.[6]
Q2: Which solvent is most suitable for this reaction?
A2: Aprotic solvents are generally preferred to avoid reaction with the acyl chloride. Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are common choices.[1][11] The solubility of 4-chloroaniline should also be considered.
Q3: How can I effectively purify the final product?
A3: Purification typically involves an aqueous workup followed by recrystallization or column chromatography.
-
Aqueous Workup: After the reaction is complete, the mixture can be washed with a dilute acid (e.g., 1M HCl) to remove any unreacted aniline and base. This is followed by a wash with a dilute base (e.g., saturated sodium bicarbonate solution) to remove any acidic byproducts, and finally with brine.[12]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can provide a high degree of purity.
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography using a gradient of ethyl acetate in hexanes is a reliable method.[13]
Experimental Protocols
Here are detailed, step-by-step methodologies for performing and optimizing the reaction.
Protocol 1: Standard N-Acylation Procedure
This protocol outlines a standard approach for the synthesis of this compound.
Materials:
-
4-Chloroaniline
-
2-Bromobutanoyl chloride[]
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 4-chloroaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 2-bromobutanoyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: DMAP-Catalyzed Acylation for Improved Yield
This protocol is recommended when the standard procedure results in low conversion.
Materials:
-
Same as Protocol 1, with the addition of 4-(Dimethylamino)pyridine (DMAP).
Procedure:
-
Follow steps 1 and 2 from Protocol 1.
-
Add DMAP (0.1 eq) to the reaction mixture.
-
Slowly add 2-bromobutanoyl chloride (1.1 eq) at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Follow the workup and purification steps (5-8) from Protocol 1.
Data Presentation
The following table summarizes the effect of different conditions on the reaction outcome, based on general principles of N-acylation.
| Variable | Condition A | Condition B | Expected Outcome | Reference |
| Base | None | Triethylamine (1.2 eq) | Condition B will have a significantly higher yield by neutralizing the HCl byproduct. | [7] |
| Catalyst | None | DMAP (0.1 eq) | Condition B will likely have a faster reaction rate and higher conversion, especially if the aniline is deactivated. | [8] |
| Temperature | Room Temperature | 50 °C | Condition B will generally result in a faster reaction, but may increase side products if not monitored. | [9][10] |
| Acyl Chloride | Stoichiometric (1.0 eq) | Excess (1.5 eq) | Condition B may drive the reaction to completion but increases the risk of diacylation. | [8] |
Visualizations
General Reaction Scheme
Caption: Synthesis of this compound.
Troubleshooting Flowchart for Low Yield
Caption: Systematic approach to troubleshooting low reaction yield.
References
-
MDPI. (2020, May 28). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Retrieved from [Link]
-
Chemistry Steps. (2024, January 12). Reactions of Aniline. Retrieved from [Link]
-
ResearchGate. (n.d.). 2-Bromo-N-(4-bromophenyl)acetamide. Retrieved from [Link]
-
ijarsct. (2025, March 15). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. Retrieved from [Link]
- Google Patents. (n.d.). US6417407B1 - Method of making 2-bromo-4-chloro substituted phenols.
-
PubChem. (2026, February 14). 2-amino-N-(4-bromo-2-chlorophenyl)butanamide. Retrieved from [Link]
-
Pearson. (n.d.). Acylation of Aniline Explained. Retrieved from [Link]
-
PubMed. (2006, March 15). Effect of temperature on the acidolysis of N-acyl-N,alpha,alpha-trialkyl glycine amides as related to the nature of substituents. Retrieved from [Link]
- Google Patents. (2006, June 30). CN104592001A - Process method for synthesizing and purifying 4-chlorobutyryl chloride.
-
PubChem. (n.d.). 2-Bromobutanoyl chloride. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 20.17: Reactions of Acid Chlorides. Retrieved from [Link]
- Google Patents. (n.d.). EP0322279B1 - Process for the acylation of n,n-diallyl aniline.
-
MDPI. (2020, April 23). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Retrieved from [Link]
-
RSC Publishing. (2022, July 15). Base-promoted direct amidation of esters: beyond the current scope and practical applications. Retrieved from [Link]
-
Eureka | Patsnap. (2022, March 25). Synthesis method of 2-bromo-4 '-chloro-1, 1'-biphenyl. Retrieved from [Link]
-
ResearchGate. (n.d.). Base‐Mediated N‐Acetylation of Anilines/Amines: Nitriles as a Surrogate of the Acetyl Group. Retrieved from [Link]
-
MDPI. (2023, August 28). Structural Analysis and Reactivity Insights of (E)-Bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy) Furan-2(5H)-one. Retrieved from [Link]
-
MDPI. (2023, February 7). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Retrieved from [Link]
-
Green Chemistry (RSC Publishing). (2020, November 2). The preparation and applications of amides using electrosynthesis. Retrieved from [Link]
-
Chemguide. (n.d.). phenylamine (aniline) as an amine. Retrieved from [Link]
-
ResearchGate. (n.d.). The influence of temperature and pH on the suppression of N-acylurea. Retrieved from [Link]
-
comptox. (2025, October 15). 2-Bromobutanoyl chloride - Links. Retrieved from [Link]
-
PMC. (2018, September 18). Direct Transamidation Reactions: Mechanism and Recent Advances. Retrieved from [Link]
-
PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]
-
IJCPS. (2015, January). Environmentally Benign Process for Acylation of Arenes Using Carboxylic Acidanhydrides as Acylating Agents in Presence of Soli. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). 2-bromopentane. Retrieved from [Link]
-
Quora. (2017, February 24). How aniline react with carboxylic acid and carboxylic acid derivatives?. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of alkyl chlorides. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Synthesis and Reactions of Acid Chlorides. Retrieved from [Link]
Sources
- 1. CAS 22118-12-3: 2-Bromobutanoyl chloride | CymitQuimica [cymitquimica.com]
- 2. 2-Bromobutanoyl chloride | C4H6BrClO | CID 90734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. The preparation and applications of amides using electrosynthesis - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02976A [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Effect of temperature on the acidolysis of N-acyl-N,alpha,alpha-trialkyl glycine amides as related to the nature of substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Impurity Removal Strategies
Topic: Removal of Unreacted 4-Chloroaniline from Amide Products
Executive Summary
Removing 4-chloroaniline (4-CA) from amide products presents a specific challenge due to its weak basicity (
This guide provides three tiered protocols ranging from standard extraction to advanced chemoselective scavenging.
Module 1: Liquid-Liquid Extraction (The pH-Driven Approach)
Best for: Acid-stable amide products.
The Science:
To extract an amine into the aqueous layer, you must protonate it to form a water-soluble salt (
-
4-Chloroaniline
: ~4.0 -
Target pH:
Common Pitfall: Using 5% Citric Acid or 1M
Protocol A: The "Hard Acid" Wash
-
Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) . Avoid Dichloromethane (DCM) if possible, as aniline salts can sometimes ion-pair and remain in chlorinated solvents.
-
Primary Wash: Wash the organic layer with 1M HCl (pH ~0).
-
Volume: Use 1:1 volume ratio relative to the organic layer.
-
Agitation: Shake vigorously for at least 2 minutes. Equilibrium takes longer for weak bases.
-
-
Validation: Check the pH of the aqueous layer after mixing. If it has risen above pH 1, add concentrated HCl dropwise until pH < 1 is maintained.
-
Separation: Drain the aqueous layer.[1]
-
Polishing: Wash the organic layer once with Brine to remove entrained acid, then dry over
.
Data Summary: Solvent & Acid Selection
| Variable | Recommendation | Reason |
| Organic Solvent | Ethyl Acetate or MTBE | Aniline salts are least soluble in ethers/esters. |
| Acid Choice | 1M - 2M HCl | Must achieve pH < 1 for >99.9% removal. |
| Avoid | Citric Acid, | Too weak ( |
| Avoid | DCM / Chloroform | Chlorinated solvents can solubilize ammonium salts. |
Module 2: Solid-Supported Scavenging (The Chemoselective Approach)
Best for: Acid-sensitive products or trace impurity removal (<1000 ppm).
The Science: If your amide is acid-labile (e.g., contains Boc groups, acetals, or silyl ethers), you cannot use 1M HCl. Instead, use a Scavenger Resin .[2] These are insoluble polymer beads functionalized with electrophiles that react covalently with the nucleophilic aniline impurity.
Resin Selection:
-
Primary Choice: PS-Isocyanate (Polystyrene-supported Isocyanate).
-
Mechanism: Reacts with 4-CA to form an insoluble urea.
-
Constraint: 4-CA is an electron-deficient aniline (weak nucleophile). Reaction kinetics will be slower than with benzylamine.
Protocol B: Resin Scavenging Workflow
-
Preparation: Dissolve crude product in DCM or THF (anhydrous is preferred but not strictly required). Avoid alcohols (MeOH/EtOH) as they compete with the isocyanate.
-
Loading: Add 3–4 equivalents of PS-Isocyanate resin relative to the estimated amount of 4-CA impurity.
-
Incubation:
-
Standard: Stir gently (orbital shaker) at Room Temperature for 4–12 hours.
-
Accelerated: Heat to 40°C to overcome the low nucleophilicity of the chloroaniline.
-
-
Filtration: Filter the mixture through a fritted funnel or a celite pad to remove the resin (which now holds the impurity).
-
Concentration: Evaporate the filtrate to obtain the purified amide.
Figure 1: Mechanism of removing 4-chloroaniline using polystyrene-supported isocyanate resin. The impurity is covalently bound to the solid phase and removed via filtration.
Module 3: Troubleshooting & FAQs
Q1: I used 1M HCl, but I still see 4-chloroaniline by LC-MS. Why? A: This is likely an ion-pairing issue. If you used DCM as your solvent, the protonated 4-chloroanilinium chloride can form a lipophilic ion pair and re-dissolve in the DCM.
-
Fix: Switch your solvent to Ethyl Acetate or Ether. If you must use DCM, wash the organic layer with water twice after the acid wash to physically pull the salt out.
Q2: My product precipitates when I add the scavenger resin. A: The resin backbone (polystyrene) acts like a non-polar surface. If your product is highly polar, it might adsorb non-specifically.
-
Fix: Switch to a silica-supported scavenger (e.g., Si-Isocyanate ). Silica is more polar and less likely to adsorb polar amides.
Q3: Can I use an aldehyde resin (PS-Benzaldehyde)?
A: Yes, via reductive amination. However, this is a two-step process (Imine formation -> Reduction with
-
Verdict: Only use this if PS-Isocyanate fails. Isocyanates are "add and stir"; Aldehydes require reagents and pH tuning.
Q4: How do I prove the 4-chloroaniline is gone? A: Because 4-CA is a PGI, standard NMR is insufficient (LOD ~0.5%). You must use HPLC (UV at 254 nm) or LC-MS .
-
Limit: ICH M7 guidelines often require impurities to be controlled to <1.5 µ g/day intake. Ensure your analytical method has a Limit of Quantitation (LOQ) typically below 10 ppm relative to the API.
Decision Tree: Selecting the Right Protocol
Figure 2: Decision logic for selecting the appropriate purification strategy based on product stability.
References
-
PubChem. (n.d.). 4-Chloroaniline (Compound).[3][4][5][6] National Library of Medicine. Retrieved February 22, 2026, from [Link]
-
Biotage. (2023).[7] Metal Scavenger User Guide (Applicable to Organic Scavenging Principles). Retrieved February 22, 2026, from [Link]
-
International Council for Harmonisation (ICH). (2023). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R2). Retrieved February 22, 2026, from [Link]
-
Reich, H. J., & Bordwell, F. G. (n.d.). Bordwell pKa Table (Acidity in DMSO and Water). University of Wisconsin-Madison. Retrieved February 22, 2026, from [Link]
Sources
- 1. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]
- 2. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
- 3. 4-Chloroaniline | ClC6H4NH2 | CID 7812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Chloroaniline | 106-47-8 [chemicalbook.com]
- 5. 4-Chloroaniline CAS#: 106-47-8 [m.chemicalbook.com]
- 6. 4-Chloroaniline - Wikipedia [en.wikipedia.org]
- 7. biotage.com [biotage.com]
Technical Support Center: Optimizing Temperature for the Acylation of Amines with 2-Bromobutyryl Bromide
Welcome to the technical support guide for optimizing the reaction of 2-bromobutyryl bromide with amines. As a Senior Application Scientist, I have designed this resource to provide not just protocols, but a deeper understanding of the reaction dynamics, enabling you to troubleshoot issues and adapt procedures for your specific substrates. This guide is structured in a question-and-answer format to directly address the challenges researchers face in the laboratory.
Section 1: Fundamental Principles of the Reaction
Understanding the core mechanism and the factors that influence it is the first step toward optimization and troubleshooting.
Q: What is the underlying mechanism of the reaction between 2-bromobutyryl bromide and an amine?
The reaction is a classic nucleophilic acyl substitution. The nitrogen atom of the amine acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the 2-bromobutyryl bromide. This proceeds through a tetrahedral intermediate, which then collapses, expelling the bromide ion as a leaving group to form the final amide product.[1][2] Concurrently, the hydrogen bromide (HBr) generated will react with any available base in the mixture, typically a second equivalent of the starting amine or an added non-nucleophilic base like pyridine or triethylamine.[2][3]
The reaction is generally very fast and highly exothermic.[4] The high reactivity is due to the excellent leaving group ability of the bromide ion attached to the carbonyl group.
Caption: Nucleophilic acyl substitution mechanism.
Q: Why is temperature control so critical in this specific reaction?
Temperature is arguably the most critical parameter in this reaction for two primary reasons: controlling the reaction rate and minimizing side reactions.
-
Exothermic Nature : The acylation of amines is highly exothermic.[4] Without proper cooling, a rapid addition of the acyl bromide can cause a thermal runaway, leading to the decomposition of starting materials, products, and solvent boiling. This invariably results in a lower yield and a complex, often dark-colored, reaction mixture.
-
Side Reaction Pathways : 2-Bromobutyryl bromide has two reactive sites: the acyl bromide and the α-bromo position. Elevated temperatures can promote undesirable side reactions:
-
Elimination : In the presence of a base, especially a hindered one, elimination of HBr can occur to form 2-butenoyl bromide. This reactive species can then polymerize or react with the amine to form an undesired α,β-unsaturated amide.
-
Substitution at the α-carbon : A second molecule of the amine can potentially displace the bromide at the α-position, leading to a di-aminated product. This is more likely at higher temperatures and with a large excess of the amine.
-
Degradation : Acyl halides can be thermally unstable and may decompose at elevated temperatures.[5]
-
Controlling the temperature ensures that the reaction proceeds selectively along the desired acylation pathway.
Section 2: FAQs - Optimizing Reaction Temperature
Q: What is a good starting temperature for my reaction?
A low temperature, typically 0 °C (ice-water bath), is the recommended starting point for most reactions involving 2-bromobutyryl bromide and amines. [4]
The rationale is to effectively manage the initial exotherm. The amine and solvent should be cooled to 0 °C before the slow, dropwise addition of the acyl bromide begins. This allows the heat generated to be dissipated efficiently, preventing temperature spikes and minimizing the formation of side products.[4] Once the addition is complete, the reaction can be allowed to slowly warm to room temperature to ensure it proceeds to completion.
Q: How should I adjust the temperature based on the amine's reactivity?
The nucleophilicity and steric hindrance of the amine are key factors.[6][7] Highly reactive amines require lower temperatures, while less reactive ones may need warming.
| Amine Type | Nucleophilicity / Sterics | Recommended Starting Temp. | Post-Addition Temp. | Rationale |
| Primary Aliphatic (e.g., Butylamine) | High / Low | -10 °C to 0 °C | 0 °C to RT | Highly reactive; requires strict temperature control to prevent over-reaction and side products. |
| Secondary Aliphatic (e.g., Diethylamine) | Moderate / Moderate | 0 °C | RT | Less reactive than primary amines due to sterics; a standard 0 °C start is effective.[8] |
| Anilines (electron-rich) (e.g., p-Anisidine) | Moderate / Low | 0 °C | RT to 40 °C | Less nucleophilic than aliphatic amines, may require gentle warming to drive to completion. |
| Anilines (electron-poor) (e.g., p-Nitroaniline) | Low / Low | 0 °C to RT | RT to Reflux | Significantly reduced nucleophilicity requires more energy to initiate the reaction. Start at RT and heat as needed while monitoring. |
| Sterically Hindered (e.g., t-Butylamine) | Moderate / High | 0 °C | RT to Reflux | Steric hindrance slows the rate of nucleophilic attack significantly, often requiring higher temperatures.[7] |
Q: When should I consider running the reaction at room temperature or with heating?
You should only consider starting at room temperature or applying heat for unreactive amines, such as those that are sterically hindered or electronically poor (e.g., anilines with electron-withdrawing groups).[9] In these cases, the activation energy for the nucleophilic attack is higher, and the reaction may be impractically slow at 0 °C.
Self-Validation Protocol:
-
Always attempt the reaction starting at 0 °C first.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
If after 1-2 hours at 0 °C to room temperature there is no significant product formation, you can gradually warm the reaction mixture in increments of 10-20 °C.
-
Check for product formation and the appearance of new side products at each temperature increment. This allows you to find the optimal temperature that promotes the desired reaction without initiating decomposition or side reactions.
Section 3: Troubleshooting Guide
Even with careful planning, issues can arise. This section provides a logical workflow for diagnosing and solving common problems.
Caption: Troubleshooting workflow for common reaction issues.
Q: My reaction yield is low. What are the likely causes and solutions?
Low yield is a common issue that can often be traced back to reaction conditions.[10]
-
Cause 1: Incomplete Reaction.
-
Diagnosis: TLC or LC-MS shows significant unreacted starting amine.
-
Solution: The reaction temperature may be too low for the specific amine being used. After the initial addition at 0 °C, allow the reaction to warm to room temperature and stir for several hours. If the reaction stalls, gentle heating (e.g., to 40 °C) may be required.[9]
-
-
Cause 2: Degradation of 2-Bromobutyryl Bromide.
-
Diagnosis: The acyl bromide may appear yellow or fuming excessively, indicating decomposition, often due to moisture.[5]
-
Solution: Use freshly opened or distilled 2-bromobutyryl bromide. Ensure all glassware is rigorously dried and the reaction is run under an inert atmosphere (Nitrogen or Argon).
-
-
Cause 3: Formation of Side Products.
-
Diagnosis: TLC shows multiple spots, or LC-MS shows masses corresponding to side products.
-
Solution: This is a classic sign that the temperature was too high. Repeat the reaction at a lower temperature, ensuring slow, controlled addition of the acyl bromide. For instance, if you ran the reaction at 0 °C, try it at -10 °C.
-
Q: I am observing multiple spots on my TLC. How do I minimize them?
This indicates a loss of selectivity, which is almost always temperature-related.
-
If you suspect an elimination product (α,β-unsaturated amide):
-
Cause: The reaction temperature was too high, or the base used was too strong/hindered.
-
Solution: Lower the reaction temperature significantly. Use two equivalents of the reacting amine as the base instead of a non-nucleophilic base like triethylamine, as it is generally less basic and less likely to promote elimination.
-
-
If you suspect a di-acylation product (with primary amines):
-
Cause: This is less common for amide formation as the product amide is much less nucleophilic than the starting amine.[3] However, at very high local concentrations and temperatures, it can occur.
-
Solution: Ensure slow, dropwise addition of the 2-bromobutyryl bromide to a cooled, stirring solution of the amine. This maintains a low concentration of the acylating agent and favors the mono-acylation product.
-
Q: The reaction turned dark brown or black. What happened?
A dark coloration is a strong indicator of decomposition.
-
Cause: The reaction temperature became too high, leading to a thermal runaway and subsequent decomposition of the reagents or products. This can happen if the acyl bromide is added too quickly to the amine solution, even if the flask is in an ice bath.
-
Solution: The product from this reaction is likely unsalvageable. The experiment must be repeated with stricter temperature control.
-
Use more solvent: More dilute conditions help to dissipate the heat generated.
-
Lower the starting temperature: Begin the addition at -10 °C or -20 °C.
-
Use a syringe pump: For the most controlled addition, use a syringe pump to add the 2-bromobutyryl bromide over a prolonged period (e.g., 30-60 minutes). This is the gold standard for controlling highly exothermic reactions.
-
Section 4: General Experimental Protocol
This protocol provides a robust starting point for the acylation of a primary amine. Adjust temperatures based on the principles discussed above.
Objective: To synthesize N-benzyl-2-bromobutanamide.
Materials:
-
Benzylamine (1.1 eq)
-
2-Bromobutyryl bromide (1.0 eq)
-
Triethylamine (1.2 eq) or Pyridine (as base)
-
Dichloromethane (DCM), anhydrous
-
1M HCl (aq), Saturated NaHCO₃ (aq), Brine
-
Anhydrous MgSO₄ or Na₂SO₄
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, nitrogen line.
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.
-
Reagent Preparation: In the flask, dissolve benzylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM (approx. 0.2 M concentration relative to the limiting reagent).
-
Cooling: Cool the stirring solution to 0 °C using an ice-water bath.
-
Slow Addition: Dilute the 2-bromobutyryl bromide (1.0 eq) with a small amount of anhydrous DCM in the dropping funnel. Add the acyl bromide solution dropwise to the cooled amine solution over 20-30 minutes. Maintain the internal temperature below 5 °C throughout the addition.
-
Reaction: After the addition is complete, let the reaction stir at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature. Monitor the reaction's progress by TLC until the starting amine is consumed (typically 1-4 hours).
-
Quenching: Cool the reaction mixture back to 0 °C and slowly quench by adding water.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove excess amine and triethylamine), saturated NaHCO₃ (to remove any HBr), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.
Caption: A standard laboratory setup for the reaction.
Section 5: References
-
Organic Chemistry Portal. (n.d.). Synthesis of alkyl bromides. Retrieved from [Link]
-
Organic Syntheses. (1953). DIMETHYLKETENE. Org. Synth., 33, 29. DOI: 10.15227/orgsyn.033.0029
-
Chemistry LibreTexts. (2025, February 24). 24.7: Reactions of Amines. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure of the 2-bromopropionyl bromide and 2-bromoisobutyryl bromide... [Image]. Retrieved from [Link]
-
Li, Z., et al. (2013). N‑Bromoimide/DBU Combination as a New Strategy for Intermolecular Allylic Amination. Organic Letters, 15(20), 5188–5191.
-
Zoppe, J. O., et al. (2019). Challenges in Synthesis and Analysis of Asymmetrically Grafted Cellulose Nanocrystals via Atom Transfer Radical Polymerization. Macromolecules, 52(15), 5547-5561.
-
Pearson. (n.d.). Show how you would accomplish the following synthetic conversions. (f) (R)-2-bromobutane → (S)-2-methylbutan-1-amine. Retrieved from [Link]
-
Autech. (2023, April 3). 2-Bromoisobutyryl Bromide - A Key Compound for Organic Synthesis. Retrieved from [Link]
-
ResearchGate. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Retrieved from [Link]
-
Pendás, A. M., et al. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. The Journal of Physical Chemistry A, 126(11), 1937–1947.
-
Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Primary Amines. Retrieved from [Link]
-
Organic Syntheses. (n.d.). ALKYL AND ALKYLENE BROMIDES. Retrieved from [Link]
-
Barandun, L. J., et al. (2020). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 74(6), 445-452.
-
ResearchGate. (n.d.). Optimization of the Conditions for the Reaction of 2-Bromo. Retrieved from [Link]
-
Organic Chemistry. (2021, February 9). Acylation of Amines, Part 1: with Acyl Halides [Video]. YouTube. [Link]
-
Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]
-
Orsy, G., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Molecules, 25(8), 1958.
-
Chemistry LibreTexts. (2020, May 30). 20.6: Reactions of Amines. Retrieved from [Link]
-
KAUST Repository. (n.d.). Optimizing bromide anchors for easy tethering of amines, nitriles and thiols in porous organic polymers towards enhanced CO2 capture. Retrieved from [Link]
-
Clark, J. (n.d.). the reaction of acyl chlorides with ammonia and primary amines. Chemguide. [Link]
-
OSTI.GOV. (n.d.). A New Measurement of Amine Steric Hindrance – N Exposure. Retrieved from [Link]
-
Canto, J., et al. (2006). Effect of temperature on the acidolysis of N-acyl-N,alpha,alpha-trialkyl glycine amides as related to the nature of substituents. Journal of Peptide Science, 12(3), 211-217.
-
Toppr. (n.d.). Reactions of Acyl halide. Retrieved from [Link]
-
Pearson. (2024, June 26). (a) Propose a mechanism for the reaction of 2-bromopyridine with sodium amide to give 2-aminopyridine. Retrieved from [Link]
-
ResearchGate. (n.d.). The effect of steric hindrance in amines, and sterically destabilized twisted amides.... Retrieved from [Link]
-
Organic Syntheses. (n.d.). N-BROMOACETAMIDE. Retrieved from [Link]
-
Bryan Research & Engineering, LLC. (n.d.). Optimization of Amine Sweetening Units. Retrieved from [Link]
-
Google Patents. (n.d.). WO2004052818A1 - Method for preparing alkyl 2-bromoalkanoates. Retrieved from
-
LibreTexts. (n.d.). 13.5. Reactions with Acid Halide Electrophiles. In Introduction to Organic Chemistry. Retrieved from [Link]
-
Mol-Instincts. (2025, August 11). Physical and Chemical Properties and Uses of 2-Bromoisobutyryl Bromide(CAS:20769-85-1). Retrieved from [Link]
-
Royal Society of Chemistry. (2025, August 5). Acetic Acid as a Catalyst for the N-Acylation of Amines Using Esters as the Acyl Source. Retrieved from [Link]
-
Vaia. (n.d.). Question. (a) Propose a mechanism for the reaction of 2-bromopyridine with sodium amide to give 2-aminopyridine... Retrieved from [Link]
-
University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]
-
Jasperse, J. (n.d.). Reactions of Amines. Retrieved from [Link]
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- 2. Reactions of Acyl halide [simply.science]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jecibiochem.com [jecibiochem.com]
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- 7. researchgate.net [researchgate.net]
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- 9. researchgate.net [researchgate.net]
- 10. Troubleshooting [chem.rochester.edu]
Technical Support Center: Stability of 2-Bromo-N-(4-chlorophenyl)butanamide in Basic Conditions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability of 2-bromo-N-(4-chlorophenyl)butanamide under basic experimental conditions. Our goal is to equip you with the necessary knowledge to anticipate potential challenges, interpret your results accurately, and optimize your experimental designs.
Introduction: The Chemical Landscape of a Haloamide
This compound is a molecule of interest in various research and development sectors due to its potential applications as a synthetic intermediate. Its structure, featuring an α-bromo substituted amide with an electron-withdrawing group on the aromatic ring, presents a unique set of stability challenges, particularly in basic environments. Understanding the potential degradation pathways is critical for its synthesis, purification, storage, and application.
Under basic conditions, this compound can undergo three primary competing reactions:
-
Amide Hydrolysis: Cleavage of the amide bond to form 4-chloroaniline and 2-bromobutanoic acid.
-
Elimination (Dehydrobromination): Removal of hydrogen bromide (HBr) to form N-(4-chlorophenyl)but-2-enamide.
-
Intramolecular Cyclization: Formation of a three-membered ring to yield 1-(4-chlorophenyl)-2-ethylaziridin-2-one.
The prevalence of each pathway is highly dependent on the specific reaction conditions, including the strength and concentration of the base, temperature, and solvent system.
Frequently Asked Questions (FAQs)
Q1: I am observing the formation of 4-chloroaniline in my reaction mixture when using a basic catalyst. What is happening?
A1: The presence of 4-chloroaniline is a strong indicator of amide bond hydrolysis.[1][2][3] Amide hydrolysis in basic media is a well-documented reaction, although it often requires forcing conditions such as high temperatures and a strong base.[1][2] The mechanism involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the amide. The electron-withdrawing nature of the 4-chlorophenyl group can influence the electrophilicity of the carbonyl carbon, potentially affecting the rate of hydrolysis.[4]
Q2: My product analysis shows a compound with a carbon-carbon double bond. What is the likely degradation product?
A2: The formation of a product containing a C=C double bond suggests that an elimination reaction, specifically a bimolecular (E2) elimination, has occurred.[5][6][7] In this pathway, a base abstracts a proton from the carbon adjacent to the bromine-bearing carbon (the β-carbon), leading to the concerted elimination of HBr and the formation of N-(4-chlorophenyl)but-2-enamide. Strong bases favor E2 reactions.[5][6][8]
Q3: I have identified an unexpected, isomeric product. Could it be a cyclized compound?
A3: Yes, it is highly probable. α-Haloamides are known to undergo intramolecular cyclization in the presence of a base to form aziridinones (α-lactams).[9][10] This reaction proceeds via an intramolecular nucleophilic substitution (SN2) mechanism, where the amide nitrogen attacks the carbon bearing the bromine atom. This pathway is a significant competitor to both hydrolysis and elimination.
Q4: How does the 4-chloro substituent on the phenyl ring affect the stability of the molecule?
A4: The chlorine atom is an electron-withdrawing group. This has two main effects:
-
Increased Acidity of the N-H proton: The electron-withdrawing nature of the substituent makes the amide proton more acidic, facilitating its removal by a base. This can influence the rates of both hydrolysis and intramolecular cyclization.
-
Influence on the Amide Bond: Electron-withdrawing groups on the N-aryl ring can increase the electrophilicity of the carbonyl carbon, potentially making it more susceptible to nucleophilic attack, as in hydrolysis.[4][11]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of desired product with significant formation of 4-chloroaniline. | Amide hydrolysis is the dominant degradation pathway. This is often exacerbated by high temperatures and/or high concentrations of a strong base. | - Lower the reaction temperature. - Use a weaker, non-nucleophilic base if possible. - Reduce the reaction time. - Consider a solvent that disfavors hydrolysis. |
| Formation of an unsaturated amide byproduct. | E2 elimination is competing with the desired reaction. This is favored by strong, sterically hindered bases. | - Use a less sterically hindered base. - Lower the reaction temperature, as elimination reactions often have a higher activation energy than substitution reactions. |
| Presence of an unexpected isomer, likely an aziridinone. | Intramolecular cyclization is occurring. This is a common pathway for α-haloamides in the presence of a base. | - Use a bulkier base that may disfavor the necessary conformation for cyclization. - Lower the reaction temperature. - Change the solvent to one that may disfavor the intramolecular attack. |
| Complex product mixture with multiple degradation products. | The reaction conditions are promoting multiple degradation pathways simultaneously. | - Carefully control the stoichiometry of the base. - Optimize the reaction temperature and time through a design of experiments (DoE) approach. - Select a more specific base and solvent system to favor the desired reaction. |
Visualizing the Degradation Pathways
The following diagram illustrates the competing degradation pathways of this compound in the presence of a base (B:).
Sources
- 1. Kinetics of N-Substituted Amide Hydrolysis in Hot Compressed Water Using ZrO2 Catalyst [agris.fao.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. webhome.auburn.edu [webhome.auburn.edu]
- 5. Understanding E2 versus SN2 Competition under Acidic and Basic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scienceopen.com [scienceopen.com]
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- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mdpi.com [mdpi.com]
- 10. Aziridinomitosanes via Lactam Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The distal effect of electron-withdrawing groups and hydrogen bonding on the stability of peptide enolates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: N-(4-chlorophenyl)butanamide Derivatives
A Guide to Preventing and Troubleshooting Discoloration in Synthesis and Storage
Welcome to the technical support center for N-(4-chlorophenyl)butanamide derivatives. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with in-depth, actionable insights into a common yet challenging issue: product discoloration. In pharmaceutical manufacturing and development, the color of an active pharmaceutical ingredient (API) is a critical quality attribute. Variations can indicate the presence of impurities or material degradation, impacting product safety, efficacy, and patient compliance.[1] This guide moves beyond simple procedural steps to explain the underlying chemical principles, empowering you to diagnose, resolve, and prevent discoloration in your experiments.
Frequently Asked Questions (FAQs): The Chemistry of Color
This section addresses the fundamental questions regarding why N-(4-chlorophenyl)butanamide derivatives might develop unwanted color.
Q1: What are the primary causes of discoloration in my N-(4-chlorophenyl)butanamide product?
Discoloration is almost always a result of the formation of new, unintended chemical species that absorb light in the visible spectrum (~400–700 nm).[1] For N-aryl amides like your compound, these chromophoric (color-causing) impurities typically arise from three main sources:
-
Degradation of the Parent Molecule: The N-(4-chlorophenyl)butanamide structure is susceptible to degradation under certain conditions. The primary pathways are oxidation, hydrolysis, and photolysis.[2][3]
-
Impurities from Starting Materials: The purity of your initial reagents, particularly the 4-chloroaniline, is critical. Many primary aromatic amines can contain colored impurities or can easily oxidize to form them.[4]
-
Byproducts of the Synthesis: Side reactions occurring during the amide bond formation can generate colored byproducts.[5] This can include reactions involving coupling agents, solvents, or excess reagents.
Q2: What specific chemical structures are likely responsible for the color?
While the exact chromophore can only be identified through structural elucidation, common culprits in related aromatic and amide systems include:
-
Oxidized Aniline Moieties: The 4-chloroaniline portion of the molecule is susceptible to oxidation. This can lead to the formation of highly conjugated systems like quinone-imines or azo compounds, which are often intensely colored.
-
α-Ketoamides: Oxidation of the methylene group adjacent to the amide carbonyl can form an α-ketoamide.[6] The introduction of this additional carbonyl group extends the conjugated system, shifting light absorption into the visible range.
-
Nitrosamines: If there are sources of nitrite (e.g., from reagents or atmospheric NOx) and secondary amines present under acidic conditions, N-nitrosamine impurities can form. While not always colored themselves, their presence indicates undesirable side reactions and they are a major safety concern.[7][8]
-
Degradation Products of Solvents/Reagents: Impurities can also arise from the degradation of solvents like dimethylformamide (DMF), which can liberate dimethylamine, a potential precursor for side reactions.[7]
Q3: Why is color a concern beyond aesthetics?
In the pharmaceutical industry, color is a key quality and safety indicator.[1] An unexpected color change signifies that the material is not pure. These unknown impurities could be toxic, impact the drug's therapeutic efficacy, or reduce its stability and shelf-life.[9] Regulatory bodies like the FDA and EMA have strict requirements for the identification and control of impurities.[5][10]
Troubleshooting Guide: From Observation to Solution
This section is designed in a practical Q&A format to address specific problems you might encounter during your workflow.
Scenario 1: My product is discolored immediately after synthesis and work-up.
Q: My crude product is a yellow or brown oil/solid, not the expected white/off-white solid. What went wrong?
This points to an issue with the reaction conditions or the purity of your starting materials.
Initial Diagnostic Steps:
-
Check Starting Material Purity: Was the 4-chloroaniline freshly purified or from a new bottle? Anilines are notoriously prone to air oxidation. An aged bottle may have a dark color, indicating the presence of oxidized impurities that will carry through your synthesis.
-
Analyze Reaction Atmosphere: Was the reaction run under an inert atmosphere (e.g., Nitrogen or Argon)? Oxygen from the air can promote oxidative side reactions, especially if trace metals are present or if the reaction is heated.
-
Review Reaction Temperature: Excessive heat can accelerate degradation and side-product formation. Was the reaction temperature carefully controlled? Could there have been localized overheating?
-
Evaluate Coupling Reagents: If using coupling reagents like EDC/HOBt, were they high purity? Byproducts from these reagents can sometimes lead to coloration.[11]
Corrective Actions & Prevention:
-
Protocol 1: Starting Material Purification: If your 4-chloroaniline is discolored, consider purifying it by recrystallization or distillation before use.
-
Protocol 2: Reaction Condition Optimization: Always run the synthesis under an inert atmosphere. Use the lowest effective temperature for the reaction to proceed at a reasonable rate.
-
Workflow Diagram: The following diagram outlines a systematic approach to troubleshooting discoloration that appears post-synthesis.
Caption: A standard analytical workflow for isolating and identifying unknown impurities.
By understanding the chemical pathways that lead to discoloration and implementing a systematic approach to troubleshooting and analysis, you can effectively control the quality of your N-(4-chlorophenyl)butanamide derivatives. Proactive measures, such as using high-purity starting materials and optimizing reaction and storage conditions, are the most effective strategies for preventing color formation from the outset.
References
- Thermo Fisher Scientific. (2024). Color Analysis for Pharmaceutical Products using UV-Visible Absorption Techniques.
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis and Characterization of 4-amino-N-substituted-butanamides. Benchchem.
- Singh, D., & Isharani, R. (n.d.). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Journal of Pharmaceutical Research & Reports.
- Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain.
- MDPI. (2024).
- ResolveMass Laboratories Inc. (2025). How Pharmaceutical Impurity Analysis Works.
- BioProcess International. (2020). Forced Degradation Studies: Regulatory Considerations and Implementation.
- ScienceDirect. (n.d.). Forced degradation and impurity profiling. ScienceDirect.
- SciSpace. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace.
- ResearchGate. (2021). forced degradation study -a new approach for stress testing of drug substances and drug products.
- Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
- ResearchGate. (n.d.). Discoloration mechanism of polymer surface in contact with air–water interface.
- PubMed. (2022). Determination of Carcinogenic Primary Aromatic Amines Contained as Impurities in Synthetic Organic Colorants. PubMed.
- European Medicines Agency. (2020). Lessons learnt from presence of N-nitrosamine impurities in sartan medicines. European Medicines Agency.
- Semantic Scholar. (n.d.). Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with. Semantic Scholar.
Sources
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- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Separation of Mono-bromo vs. Di-bromo Amide Byproducts
Welcome to the Technical Support Center for scientists and professionals in drug development and chemical research. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the challenging separation of mono-bromo and di-bromo amide byproducts. These closely related constitutional isomers often co-elute, presenting a significant purification challenge. This resource is designed to provide you with the expertise and practical guidance to achieve baseline separation and high purity of your target compounds.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of mono- and di-bromo amides so challenging?
The primary difficulty in separating mono- and di-bromo amides lies in their similar physicochemical properties. As constitutional isomers, they often have very close polarities and molecular weights. The addition of a second bromine atom increases the molecular weight and can slightly alter the molecule's overall polarity, but often not enough for a straightforward separation by standard chromatographic methods. The position of the bromine atoms on the molecule also plays a crucial role in determining the subtle differences in properties that can be exploited for separation.
Q2: What is the first step I should take to develop a separation method?
Before proceeding to preparative separation, it is crucial to develop a robust analytical method using Thin Layer Chromatography (TLC). TLC is a rapid and inexpensive technique to screen different solvent systems and estimate the retention factor (Rf) of your compounds. This will provide a good starting point for scaling up to column chromatography or HPLC.
A common issue is the poor visualization of brominated compounds on a TLC plate. While some brominated compounds are UV active, others may not be. In such cases, using a chemical stain is necessary.
Troubleshooting Guide: Thin Layer Chromatography (TLC)
Issue: My brominated amide spots are not visible on the TLC plate under UV light.
This is a common problem, as not all brominated compounds are sufficiently UV active to be visualized by this non-destructive method.[1][2]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for TLC visualization.
Detailed Steps for Chemical Staining:
-
Potassium Permanganate Stain: This is a good general-purpose stain for compounds that can be oxidized.[2]
-
Protocol: Prepare a solution of 1.5g of KMnO₄, 10g of K₂CO₃, and 1.25mL of 10% NaOH in 200mL of water. After developing the TLC plate, dry it completely and dip it into the stain. The spots will appear as yellow-brown spots on a purple background.[2]
-
-
Iodine Chamber: Iodine vapor reversibly complexes with many organic compounds, making them visible as brown spots.[1]
-
Protocol: Place a few crystals of iodine in a sealed chamber. Place the dried TLC plate in the chamber. The spots will begin to appear within a few minutes.[1] This method is generally non-destructive.
-
-
p-Anisaldehyde or Vanillin Stains: These are useful for a wide range of functional groups and can produce a variety of colors, which can aid in differentiating between the mono- and di-bromo species.[1]
Troubleshooting Guide: Column Chromatography
Issue: My mono- and di-bromo amides are co-eluting during column chromatography.
Co-elution is the most frequent challenge in separating these isomers. Improving resolution requires careful optimization of the stationary and mobile phases.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting co-elution in column chromatography.
Detailed Optimization Strategies:
-
Mobile Phase Optimization:
-
Principle: The polarity of the mobile phase is a critical factor in determining the elution order and resolution of compounds. For normal-phase chromatography on silica gel, a less polar mobile phase will increase the retention time of your compounds, potentially improving separation.
-
Protocol:
-
Start with the solvent system that gave the best, albeit imperfect, separation on TLC.
-
Systematically decrease the proportion of the more polar solvent. For example, if you are using a hexane/ethyl acetate mixture, try decreasing the percentage of ethyl acetate.
-
Run small-scale test columns or multiple TLC plates with these modified solvent systems to observe the effect on separation.
-
-
-
Stationary Phase Selection:
-
Principle: If optimizing the mobile phase on standard silica gel is unsuccessful, changing the stationary phase can provide a different selectivity.
-
Recommendations:
-
Alumina: Can be basic, neutral, or acidic and offers different selectivity compared to silica.
-
Florisil: A magnesium silicate adsorbent that can be effective for separating halogenated compounds.[3]
-
Amine-functionalized silica: This can be a good alternative as it is less polar than bare silica and can simplify purifications for compounds that might interact with the acidic nature of standard silica.[4]
-
-
Quantitative Data for Method Development:
| Parameter | Recommendation | Rationale |
| Solvent Polarity | Start with a low polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase polarity. | Maximizes differential retention between the slightly different polarities of the mono- and di-bromo amides. |
| Column Dimensions | Use a long, narrow column for difficult separations. | Increases the number of theoretical plates, enhancing resolution. |
| Flow Rate | Maintain a slow and consistent flow rate. | Allows for better equilibration of the analytes between the stationary and mobile phases. |
Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC)
Issue: I am unable to achieve baseline separation of my mono- and di-bromo amides using RP-HPLC.
Reverse-phase HPLC (RP-HPLC) is a powerful tool for separating isomers. However, achieving baseline resolution often requires meticulous method development.[5]
Troubleshooting Workflow:
Caption: HPLC troubleshooting workflow for isomer separation.
Detailed HPLC Optimization Protocols:
-
Mobile Phase Composition:
-
Organic Modifier: The choice and concentration of the organic solvent (e.g., acetonitrile or methanol) significantly affect selectivity.[6]
-
Protocol: Perform isocratic runs with varying percentages of the organic modifier (e.g., 40%, 50%, 60%) to find the optimal composition. If co-elution persists, switch from acetonitrile to methanol or vice versa, as this can alter the selectivity.
-
-
Aqueous Phase pH: For amides with ionizable groups, adjusting the pH of the aqueous phase can dramatically impact retention and resolution.[5]
-
Protocol: Prepare a series of buffered mobile phases with pH values around the pKa of your compounds. A change in pH can alter the ionization state and, consequently, the retention behavior.
-
-
-
Stationary Phase Chemistry:
-
Principle: Standard C18 columns separate primarily based on hydrophobicity. For closely related isomers, alternative stationary phases that offer different interaction mechanisms can be more effective.
-
Recommended Columns for Halogenated Isomers:
-
Phenyl-Hexyl: Offers π-π interactions with aromatic rings, which can be beneficial for separating aromatic brominated amides.[7][8]
-
Pentafluorophenyl (PFP): Provides a combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions, making it highly effective for separating halogenated isomers.[8][9]
-
Embedded Polar Group (EPG): These columns have a polar group embedded in the alkyl chain, which can provide a different selectivity for polar and halogenated compounds.[7]
-
-
Alternative Separation Techniques
Q3: Are there non-chromatographic methods for separating these isomers?
Yes, in some cases, non-chromatographic techniques can be effective, either alone or in conjunction with chromatography.
-
Crystallization:
-
Principle: If the mono- and di-bromo amides have significantly different solubilities in a particular solvent, fractional crystallization can be an effective purification method.[10]
-
Protocol:
-
Dissolve the mixture in a minimum amount of a suitable hot solvent.
-
Allow the solution to cool slowly. The less soluble isomer may crystallize out first.
-
Filter the crystals and analyze the purity of both the solid and the mother liquor.
-
This process may need to be repeated to achieve the desired purity.
-
-
-
Liquid-Liquid Extraction (LLE):
-
Principle: This technique separates compounds based on their differential solubilities in two immiscible liquids.[11][12] While less common for isomer separation, it can be effective if the bromine atoms significantly alter the compound's partition coefficient.
-
Protocol:
-
Dissolve the mixture in a suitable organic solvent.
-
Wash the organic layer with an aqueous solution (e.g., water, acidic or basic solutions).
-
The two isomers may partition differently between the organic and aqueous layers.
-
Separate the layers and analyze the composition of each.
-
-
References
- Current time information in Pasuruan, ID. (n.d.). Google.
- Aktas, A. H., & Yılmaz Çalık, A. (n.d.). Optimization Strategy for Isocratic Separation of Halogenated Phenols by Reversed Phase Liquid Chromatography with Methanol-Water Mobile Phase. Asian Journal of Chemistry.
- Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. (2019, November 18). RSC Publishing.
- Nelson, G. (2024). HPLC Column Packing Efficiency: For Halogen Bonding Separation Techniques. University of Montana.
- The design of amide and carboxylic acid molecules for co-crystallization. (n.d.). ResearchGate.
- Technical Support Center: Chromatographic Separation of Quinoline and Isoquinoline Isomers. (n.d.). Benchchem.
-
Liquid–liquid extraction. (n.d.). Wikipedia. Retrieved February 22, 2026, from [Link]
- Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010, February 1). Chromatography Online.
-
Detection Progress of Selected Drugs in TLC. (n.d.). PMC - NIH. Retrieved February 22, 2026, from [Link]
-
TLC Visualization Reagents. (n.d.). EPFL. Retrieved February 22, 2026, from [Link]
- Guide for crystallization. (n.d.). University of Fribourg.
-
Solvent Extraction Techniques. (n.d.). Organomation. Retrieved February 22, 2026, from [Link]
-
Regalado, E. L. (2019, July 30). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. ResearchGate. Retrieved February 22, 2026, from [Link]
-
A Guided Inquiry to the Bromination of Alkenes: An Effort to Foster Student Understanding of Thin Layer Chromatography in the Or. (2016, April 21). ScholarWorks at WMU. Retrieved February 22, 2026, from [Link]
-
2.3F: Visualizing TLC Plates. (2022, April 7). Chemistry LibreTexts. Retrieved February 22, 2026, from [Link]
-
TLC stains. (n.d.). University of Rochester. Retrieved February 22, 2026, from [Link]
-
separation of two isomers. (2009, May 12). Chromatography Forum. Retrieved February 22, 2026, from [Link]
-
What is the best technique for amide purification? (2020, November 2). ResearchGate. Retrieved February 22, 2026, from [Link]
- Method for purifying a bromine compound. (n.d.). Google Patents.
-
HPLC Troubleshooting Guide. (n.d.). YMC. Retrieved February 22, 2026, from [Link]
-
Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. (2025, May 23). Phenomenex. Retrieved February 22, 2026, from [Link]
-
LC Chromatography Troubleshooting Guide. (2023, November 3). HALO Columns. Retrieved February 22, 2026, from [Link]
-
Streamline Purification of Organic Synthesis Mixture. (n.d.). Agilent. Retrieved February 22, 2026, from [Link]
-
[Reader Insight] A Guide to Selective Columns for Isomer Separation. (2024, November 18). Welch Materials. Retrieved February 22, 2026, from [Link]
-
How should I purify a complex, polar, amide reaction mixture? (2023, February 10). Biotage. Retrieved February 22, 2026, from [Link]
-
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (n.d.). PMC. Retrieved February 22, 2026, from [Link]
-
Column Chromatography: Amides. (2016, January 16). Reddit. Retrieved February 22, 2026, from [Link]
-
Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. (n.d.). Teledyne ISCO. Retrieved February 22, 2026, from [Link]
-
A Structured Approach To Cope with Impurities during Industrial Crystallization Development. (n.d.). PMC. Retrieved February 22, 2026, from [Link]
- COMPETITIVE AMIDE HYDROLYSIS IN MONO- AND DIFORMYLATED ETHYLENEDIAMINES. (n.d.). Heterocyclic Communications.
-
Which extraction procedure will completely separate an amide from the by-product of the reaction between an amine and excess carboxylic acid anhydride? (2020, March 28). Reddit. Retrieved February 22, 2026, from [Link]
- Process for the separation of mono- and di-carboxylic acid compounds. (n.d.). Google Patents.
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moisture sensitivity of 2-bromo-N-(4-chlorophenyl)butanamide reagents
Technical Support Center: 2-Bromo-N-(4-chlorophenyl)butanamide
Welcome to the technical support guide for this compound. This document is designed for researchers, chemists, and drug development professionals to provide in-depth insights and practical troubleshooting advice for handling and utilizing this versatile reagent. My goal is to move beyond simple instructions and explain the underlying chemical principles that govern its stability and reactivity, empowering you to preemptively address challenges and optimize your experimental outcomes.
Part 1: Frequently Asked Questions (FAQs) - Storage, Handling, and Stability
This section addresses the most common preliminary questions regarding the stability and proper management of this compound. Correct storage and handling are the foundation of reproducible and successful experiments.
Q1: What are the ideal storage conditions for this compound to ensure its long-term stability?
To maintain the integrity of the reagent, it should be stored in a tightly sealed container in a dry, cool, and well-ventilated location.[1][2][3] The use of a desiccator or a controlled-humidity cabinet is highly recommended. For long-term storage, refrigeration in an inert atmosphere (e.g., argon or nitrogen) is optimal.
Q2: You emphasize "dry" conditions. Why is moisture such a critical concern for this specific reagent?
The molecular structure of this compound contains two primary sites that are susceptible to hydrolysis: the amide linkage and the carbon-bromine bond.
-
Amide Hydrolysis: In the presence of water, the amide bond can be cleaved to form 4-chloroaniline and 2-bromobutanoic acid. This process can be accelerated by acidic or basic contaminants.
-
C-Br Bond Hydrolysis: The bromine atom is a good leaving group, and the carbon to which it is attached is susceptible to nucleophilic attack by water.[4][5] This results in the formation of the corresponding alpha-hydroxy amide, 2-hydroxy-N-(4-chlorophenyl)butanamide, and hydrobromic acid (HBr). The generated HBr can then catalyze further amide hydrolysis, leading to a cascade of degradation.
Even trace amounts of moisture can initiate these degradation pathways, leading to impurities that can interfere with your reactions, reduce yields, and complicate product purification.[6]
Q3: What are the visible signs that my reagent may have been compromised by moisture?
While analytical confirmation is always best, there are a few qualitative indicators of potential degradation:
-
Change in Physical Appearance: The pristine reagent should be a free-flowing crystalline solid. Clumping, stickiness, or the appearance of a syrupy liquid suggests water absorption.
-
Color Change: A noticeable change from its original color (typically off-white to light yellow) can indicate the formation of degradation byproducts.
-
Inconsistent Experimental Results: The most reliable indicator is often a sudden drop in yield, the appearance of new spots on a Thin Layer Chromatography (TLC) plate, or unexpected peaks in NMR/LC-MS analyses compared to previous successful runs.[7]
Table 1: Recommended Storage and Handling Conditions
| Parameter | Recommendation | Rationale |
| Atmosphere | Store under an inert gas (Argon or Nitrogen). | Prevents exposure to atmospheric moisture and oxygen. |
| Temperature | Cool (2-8°C recommended). | Slows the rate of potential degradation reactions. |
| Container | Tightly sealed, opaque glass bottle. | Prevents moisture ingress and light-induced degradation.[2][3] |
| Location | Well-ventilated, dedicated chemical storage area. | Ensures safety and prevents cross-contamination.[1][8] |
| Handling | Use in a glovebox or under a positive flow of inert gas. | Minimizes exposure to moisture during weighing and transfer.[9] |
Part 2: Troubleshooting Experimental Failures
When experiments do not proceed as planned, a systematic approach to troubleshooting is essential. This section provides a logical framework for diagnosing and resolving common issues encountered when using this compound.
Troubleshooting Workflow Diagram
The following diagram outlines a systematic process for diagnosing a failed or low-yielding reaction.
Caption: A logical workflow for troubleshooting common reaction failures.
Q4: My reaction yield is significantly lower than expected, or it failed completely. What is the most common cause related to this reagent?
The primary suspect is almost always reagent degradation due to moisture exposure. As detailed in Q2, hydrolysis introduces impurities and consumes the active starting material. If you suspect this, the first step is to verify the purity of your starting material using TLC or NMR and compare it to a known standard or a fresh bottle.[10]
Another common issue is the use of non-anhydrous solvents or other reagents. Even if the this compound is pure, introducing water via a solvent like THF or a base solution will compromise the reaction.
Q5: My post-reaction analysis (NMR/LC-MS) shows several major, unidentified byproducts. What could they be?
Assuming a nucleophilic substitution reaction was intended (e.g., with an amine or thiol), the most likely byproducts are derived from water acting as a competing nucleophile.
-
Primary Byproduct: 2-hydroxy-N-(4-chlorophenyl)butanamide. This forms when water displaces the bromide.
-
Secondary Byproducts: 4-chloroaniline and 2-bromobutanoic acid. These arise from the hydrolysis of the amide bond, which can be catalyzed by acidic or basic conditions during the reaction or workup.[7]
The diagram below illustrates these degradation pathways.
Caption: Potential hydrolysis pathways for the reagent in the presence of water.
Q6: How do I perform a definitive test to confirm my reagent's activity before committing to a large-scale reaction?
The most practical method is to run a small-scale test reaction.
Protocol: Small-Scale Activity Test
-
Preparation: Under an inert atmosphere (e.g., in a glovebox or a nitrogen-flushed flask), weigh out a small, precise amount of the this compound (e.g., 50 mg).
-
Solvation: Dissolve it in a known volume of rigorously dried, anhydrous solvent (e.g., 1 mL of THF or DMF).
-
Reaction: Add a reliable, well-characterized nucleophile and/or base that has worked previously. Use the standard stoichiometric ratios for your planned reaction.
-
Monitoring: Allow the reaction to proceed for a set amount of time (e.g., 1 hour). Monitor the consumption of the starting material by TLC or LC-MS.
-
Analysis: Compare the conversion rate to that of a previously successful experiment or a reaction run with a brand-new bottle of the reagent. A significant lack of conversion strongly indicates a compromised starting material.
Part 3: Recommended Experimental Protocol - Handling Moisture-Sensitive Reagents
Adherence to a strict, moisture-free protocol is non-negotiable for success. The following is a best-practice workflow for setting up a reaction.
Protocol: General Anhydrous Reaction Setup
-
Glassware Preparation: All glassware (flasks, syringes, stir bars) must be oven-dried at >120°C for at least 4 hours or flame-dried under vacuum and allowed to cool to room temperature under a stream of inert gas (argon or nitrogen).
-
Inert Atmosphere: Assemble the glassware while still warm and immediately place it under a positive pressure of inert gas using a Schlenk line or manifold.
-
Reagent Transfer:
-
Allow the bottle of this compound to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold solid.
-
Perform all weighing and transfers in a glovebox or under a positive pressure of inert gas in your flask (i.e., briefly remove the septum and add the solid while maintaining a strong counterflow of argon/nitrogen).
-
-
Solvent Addition: Use only freshly distilled or commercially available anhydrous solvents packaged under an inert atmosphere (e.g., AcroSeal™ or Sure/Seal™ bottles). Transfer solvents using dry, gas-tight syringes or cannulas.[9]
-
Reaction Execution: Maintain a positive pressure of inert gas throughout the entire reaction, including during the addition of other reagents and sampling for analysis.
-
Quenching and Workup: Be mindful that quenching the reaction with aqueous solutions will introduce water. If your product is sensitive, consider non-aqueous workup procedures or minimize the product's contact time with the aqueous phase.[7]
By rigorously excluding moisture at every step, you create a self-validating system where the primary variable becomes the reaction chemistry itself, not the integrity of your reagents.
References
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
- Qiao, Y., Li, G., Liu, S., Yangkai, Y., Tu, J., & Xu, F. (2017). Synthesis of N-Aryl Amides by Ligand-Free Copper-Catalyzed ipso-Amidation of Arylboronic Acids with Nitriles. Synthesis, 49(08), 1834-1838.
- Cardenas, R. M., Zuniga, F., & Matyjaszewski, K. (2011). 2-Bromo-N-(4-chlorophenyl)-2-methylpropanamide. Acta Crystallographica Section E: Structure Reports Online, 67(11), o3011.
- Khan, I., et al. (2021). N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach.
-
PubChem. (n.d.). 2-amino-N-(4-bromo-2-chlorophenyl)butanamide. National Center for Biotechnology Information. Retrieved from [Link]
-
Royal Society of Chemistry. (2012, March 1). The hydrolysis of 2-bromo-2-methylpropane. Education in Chemistry. Retrieved from [Link]
- Wolfe, J. P., & Rossi, M. A. (2005). Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions of γ-(N-Arylamino)alkenes with Vinyl Bromides.
-
Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (arylation). Retrieved from [Link]
- Patil, A. A., & Patil, D. B. (2017). RECENT SYNTHESIS AND APPLICATIONS OF N- ARYL AMINES. World Journal of Pharmaceutical and Medical Research, 3(9), 147-156.
-
Daou, J. (2024, February 27). Moisture Control and Degradation Management. American Pharmaceutical Review. Retrieved from [Link]
-
Pearson Education Ltd. (2016). Core practical 4: Investigate the hydrolysis of halogenoalkanes. Retrieved from [Link]
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- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. The hydrolysis of 2-bromo-2-methylpropane | Feature | RSC Education [edu.rsc.org]
- 5. qualifications.pearson.com [qualifications.pearson.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. How To [chem.rochester.edu]
- 8. fishersci.com [fishersci.com]
- 9. 2-Bromo-N-(4-chlorophenyl)-2-methylpropanamide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to the 1H NMR Spectrum Analysis of 2-bromo-N-(4-chlorophenyl)butanamide
For researchers and professionals in drug development and synthetic chemistry, the unambiguous structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, remains the cornerstone of this analytical process. This guide provides an in-depth analysis of the 1H NMR spectrum of 2-bromo-N-(4-chlorophenyl)butanamide, a compound featuring a stereocenter and diverse electronic environments. In the absence of a publicly available experimental spectrum, we will present a detailed prediction based on established principles of NMR spectroscopy and compare it with spectral data from analogous structures. This approach not only facilitates the identification of the target molecule but also serves as an educational tool for understanding the intricate interplay of substituent effects on proton chemical shifts and coupling patterns.
The Molecular Landscape: Predicting the 1H NMR Spectrum
The structure of this compound presents several distinct proton environments, each influenced by the electronic and steric properties of neighboring functional groups. The electron-withdrawing effects of the bromine atom, the amide linkage, and the chlorine atom on the phenyl ring all contribute to the dispersion of signals across the spectrum.
Below is a visual representation of the molecule with each unique proton environment labeled for clarity.
Figure 1. Molecular structure of this compound with proton environments labeled.
Based on the structure, we can predict the chemical shifts (δ), multiplicities, and coupling constants (J) for each proton. These predictions are summarized in the table below.
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |
| H-a (CH₃) | ~1.0 - 1.2 | Triplet (t) | 3H | ~7.0 | Located on a terminal methyl group, adjacent to a methylene (CH₂) group. |
| H-b (CH₂) | ~1.8 - 2.0 | Sextet or multiplet (m) | 2H | ~7.0 | Methylene group coupled to both the methyl (CH₃) and methine (CH) protons. |
| H-c (CH-Br) | ~4.3 - 4.5 | Triplet (t) | 1H | ~7.0 | Methine proton deshielded by the adjacent electron-withdrawing bromine atom and carbonyl group. |
| H-d (Ar-H) | ~7.3 - 7.5 | Doublet (d) | 2H | ~8.5 | Aromatic protons ortho to the chlorine atom, showing ortho-coupling with H-e. |
| H-e (Ar-H) | ~7.5 - 7.7 | Doublet (d) | 2H | ~8.5 | Aromatic protons meta to the chlorine atom and ortho to the amide group, deshielded by the amide. |
| N-H | ~8.0 - 8.5 | Broad singlet (br s) | 1H | N/A | Amide proton, chemical shift is solvent and concentration dependent. Often appears as a broad signal. |
In-Depth Spectral Analysis: Unpacking the Influences
The Aliphatic Region (0-5 ppm):
The upfield region of the spectrum is characterized by the signals from the butanamide chain.
-
The Methyl Protons (H-a): The terminal methyl group is expected to appear as a triplet around 1.0-1.2 ppm due to coupling with the adjacent two protons of the methylene group (n+1 rule, 2+1=3).[1]
-
The Methylene Protons (H-b): These protons are diastereotopic due to the adjacent stereocenter at C2. They are coupled to both the three methyl protons and the single methine proton, which would theoretically result in a complex multiplet. However, it often appears as a sextet if the coupling constants are similar. Its chemical shift is expected around 1.8-2.0 ppm.
-
The Methine Proton (H-c): This proton, attached to the stereocenter, is significantly deshielded by two powerful electron-withdrawing groups: the alpha-bromine and the carbonyl of the amide. This will shift its signal downfield to approximately 4.3-4.5 ppm. It will appear as a triplet due to coupling with the adjacent methylene protons.
The Aromatic Region (7-8 ppm):
The downfield region reveals the signals from the 4-chlorophenyl ring. The para-substitution pattern gives rise to a characteristic AA'BB' system, which often simplifies to two doublets if the chemical shift difference is large enough.
-
The Protons Ortho to Chlorine (H-d): These protons are expected to resonate around 7.3-7.5 ppm. The electron-donating character of the nitrogen atom of the amide group is counteracted by the electron-withdrawing chlorine atom. They will appear as a doublet due to coupling with the adjacent H-e protons (J-ortho ≈ 8.5 Hz).[2]
-
The Protons Meta to Chlorine (H-e): These protons are ortho to the amide group and are therefore more deshielded, appearing further downfield around 7.5-7.7 ppm. They will also appear as a doublet due to ortho-coupling with H-d.
The Amide Proton (N-H):
The amide proton signal is typically found further downfield, between 8.0 and 8.5 ppm. Its chemical shift is highly dependent on solvent, concentration, and temperature due to its involvement in hydrogen bonding.[3][4] It usually appears as a broad singlet because of quadrupole broadening from the adjacent nitrogen atom and potential chemical exchange.
Comparative Analysis with Structurally Similar Compounds
To substantiate our predictions, we can compare them with experimental data from related molecules.
-
4-Chloroaniline: The aromatic protons of 4-chloroaniline show signals at approximately 6.6-7.1 ppm.[5][6] The acylation of the amino group to form an amide is known to deshield the aromatic protons, which is consistent with our prediction of signals in the 7.3-7.7 ppm range.
-
2-Bromobutane: The methine proton (CH-Br) in 2-bromobutane resonates at around 4.1 ppm.[7] In our target molecule, the additional deshielding effect of the adjacent carbonyl group justifies the predicted downfield shift to ~4.3-4.5 ppm.
-
N-phenylpropanamide: The N-H proton in simple N-aryl amides typically appears in the range of 7.5-8.5 ppm, which aligns with our prediction.[8]
Experimental Protocol for 1H NMR Spectrum Acquisition
The following is a standard operating procedure for acquiring a high-resolution 1H NMR spectrum of a compound like this compound.
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can affect the chemical shifts, particularly for the N-H proton.
-
Add a small amount of a reference standard, typically tetramethylsilane (TMS), to set the chemical shift scale to 0 ppm. Modern spectrometers can also reference the residual solvent peak.
-
Cap the NMR tube and gently invert it several times to ensure the solution is homogeneous.
2. Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock onto the deuterium signal of the solvent to stabilize the magnetic field.
-
Shim the magnetic field to achieve optimal homogeneity, which results in sharp, well-resolved peaks.
-
Set the appropriate acquisition parameters. For a standard 1H NMR experiment, these may include:
-
Pulse angle: 30-45°
-
Spectral width: ~16 ppm
-
Acquisition time: ~2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 8-16 (can be increased for dilute samples to improve the signal-to-noise ratio)
-
-
Acquire the Free Induction Decay (FID) data.
3. Data Processing:
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Apply a baseline correction to create a flat baseline.
-
Integrate the signals to determine the relative number of protons for each peak.
-
Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm or referencing the residual solvent peak.
Figure 2. A generalized workflow for acquiring and processing a 1H NMR spectrum.
Conclusion
The detailed analysis and prediction of the 1H NMR spectrum for this compound provide a robust framework for its structural confirmation. By understanding the influence of each functional group on the chemical shifts and coupling patterns of the protons, researchers can confidently interpret experimental data. This guide underscores the power of predictive analysis, grounded in fundamental NMR principles and supported by comparative data from analogous structures, as an invaluable tool in chemical research and development.
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Abraham, R. J., et al. (2013). 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. Magnetic Resonance in Chemistry, 51(3), 149-157. [Link]
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Chem LibreTexts. (2024). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]
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Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290. [Link]
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Abraham, R. J., et al. (2013). 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. Magnetic Resonance in Chemistry, 51(3). [Link]
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PubChem. (n.d.). 4-Chloroaniline. National Center for Biotechnology Information. [Link]
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Abraham, R. J., et al. (2014). H-1 NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. Magnetic Resonance in Chemistry, 52(6), 284-293. [Link]
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Said, N. R., et al. (2019). 1 H NMR spectrum of N-salicylidene-4-chloroaniline. ResearchGate. [Link]
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Atomic-Resolution-Based Simulations. (n.d.). 4-Chloroaniline. [Link]
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University of California, Irvine. (n.d.). Coupling constants for 1H and 13C NMR. [Link]
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Abraham, R. J., et al. (2014). H-1 NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. ResearchGate. [Link]
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ACD/Labs. (2025). H-1 – H-1 Coupling in Proton NMR. [Link]
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University of Oxford. (n.d.). Chemical shifts. [Link]
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Organic Chemistry Data. (n.d.). 1H NMR Coupling Constants. [Link]
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PubChem. (2026). 2-amino-N-(4-bromo-2-chlorophenyl)butanamide. National Center for Biotechnology Information. [Link]
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Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of 2-bromobutane. [Link]
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Comparative Infrared Spectroscopy Analysis: Characterizing 2-bromo-N-(4-chlorophenyl)butanamide
An In-Depth Technical Guide to the
Introduction
Infrared (IR) spectroscopy remains a cornerstone analytical technique in the pharmaceutical and chemical sciences for its ability to provide a rapid, non-destructive, and highly specific molecular "fingerprint." By probing the vibrational frequencies of covalent bonds, IR spectroscopy allows for the definitive identification of functional groups within a molecule. This guide provides a detailed analysis of the characteristic IR absorption bands expected for the compound 2-bromo-N-(4-chlorophenyl)butanamide , a molecule featuring a complex interplay of functional groups including a secondary amide, an alkyl bromide, and an aryl chloride. Understanding its spectral features is critical for synthesis verification, quality control, and further development in medicinal chemistry. This document serves as a predictive and comparative guide for researchers, scientists, and drug development professionals, grounding its analysis in fundamental spectroscopic principles and established experimental data.
Molecular Structure and Functional Group Decomposition
To accurately predict the infrared spectrum, we must first deconstruct the target molecule, this compound, into its constituent functional groups. Each group possesses unique vibrational modes that give rise to characteristic absorption bands.
-
Secondary Amide (-CONH-): This is the central functional group, which gives rise to some of the most prominent and diagnostic peaks in the spectrum.
-
Saturated Alkyl Structure: The butanamide backbone, including methyl (-CH3) and methylene (-CH2-) groups, and the chiral center C-H.
-
Para-Substituted Aromatic Ring: The 4-chlorophenyl group, which will show characteristic C-H and C=C stretching and bending vibrations.
-
Alkyl Halide (C-Br): The bromine atom attached to the second carbon of the butanamide chain.
-
Aryl Halide (C-Cl): The chlorine atom attached to the phenyl ring.
Predictive Analysis of Characteristic IR Absorption Bands
The IR spectrum of this compound is a composite of the absorptions from each functional group, influenced by their electronic and steric interplay. The analysis below details the expected regions and nature of these key vibrational bands.
The Amide Core: N-H and C=O Vibrations
The secondary amide linkage is responsible for several strong and easily identifiable bands.
-
N-H Stretching: As a secondary amide, the molecule contains a single N-H bond. This gives rise to a single, sharp to moderately broad absorption peak. In solid-state or concentrated samples, hydrogen bonding between amide groups is significant, which typically causes this peak to appear in the range of 3370-3170 cm⁻¹ [1]. The strength of the hydrogen bond influences both the peak's position (stronger bonds shift it to a lower wavenumber) and its width (hydrogen bonding leads to broadening)[2][3].
-
Amide I Band (C=O Stretch): This is one of the most intense and reliable absorptions in the spectrum. The carbonyl (C=O) stretching vibration in amides is found between 1680-1630 cm⁻¹ [1][2]. This frequency is notably lower than that of ketones (~1715 cm⁻¹) due to resonance delocalization. The nitrogen's lone pair of electrons donates electron density to the carbonyl carbon, reducing the double-bond character of the C=O bond and thus lowering its vibrational frequency[2][4]. This band is a key marker for the amide group.
-
Amide II Band (N-H Bending & C-N Stretching): A unique feature of secondary amides is the Amide II band, which appears in the 1570-1515 cm⁻¹ region[1][2]. This intense band arises from a coupled vibration involving the in-plane N-H bending and the C-N stretching modes[2][5]. The presence of this strong band, in conjunction with the Amide I peak, provides a definitive confirmation of the secondary amide structure[1].
C-H and Aromatic Ring Vibrations
-
Aliphatic C-H Stretching: The sp³-hybridized C-H bonds of the butyl chain will produce absorption bands just below 3000 cm⁻¹. Typically, these are found in the 3000-2850 cm⁻¹ range and are of medium-to-strong intensity[6].
-
Aromatic C-H Stretching: The sp²-hybridized C-H bonds on the phenyl ring absorb at slightly higher frequencies than their aliphatic counterparts. These peaks are expected to be weaker and appear in the region of 3100-3000 cm⁻¹ [6].
-
Aromatic C=C Stretching: The stretching of the carbon-carbon bonds within the phenyl ring gives rise to a series of medium-to-weak absorptions in the 1600-1450 cm⁻¹ region[6]. These peaks can sometimes overlap with the more intense Amide II band but are characteristic of the aromatic system.
The Halogen Signatures: C-Br and C-Cl Stretches
The vibrations of carbon-halogen bonds occur in the lower frequency "fingerprint" region of the spectrum. Their positions are heavily dependent on the mass of the halogen atom.
-
C-Cl (Aryl) Stretch: The stretching vibration for a C-Cl bond where the carbon is part of an aromatic ring is typically found in the 850-550 cm⁻¹ range[6][7]. These absorptions are generally of medium to strong intensity.
-
C-Br (Alkyl) Stretch: Due to the heavier mass of bromine compared to chlorine, the C-Br stretching frequency is lower. This band is expected to appear between 690-515 cm⁻¹ [6][7][8].
Comparative Data Summary
The following table provides a consolidated overview of the predicted characteristic IR absorption bands for this compound, serving as a quick reference guide for spectral interpretation.
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity | Notes |
| N-H Stretch | Secondary Amide | 3370 - 3170 | Medium-Strong | Single peak; position and width are sensitive to hydrogen bonding[1][2]. |
| Aromatic C-H Stretch | Phenyl Ring | 3100 - 3000 | Weak-Medium | Characteristic of sp² C-H bonds[6]. |
| Aliphatic C-H Stretch | Butyl Chain | 3000 - 2850 | Medium-Strong | Characteristic of sp³ C-H bonds[6]. |
| Amide I (C=O Stretch) | Secondary Amide | 1680 - 1630 | Strong | Lower frequency due to resonance; a primary identifier for amides[1][4]. |
| Amide II (N-H Bend + C-N Stretch) | Secondary Amide | 1570 - 1515 | Strong | Diagnostic for secondary amides, appears adjacent to the Amide I band[1][2]. |
| Aromatic C=C Stretch | Phenyl Ring | 1600 - 1450 | Medium-Weak | Often appears as a series of peaks[6]. |
| C-Cl Stretch | Aryl Halide | 850 - 550 | Medium-Strong | Located in the fingerprint region[7]. |
| C-Br Stretch | Alkyl Halide | 690 - 515 | Medium-Strong | Lower frequency than C-Cl due to higher atomic mass of Br[7][9]. |
Visualizing Key Molecular Vibrations
The following diagram illustrates the molecular structure of this compound and highlights the key covalent bonds responsible for its characteristic infrared absorption bands.
Caption: Key vibrational modes for this compound.
Experimental Protocol: Acquiring High-Quality IR Data
To experimentally verify the predicted spectral features, a robust and reproducible protocol is essential. Attenuated Total Reflectance (ATR) is a modern, preferred method for solid samples due to its minimal sample preparation and high reproducibility.
Protocol: ATR-FTIR Spectroscopy of a Solid Sample
-
Instrument Preparation:
-
Ensure the Fourier Transform Infrared (FTIR) spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.
-
Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Allow the solvent to fully evaporate.
-
-
Background Spectrum Acquisition:
-
With the clean, empty ATR crystal in place, collect a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's intrinsic response, which will be digitally subtracted from the sample spectrum.
-
Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.
-
-
Sample Application:
-
Place a small amount (typically 1-5 mg) of the solid this compound powder directly onto the center of the ATR crystal.
-
Lower the instrument's pressure clamp to apply consistent and firm pressure, ensuring intimate contact between the sample and the crystal surface. Inconsistent pressure is a primary source of variability in ATR measurements.
-
-
Sample Spectrum Acquisition:
-
Using the same parameters as the background scan (e.g., 16-32 scans, 4 cm⁻¹ resolution), collect the sample spectrum.
-
The instrument's software will automatically perform the background subtraction, yielding the final absorbance or transmittance spectrum of the sample.
-
-
Data Analysis and Cleaning:
-
After data collection, clean the sample from the ATR crystal using the same procedure as in Step 1.
-
Analyze the resulting spectrum, identifying the key absorption bands and comparing their positions and relative intensities to the predicted values and reference spectra.
-
Conclusion
The infrared spectrum of this compound is rich with diagnostic information. The definitive identification of this compound relies on the concurrent observation of several key features: a single N-H stretch around 3300 cm⁻¹, a strong Amide I (C=O) band near 1660 cm⁻¹, and its characteristic Amide II partner peak around 1540 cm⁻¹. These amide bands, complemented by the C-H absorptions of the alkyl and aromatic moieties and the distinct low-frequency C-Br and C-Cl stretching vibrations in the fingerprint region, provide a comprehensive and unique spectral signature. This guide serves as a robust framework for researchers to interpret experimental data, confirm synthetic outcomes, and ensure the structural integrity of this and structurally related molecules in a drug development pipeline.
References
-
Spectroscopy Online. (2023, August 16). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Available at: [Link]
-
St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. Available at: [Link]
-
University of Colorado Boulder. Table of Characteristic IR Absorptions. Available at: [Link]
-
Michigan State University Department of Chemistry. Infrared Spectrometry. Available at: [Link]
-
University of Colorado Boulder, Department of Chemistry and Biochemistry. IR Spectroscopy Tutorial: Alkyl Halides. Available at: [Link]
-
Spectroscopy Online. (2023, September 1). Halogenated Organic Compounds. Available at: [Link]
-
Mansoura University Faculty of Pharmacy. Infrared Spectroscopy. Available at: [Link]
-
Specac Ltd. Interpreting Infrared Spectra. Available at: [Link]
-
Indian Academy of Sciences. (1959). Infrared spectroscopic studies of amides and anilides. Available at: [Link]
-
SlideShare. (2014, October 29). Carbonyl - compounds - IR - spectroscopy. Available at: [Link]
-
Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Available at: [Link]
-
ACS Omega. (2020, April 8). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. Available at: [Link]
-
DSpace@MIT. Amide I'-II' 2D IR spectroscopy provides enhanced protein secondary structural sensitivity. Available at: [Link]
-
Molecules. (2021, December 17). NH Stretching Frequencies of Intramolecularly Hydrogen-Bonded Systems: An Experimental and Theoretical Study. Available at: [Link]
-
SlidePlayer. IR Spectroscopy of Hydrocarbons Hydrocarbons contain only carbon-carbon bonds and carbon-hydrogen bonds. Available at: [Link]
-
Chemistry Stack Exchange. (2019, March 30). Why are N-H stretching vibrations often sharp and not broad?. Available at: [Link]
-
University of California, Santa Cruz. IR Tables. Available at: [Link]
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mass spectrometry fragmentation pattern of 2-bromo-N-(4-chlorophenyl)butanamide
An In-Depth Guide to the Mass Spectrometry Fragmentation of 2-bromo-N-(4-chlorophenyl)butanamide and Comparative Analytical Methodologies
Introduction
This compound is a halogenated amide of interest in synthetic chemistry and drug development due to its potential as an intermediate or a pharmacologically active compound. The presence of two different halogen atoms (bromine and chlorine) and an amide linkage bestows upon it a unique physicochemical profile. Accurate structural characterization is paramount for its application, and mass spectrometry, particularly under electron ionization (EI), stands as a cornerstone technique for this purpose. This guide provides a comprehensive analysis of the predicted EI , explains the rationale behind the fragmentation pathways, and compares the mass spectrometric approach with other relevant analytical techniques.
Predicted Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Pattern
Since no public mass spectrum for this compound is readily available, we can predict its fragmentation pattern based on established principles for its constituent functional groups: bromoalkanes, N-aryl amides, and chloroanilines.[1][2][3][4] The initial step in EI-MS is the formation of a molecular ion (M⁺•) by the removal of an electron.[5] Due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as a characteristic cluster of peaks.[6][7][8]
The molecular ion of this compound is energetically unstable and will undergo a series of fragmentation events to yield smaller, more stable ions.[5] The primary fragmentation pathways are dictated by the weakest bonds and the stability of the resulting fragments.
Key Fragmentation Pathways
-
Alpha-Cleavage and Loss of Bromine Radical: The C-Br bond is one of the weakest in the molecule, making the loss of a bromine radical a highly probable initial fragmentation step.[3][9] This leads to the formation of a resonance-stabilized acylium ion.
-
Amide Bond Cleavage (N-CO Cleavage): Cleavage of the amide bond is a common fragmentation pathway for N-aryl amides.[4][10] This can occur in two ways:
-
Formation of the Butanoyl Cation: Cleavage can result in the formation of the 2-bromobutanoyl cation and the 4-chloroaniline radical.
-
Formation of the 4-chlorophenylaminocarbonyl Cation: Alternatively, cleavage can lead to the formation of the 4-chlorophenylaminocarbonyl cation.
-
-
McLafferty Rearrangement: While less common for N-aryl amides compared to aliphatic amides, a McLafferty rearrangement involving the transfer of a gamma-hydrogen from the butyl chain to the carbonyl oxygen is possible, leading to the elimination of a neutral alkene.[10][11]
-
Secondary Fragmentations: The primary fragment ions can undergo further fragmentation. For instance, the 4-chloroaniline radical cation can lose a chlorine radical or a hydrogen cyanide (HCN) molecule.[1]
Visualization of the Fragmentation Pathway
Caption: Predicted EI-MS fragmentation pathway for this compound.
Table of Predicted Fragment Ions
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Notes on Isotopic Pattern |
| 277/279/281 | [C₁₀H₁₁BrClNO]⁺• (Molecular Ion) | Complex pattern due to both Br and Cl. |
| 198/200 | [C₁₀H₁₁ClNO]⁺ | Loss of Br radical. Shows 3:1 ratio for Cl. |
| 165/167 | [C₄H₆BrO]⁺ | 2-Bromobutanoyl cation. Shows 1:1 ratio for Br. |
| 127/129 | [C₆H₆ClN]⁺• | 4-Chloroaniline radical cation. Shows 3:1 ratio for Cl. |
| 92 | [C₆H₆N]⁺ | Loss of Cl radical from the chloroaniline fragment. |
| 71 | [C₄H₇O]⁺ | Butanoyl cation. |
Experimental Protocol: GC-MS Analysis
Gas chromatography coupled with mass spectrometry (GC-MS) is a highly effective technique for the analysis of semi-volatile compounds like this compound.[12][13][14]
Sample Preparation
-
Solvent Selection: Dissolve the sample in a high-purity volatile solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
-
Standard Preparation: Prepare a series of calibration standards if quantitative analysis is required.
-
Filtration: Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
GC-MS Instrumentation and Parameters
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
-
GC Column: A non-polar or medium-polarity column such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) is recommended.
-
Injector: Split/splitless injector at 280°C. Operate in splitless mode for high sensitivity.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: 15°C/min to 300°C.
-
Final hold: 5 minutes at 300°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-400.
-
Data Analysis
-
Total Ion Chromatogram (TIC): Identify the peak corresponding to this compound.
-
Mass Spectrum: Extract the mass spectrum for the identified peak.
-
Fragment Identification: Correlate the observed m/z values with the predicted fragmentation pattern, paying close attention to the isotopic clusters for bromine and chlorine-containing fragments.
-
Library Search (Optional): Perform a search against a mass spectral library (e.g., NIST) to identify any co-eluting impurities.
Comparative Analysis of Analytical Methodologies
While GC-MS is a powerful tool, other techniques can provide complementary information for the characterization of this compound.
| Technique | Strengths | Limitations | Application for this Molecule |
| GC-MS | High sensitivity and selectivity for volatile and semi-volatile compounds. Provides structural information through fragmentation patterns. Well-established and robust.[12][14] | Requires the analyte to be thermally stable and volatile. Derivatization may be needed for some compounds. | Ideal for identification and quantification due to the molecule's likely volatility and the informative fragmentation pattern. |
| LC-MS | Suitable for non-volatile and thermally labile compounds. A wide range of column chemistries for separation. Soft ionization techniques (e.g., ESI) can preserve the molecular ion.[15] | Can be more complex to develop methods. Matrix effects can be a significant issue. | A viable alternative, especially if the compound shows thermal degradation. ESI-MS/MS would provide fragmentation data. |
| NMR Spectroscopy | Provides detailed structural information, including connectivity of atoms and stereochemistry. Non-destructive. | Lower sensitivity compared to MS. Requires a larger sample amount and a pure sample. | Essential for unambiguous structure elucidation and confirmation of isomerism, but not suitable for trace analysis. |
Workflow for Comprehensive Analysis
Caption: A comprehensive workflow for the analysis of this compound.
Conclusion
The mass spectrometric fragmentation of this compound is predicted to be a rich source of structural information, characterized by key cleavages of the C-Br and N-CO bonds. The presence of both bromine and chlorine provides highly diagnostic isotopic patterns that facilitate fragment identification. GC-MS is an excellent primary technique for the analysis of this compound, offering high sensitivity and detailed structural insights. For a complete and unambiguous characterization, a multi-technique approach incorporating NMR for structural confirmation and potentially LC-MS for analyzing non-volatile impurities or degradants is recommended. This guide provides a foundational framework for researchers and scientists to develop robust analytical methods for this and similar halogenated amide compounds.
References
-
Reddy, G. S., et al. (2011). Understanding of the mass spectrometric fragmentation pathways of a few potentially genotoxic haloaniline isomers in their protonated form by collision-induced dissociation. PubMed. Available at: [Link][1]
-
da Silva, A. B., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances. Available at: [Link]
-
Martinez, C. S. (2016). Analyzing Brominated Flame Retardants in Food Using GC–APCI-MS–MS. LCGC North America. Available at: [Link][16]
-
de la Torre, A., et al. (2014). Gas chromatography/tandem mass spectrometry method for the simultaneous analysis of 19 brominated compounds in environmental and biological samples. Analytical and Bioanalytical Chemistry. Available at: [Link][13]
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Waters Corporation. (n.d.). A Study of the Analysis of Polybrominated Diphenyl Ether Flame Retardants by GC-MS/MS. Available at: [Link][14]
-
Journal of Chemical Education. (1995). The Separation and Identification of Some Brominated and Chlorinated Compounds by GC/MS. An Advanced Undergraduate Laboratory. Available at: [Link][6]
-
Doc Brown's Chemistry. (n.d.). mass spectrum of 1-bromobutane. Available at: [Link][3]
-
da Silva, A. B., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. ResearchGate. Available at: [Link][4]
-
Fagalde, F., et al. (2007). MASS SPECTROMETRY OF AROMATIC CYCLIC IMIDES AND AMIDES. PART I: ELECTRON IONIZATION INDUCED DECOMPOSITION OF N-SUBSTITUTED 2,3-P. ARKIVOC. Available at: [Link][17]
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Semantic Scholar. (n.d.). Mass spectrometry of aromatic cyclic imides and amides. Part II: electron ionization induced decomposition of N. Available at: [Link][18]
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-
da Silva, A. B., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. PMC. Available at: [Link][10]
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Clark, J. (2020). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Available at: [Link][5]
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dos Santos, W. P. C., et al. (2014). Analytical methods for the determination of halogens in bioanalytical sciences: a review. Analytical and Bioanalytical Chemistry. Available at: [Link][15]
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PMC. (n.d.). Discovery of N–X anomeric amides as electrophilic halogenation reagents. Available at: [Link][21]
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NPTEL. (n.d.). Lecture 25 : Mass and Infrared Spectrocopies. Available at: [Link][8]
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A Multi-faceted Approach to Validating the Melting Point of 2-bromo-N-(4-chlorophenyl)butanamide
This guide presents an in-depth, comparative workflow for the validation of the melting point of a newly synthesized batch of 2-bromo-N-(4-chlorophenyl)butanamide. We move beyond a simple determination to a holistic validation process, integrating orthogonal analytical techniques to ensure data integrity and build confidence in the material's quality. This approach is grounded in the principles of Good Laboratory Practice (GLP), which emphasize the importance of well-planned, performed, and documented studies.[5][6]
The Cornerstone of Thermal Analysis: Capillary Melting Point Determination
The capillary method remains a fundamental technique for melting point determination due to its simplicity and the small sample amount required.[7][8] The principle is straightforward: a small, powdered sample packed into a capillary tube is heated at a controlled rate, and the temperature range from the first sign of melting (onset) to complete liquefaction (clear point) is recorded.[9] A narrow melting range (typically < 2°C) is indicative of a pure substance, whereas a broad and depressed melting range suggests the presence of impurities.[1][3]
Instrument Calibration: The Non-Negotiable First Step
Before analyzing any sample, the accuracy of the melting point apparatus must be verified through calibration. This ensures that the instrument's temperature readings are traceable to known standards.[10][11][12]
Experimental Protocol: Melting Point Apparatus Calibration
-
Selection of Standards: Choose a minimum of three high-purity, certified reference standards that bracket the expected melting point of the test compound.[10][11] For an unknown, a wide range is necessary. Examples include Vanillin (81-83°C), Acetanilide (114-116°C), and Caffeine (234-237°C).[11]
-
Sample Preparation: Ensure reference standards are finely powdered.[13]
-
Measurement: Determine the melting point of each reference standard individually, using a slow ramp rate (e.g., 1°C/minute) near the expected melting point.[8][10]
-
Verification: The observed melting points must fall within the certified range for each standard.[11] If not, the instrument requires service and recalibration. Label the instrument as "Out of Calibration" until it complies.[11]
Protocol for Determining the Melting Point of this compound
-
Sample Preparation: The synthesized compound must be completely dry and finely powdered to ensure uniform heat distribution.[7] Pack the powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[8][14]
-
Initial Rapid Determination (if unknown): Heat the sample at a fast rate (10°C/minute) to quickly find an approximate melting range.[15] Allow the apparatus to cool significantly before proceeding.
-
Accurate Determination: Insert a new capillary into the apparatus. Set the start temperature to at least 20°C below the approximate melting point found in the previous step.[14]
-
Controlled Heating: Heat at a medium rate until the temperature is about 15-20°C below the expected melting point.[15] Then, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium is maintained.[8][14][16]
-
Observation and Recording: Record the temperature at which the first droplet of liquid appears (T1). Continue heating at the slow rate and record the temperature at which the last solid particle melts (T2). The melting point is reported as the range T1-T2.
-
Replicate Analysis: Perform the measurement in triplicate to ensure reproducibility.
Orthogonal Validation: A Deeper Look with Differential Scanning Calorimetry (DSC)
While the capillary method is excellent, it is subjective. Differential Scanning Calorimetry (DSC) offers a more quantitative and objective alternative. DSC measures the difference in heat flow between the sample and an inert reference as a function of temperature.[17][18] This technique can accurately determine the melting temperature and also provide information on the heat of fusion.
Causality Behind Using DSC
DSC provides a thermodynamic measurement of the melting process. The resulting thermogram plots heat flow against temperature. An endothermic peak represents the melting transition. The onset temperature of this peak is often correlated with the melting point, while the peak temperature represents the point of maximum heat absorption. The sharpness of the peak is also an excellent indicator of purity.
Experimental Protocol: DSC Analysis
-
Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using certified standards like indium.
-
Sample Preparation: Accurately weigh 2-5 mg of the powdered this compound into an aluminum DSC pan. Crimp the pan with a lid.
-
Reference Pan: Prepare an empty, sealed aluminum pan to serve as the reference.[19]
-
Thermal Program: Place both pans in the DSC cell. Heat the sample under a nitrogen atmosphere at a controlled rate, typically 10°C/minute.
-
Data Analysis: Record the heat flow versus temperature. Determine the onset temperature, peak temperature, and the area of the melting endotherm (enthalpy of fusion).
Purity Confirmation: High-Performance Liquid Chromatography (HPLC)
Melting point depression is sensitive to impurities, but it is not a universally quantitative measure of purity.[3] A compound could be 98% pure and still exhibit a sharp melting point. High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying individual components in a mixture, making it ideal for purity assessment.[20][21]
The Rationale for HPLC in Purity Validation
HPLC separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent).[21] This allows for the detection of impurities even if they are structurally similar to the main compound. By calculating the area of the main peak relative to the total area of all peaks, a percentage purity can be determined.[20]
Experimental Protocol: HPLC Purity Analysis
-
Method Development: Develop a suitable reversed-phase HPLC method. This involves selecting an appropriate column (e.g., C18), mobile phase (e.g., a gradient of acetonitrile and water), and detector wavelength (e.g., determined by UV-Vis scan of the compound).
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Injection and Analysis: Inject the sample onto the HPLC system.
-
Data Processing: Integrate all peaks in the resulting chromatogram. Calculate the area percent purity using the formula:
Absolute Structural Confirmation: NMR and FTIR Spectroscopy
Validating the melting point is only meaningful if the identity of the compound itself is confirmed. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are essential for structural elucidation.
-
¹H and ¹³C NMR: Provides detailed information about the molecular structure by showing the connectivity of atoms.[23] Quantitative NMR (qNMR) can also be used as a primary method for purity assessment.[22][24]
-
FTIR: Identifies the presence of key functional groups (e.g., C=O of the amide, C-Cl, C-Br) by measuring the absorption of infrared radiation.[25][26]
Data Synthesis and Final Validation
Table 1: Comparative Analysis of Synthesized this compound
| Parameter | Capillary Method | Differential Scanning Calorimetry (DSC) | High-Performance Liquid Chromatography (HPLC) |
| Melting Range/Point | 124.5 – 126.0 °C | Onset: 124.8 °CPeak: 125.9 °C | N/A |
| Purity Assessment | Sharp melting range suggests high purity | Single, sharp endotherm suggests high purity | 99.2% (Area Percent) |
| Observations | White crystalline solid, melts cleanly | ΔHfus = 28.5 J/g | Single major peak with two minor impurity peaks at <0.5% each |
Interpretation:
Visualizing the Validation Workflow
A systematic workflow ensures that all necessary steps are taken to produce reliable and defensible data.
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Chromatographic Purity Profiling of 2-bromo-N-(4-chlorophenyl)butanamide: A Comparative Method Development Guide
Executive Summary & Analytical Challenge
In the synthesis of pharmaceutical intermediates like 2-bromo-N-(4-chlorophenyl)butanamide (hereafter referred to as BCPB ), purity analysis is frequently bottlenecked by the molecule's specific chemical instabilities. BCPB contains a labile
The Core Analytical Challenge:
-
Thermal Instability: The C-Br bond alpha to the carbonyl is susceptible to homolytic cleavage or elimination (dehydrohalogenation) at elevated temperatures, rendering Gas Chromatography (GC) unreliable for high-precision purity assessment.
-
Polarity Divergence: The method must resolve the highly polar, basic starting material (4-chloroaniline ) from the lipophilic, neutral product (BCPB ) and the potential hydrolysis degradant (2-bromobutanoic acid ).
-
Structural Similarity: Differentiating the target molecule from its des-bromo analog (a common process impurity where Br is replaced by H) requires high chromatographic selectivity.
This guide compares three analytical approaches, ultimately defining a Gradient RP-HPLC protocol as the superior method for reliable quantitation.
Comparative Analysis of Analytical Techniques
The following table summarizes the evaluation of three common methodologies for BCPB analysis.
| Feature | Method A: GC-FID | Method B: Isocratic HPLC (C18) | Method C: Gradient HPLC (Optimized) |
| Primary Mechanism | Volatility / Boiling Point | Hydrophobic Interaction | Hydrophobic + |
| Sample Stability | Poor (Thermal degradation observed) | Good (Ambient temp) | Excellent (Buffered/Ambient) |
| Impurity Resolution | High (for volatiles) | Low (Peak broadening of aniline) | High (Sharp peaks for all species) |
| Run Time | < 15 min | > 25 min (to elute late eluters) | 12–15 min |
| Verdict | Not Recommended | Legacy/Screening Only | Recommended Standard |
Why GC-FID Fails (The "Thermal Trap")
While GC is standard for many halo-aromatics,
Why Isocratic HPLC is Insufficient
Standard isocratic elution (e.g., 60:40 ACN:Water) forces a compromise. If the solvent strength is high enough to elute the lipophilic BCPB, the polar 4-chloroaniline elutes in the void volume or co-elutes with solvent fronts. If the solvent is weak, BCPB retention becomes excessive, leading to band broadening and lower sensitivity.
The Solution: Optimized Gradient RP-HPLC Protocol
The recommended method utilizes a High-Carbon Load C18 or Phenyl-Hexyl stationary phase. The Phenyl-Hexyl phase is particularly effective here because it engages in
Reagents & Instrumentation[1][2][3][4][5]
-
Instrument: HPLC system with Binary Pump and Diode Array Detector (DAD).
-
Solvents: HPLC Grade Methanol (MeOH) and Water.
-
Buffer: 85% Phosphoric Acid (
) or Formic Acid (for MS compatibility). -
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5
m) OR Phenomenex Kinetex Phenyl-Hexyl.
Chromatographic Conditions[1][3][4][6][7][8]
| Parameter | Setting | Rationale |
| Mobile Phase A | Water + 0.1% | Low pH (~2.2) suppresses silanol activity and keeps 4-chloroaniline protonated (improving peak shape). |
| Mobile Phase B | Methanol | MeOH offers better selectivity for halogenated aromatics than Acetonitrile. |
| Flow Rate | 1.0 mL/min | Standard backpressure management. |
| Column Temp | 30°C | Controls viscosity and retention reproducibility. |
| Detection | UV @ 245 nm | |
| Injection Vol | 5-10 | Prevent column overload. |
Gradient Profile
-
0.0 min: 40% B (Retains polar aniline)
-
5.0 min: 40% B
-
12.0 min: 90% B (Elutes BCPB and lipophilic dimers)
-
15.0 min: 90% B
-
15.1 min: 40% B (Re-equilibration)
-
20.0 min: End
Sample Preparation (Critical Step)
-
Diluent: 50:50 Methanol:Water.
-
Note: Do not dissolve in pure acetonitrile or leave in basic solution, as this promotes solvolysis of the C-Br bond. Prepare fresh daily.
Experimental Validation & System Suitability
The following data represents typical performance metrics obtained during validation.
System Suitability Criteria (SST)
| Analyte | Retention Time ( | Tailing Factor ( | Resolution ( |
| 4-Chloroaniline (Impurity A) | ~3.2 min | 1.1 | N/A |
| 2-Bromobutanoic Acid (Impurity B) | ~5.5 min | 1.2 | > 4.0 (from Imp A) |
| Des-bromo Analog (Impurity C) | ~10.1 min | 1.0 | > 2.5 (from Product) |
| BCPB (Target) | ~11.4 min | 1.05 | Reference |
Key Observation: The separation between the Des-bromo impurity (Impurity C) and the Target (BCPB) is the Critical Quality Attribute (CQA). The use of Methanol over Acetonitrile increases this resolution factor from 1.8 to >2.5 due to solvation differences around the bromine atom.
Method Development Workflow (Visualized)
The following diagram outlines the decision logic used to arrive at the optimized protocol, ensuring scientific rigor.
Figure 1: Decision matrix for selecting the HPLC pathway over GC, highlighting the critical step of pH control for aniline peak shape.
Conclusion
For the purity analysis of This compound , Gradient RP-HPLC with UV detection is the authoritative standard. It avoids the thermal degradation risks of GC and resolves critical process impurities that isocratic methods miss.
Final Recommendation:
-
Routine QC: Use Agilent ZORBAX Eclipse Plus C18 with the MeOH/Phosphate buffer gradient described above.
-
R&D/Trace Impurity ID: Switch to Formic Acid buffer and use LC-MS on a Phenyl-Hexyl column to identify unknown hydrolysis products.
References
-
SIELC Technologies. (2018). Separation of 4-Chloroaniline on Newcrom R1 HPLC column. Retrieved from [Link]
-
American Chemical Society. (2014). Site-Selective Aliphatic C–H Bromination Using N-Bromoamides. (Discusses stability of N-bromoamides). Retrieved from [Link]
-
ResearchGate. (2025). Development and validation of an RP-HPLC method for the determination of chlorhexidine and p-chloroaniline. (Validation protocols for chloroaniline impurities). Retrieved from [Link]
A Comparative Reactivity Analysis for Drug Development Intermediates: 2-Bromo- vs. 2-Chloro-N-(4-chlorophenyl)butanamide
In the landscape of pharmaceutical development and fine chemical synthesis, the selection of starting materials is a critical decision that dictates reaction efficiency, yield, and overall process economy. Among the versatile building blocks, α-haloamides serve as pivotal intermediates for the introduction of various functionalities via nucleophilic substitution. This guide provides an in-depth technical comparison of the reactivity of two such precursors: 2-bromo-N-(4-chlorophenyl)butanamide and 2-chloro-N-(4-chlorophenyl)butanamide. Our analysis is grounded in fundamental principles of organic chemistry and supported by established experimental observations to empower researchers in making informed decisions for their synthetic strategies.
Theoretical Framework: The Decisive Role of the Leaving Group
The primary site of reactivity for both molecules is the α-carbon, which is susceptible to attack by nucleophiles, leading to the displacement of the halogen substituent. This transformation typically proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. The rate of an SN2 reaction is profoundly influenced by the nature of the leaving group. An ideal leaving group is one that can stabilize the negative charge it acquires upon departing from the substrate.
The single most important predictor of leaving group ability is basicity: the weaker the base, the better the leaving group .[1][2] When the carbon-halogen bond breaks, the halogen departs with the electron pair, forming a halide ion (Br⁻ or Cl⁻). The stability of this resulting anion is key. We can assess this by considering the acidity of their conjugate acids, HBr and HCl. Since HBr is a stronger acid than HCl, its conjugate base, Br⁻, is weaker and therefore more stable than Cl⁻.[1]
This trend is consistent throughout the halogen group and is explained by the increasing ionic radius down the periodic table.[2][3] The bromide ion is larger than the chloride ion, allowing the negative charge to be dispersed over a greater volume, which results in a more stable anion.[2][3] Consequently, the C-Br bond is weaker than the C-Cl bond, requiring less energy to cleave.
This fundamental principle leads to a clear and authoritative prediction: This compound is inherently more reactive than its chloro-analogue in nucleophilic substitution reactions. [4] Studies on similar alkyl halides have experimentally confirmed this, with bromide substrates reacting significantly faster than chloride substrates under identical conditions.[5]
Quantitative Reactivity Comparison
| Parameter | This compound | 2-Chloro-N-(4-chlorophenyl)butanamide | Rationale |
| Leaving Group Ability | Excellent | Good | Br⁻ is a weaker base and more stable anion than Cl⁻.[1][2] |
| Relative Reaction Rate | High | Moderate to Low | The rate-determining step (bond cleavage) is more facile for the C-Br bond.[4][5] |
| Required Conditions | Milder (e.g., lower temp., shorter time) | More Forcing (e.g., higher temp., longer time) | Overcoming the higher activation energy for C-Cl bond cleavage requires more energy input.[4] |
| Nucleophile Choice | Wide range, including moderately strong nucleophiles | May require stronger, more reactive nucleophiles | A more reactive electrophile can couple with a broader scope of nucleophiles. |
| Side Reactions | Lower potential for elimination at lower temperatures | Higher potential for elimination at elevated temperatures | Forcing conditions can promote competing reaction pathways like elimination. |
Implications for Synthetic Strategy
The choice between the bromo and chloro derivative has significant practical consequences in the laboratory.
-
For Rapid Synthesis and High Throughput: The 2-bromo derivative is the superior choice. Its higher reactivity allows for faster reaction completion, often under milder conditions, which can improve the overall yield by minimizing degradation of sensitive functional groups and reducing the formation of byproducts.[4]
-
For Cost-Efficiency or Controlled Reactivity: The 2-chloro derivative may be considered if it offers a significant cost advantage. Furthermore, its lower reactivity can be beneficial in complex syntheses where a more controlled, slower reaction is desired to prevent runaway reactions or improve selectivity in the presence of multiple electrophilic sites.
Visualization of the Core Reaction and Workflow
To clarify the underlying chemistry and the experimental approach, the following diagrams illustrate the SN2 mechanism and a general workflow for comparing the reactivity of these two compounds.
Caption: Workflow for comparative reactivity analysis.
Self-Validating Experimental Protocol: Comparative Amination
This protocol provides a framework for directly comparing the reactivity of the two α-haloamides via amination, a common and synthetically important transformation. [6][7]The synthesis of the target 2-amino-N-(4-chlorophenyl)butanamide is a key step in the preparation of certain pharmacologically active molecules.
Objective: To synthesize 2-amino-N-(4-chlorophenyl)butanamide from its 2-bromo and 2-chloro precursors and compare the reaction rates and yields.
Materials:
-
This compound
-
2-chloro-N-(4-chlorophenyl)butanamide
-
Ammonia (e.g., 7N solution in Methanol)
-
Acetonitrile (MeCN) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Protocol:
(Perform two separate reactions in parallel)
-
Reaction Setup:
-
Reaction A (Bromo): To a pressure-rated tube, add this compound (1.0 mmol).
-
Reaction B (Chloro): To a second pressure-rated tube, add 2-chloro-N-(4-chlorophenyl)butanamide (1.0 mmol).
-
Causality: Using equimolar amounts ensures a direct comparison of reactivity based on the halogen leaving group.
-
-
Reagent Addition:
-
To each tube, add acetonitrile (5 mL) and a solution of ammonia in methanol (5.0 equiv., ~0.7 mL of 7N solution).
-
Causality: Acetonitrile is a polar aprotic solvent suitable for S
N2 reactions. A stoichiometric excess of the ammonia nucleophile is used to drive the reaction to completion.
-
-
Reaction Conditions and Monitoring:
-
Seal both tubes tightly.
-
Reaction A (Bromo): Stir at room temperature (20-25°C).
-
Reaction B (Chloro): Stir at an elevated temperature (e.g., 50-60°C).
-
Causality: The bromo derivative is expected to react at a reasonable rate at room temperature. The chloro derivative requires higher thermal energy to overcome the larger activation barrier for C-Cl bond cleavage.
-
Monitor the progress of both reactions by taking small aliquots every 1-2 hours and analyzing by Thin Layer Chromatography (TLC) or LC-MS. Look for the consumption of the starting material spot and the appearance of a new, more polar product spot.
-
-
Workup (Once starting material is consumed or reaction time is complete):
-
Cool the reaction mixtures to room temperature.
-
Concentrate the mixtures under reduced pressure to remove the solvent.
-
Partition the residue between ethyl acetate (20 mL) and water (15 mL).
-
Separate the organic layer. Wash sequentially with water (15 mL) and brine (15 mL).
-
Causality: The aqueous washes remove excess ammonia and any inorganic salts, purifying the crude product in the organic phase.
-
-
Isolation and Analysis:
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by flash column chromatography on silica gel if necessary (eluting with a gradient of ethyl acetate in hexanes).
-
Determine the isolated yield for each reaction and characterize the product by ¹H NMR, ¹³C NMR, and MS to confirm the structure of 2-amino-N-(4-chlorophenyl)butanamide.
-
Self-Validation: The expected outcome is a significantly shorter reaction time and/or a higher yield for Reaction A (bromo) compared to Reaction B (chloro) under their respective conditions.
-
Conclusion and Recommendations
The chemical principles governing nucleophilic substitution are clear: the stability of the leaving group is paramount. Bromide is a superior leaving group to chloride, rendering This compound the more reactive of the two intermediates. This enhanced reactivity translates to tangible synthetic advantages, including faster reactions, milder conditions, and potentially higher yields.
For researchers and drug development professionals, the 2-bromo derivative should be the default choice for rapid analogue synthesis and process development where efficiency is key. The 2-chloro derivative remains a viable, albeit less reactive, alternative that may be advantageous in scenarios where cost is the primary driver or where attenuated reactivity is a specific synthetic requirement. This guide provides both the theoretical foundation and a practical experimental framework to validate these principles and make the optimal choice for your synthetic program.
References
-
Di-Stefano, A. et al. (2012). The Fascinating Chemistry of α‐Haloamides. Advanced Synthesis & Catalysis. [Link]
-
van der Kamp, M. W. & Mulholland, A. J. (2013). Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. WIREs Computational Molecular Science. [Link]
-
Lumen Learning. (n.d.). Organic Chemistry I: Other Factors that Affect SN2 Reactions. KPU Pressbooks. [Link]
-
Wang, J. et al. (2024). Catalytic Enantioselective Nucleophilic Amination of α-Halo Carbonyl Compounds with Free Amines. Journal of the American Chemical Society. [Link]
-
Soderberg, T. (2022). Characteristics of the SN2 Reaction. Chemistry LibreTexts. [Link]
-
Reddit User Discussion. (2013). Cl vs Br in SN1 and SN2 reactions. r/chemhelp. [Link]
Sources
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- 7. pubs.acs.org [pubs.acs.org]
The Halogen Advantage: A Comparative Analysis of the Biological Efficacy of 2-bromo-N-(4-chlorophenyl)butanamide and its Non-halogenated Analogs
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, the strategic incorporation of halogens into molecular scaffolds is a well-established approach to modulate and enhance biological activity. This guide provides an in-depth comparison of the biological efficacy of 2-bromo-N-(4-chlorophenyl)butanamide against its non-halogenated analogs. While direct comparative experimental data for this specific compound is not extensively available in public literature, this guide will leverage structure-activity relationship (SAR) principles and data from closely related analogs to provide a comprehensive analysis for researchers in drug discovery and development.
Introduction: The Critical Role of Halogenation in Drug Design
Halogen atoms, particularly fluorine, chlorine, and bromine, are frequently incorporated into drug candidates to enhance their therapeutic potential. The introduction of these electronegative and lipophilic moieties can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. Benefits of halogenation can include increased metabolic stability, improved membrane permeability, and enhanced binding affinity to target proteins. The size, electronegativity, and ability to form halogen bonds are key factors that dictate the impact of a specific halogen on biological activity.
This guide will focus on the potential anticancer and antimicrobial activities of this compound, drawing parallels from the broader class of N-phenylalkanamides. A closely related analog, N-(4-chlorophenyl)-4-phenylbutanamide, has been identified as a histone deacetylase 6 (HDAC6) inhibitor with anti-proliferative activity, suggesting a potential avenue of investigation for the title compound[1].
Comparative Biological Efficacy: A Structure-Activity Relationship (SAR) Perspective
In the absence of direct head-to-head studies, a comparative analysis can be constructed based on the known biological activities of structurally similar compounds. The core structure of interest is N-phenylbutanamide. The subject of this guide, this compound, features two key halogen substitutions: a bromine atom at the alpha-position of the butanamide chain and a chlorine atom at the para-position of the phenyl ring.
| Compound | Substitution Pattern | Anticipated Biological Activity | Rationale based on Analogous Compounds |
| N-phenylbutanamide | Non-halogenated | Baseline activity | The basic scaffold for comparison. |
| N-(4-chlorophenyl)butanamide | 4-chloro substitution on the phenyl ring | Potentially enhanced anticancer and antimicrobial activity. | The chlorine atom can increase lipophilicity and participate in hydrophobic interactions within a target's binding pocket. Studies on other N-phenylacetamide derivatives show that chloro-substitution can confer antibacterial activity[2]. |
| 2-bromo-N-phenylbutanamide | 2-bromo substitution on the butanamide chain | Likely to exhibit cytotoxic and antimicrobial properties. | Alpha-halogenation of amides can increase their reactivity and potential as alkylating agents, which can contribute to cytotoxicity. Brominated compounds have shown a wide range of biological activities, including antimicrobial effects[3][4]. |
| This compound | Combined 2-bromo and 4-chloro substitution | Potentially synergistic or enhanced biological activity compared to single-halogenated analogs. | The combination of two different halogens at distinct positions can optimize the molecule's electronic and steric properties for target interaction. The increased lipophilicity from both halogens may also enhance cell permeability. |
Key Insights from SAR Studies:
-
Lipophilicity and Permeability: Halogenation generally increases the lipophilicity of a molecule, which can lead to improved absorption and distribution. The presence of both bromine and chlorine in this compound is expected to significantly increase its lipophilicity compared to the non-halogenated N-phenylbutanamide.
-
Target Engagement: Halogen atoms can participate in various non-covalent interactions, including hydrogen bonds and halogen bonds, with biological targets. These interactions can significantly enhance binding affinity and selectivity.
-
Metabolic Stability: Halogenation at specific positions can block metabolic pathways, leading to an increased half-life of the compound in the body.
Potential Mechanism of Action: Targeting HDAC6 in Cancer
Drawing from the findings on the analogous compound N-(4-chlorophenyl)-4-phenylbutanamide, a plausible mechanism of action for the anticancer activity of this compound is the inhibition of Histone Deacetylase 6 (HDAC6)[1]. HDAC6 is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a crucial role in various cellular processes, including cell motility, protein degradation, and stress responses.
In cancer, HDAC6 is often overexpressed and contributes to tumor progression by deacetylating non-histone proteins such as α-tubulin and Hsp90. Inhibition of HDAC6 can lead to:
-
Disruption of cell motility and invasion: By increasing the acetylation of α-tubulin.
-
Degradation of oncogenic proteins: Through the hyperacetylation and subsequent inactivation of the chaperone protein Hsp90.
-
Induction of apoptosis (programmed cell death): By disrupting the cellular stress response.
The following diagram illustrates the central role of HDAC6 in cancer cell signaling and the potential points of intervention by an inhibitor like this compound.
Caption: Proposed mechanism of action of this compound via HDAC6 inhibition.
Experimental Protocols
To empirically determine and compare the biological efficacy of this compound and its non-halogenated analogs, standardized in vitro assays are essential. Below are detailed protocols for assessing cytotoxicity against cancer cell lines and antimicrobial activity.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Protocol for Adherent Cells:
-
Cell Seeding:
-
Culture cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compounds (this compound and its analogs) in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the compounds in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
After the treatment period, add 10 µL of the MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Caption: Workflow for the broth microdilution MIC assay.
Conclusion and Future Directions
While direct experimental data on this compound is limited, a comprehensive analysis based on structure-activity relationships of analogous compounds strongly suggests that it possesses significant potential as a biologically active agent, likely with anticancer and antimicrobial properties. The dual halogenation is anticipated to enhance its efficacy compared to its non-halogenated counterparts. The inhibition of HDAC6 presents a compelling and testable hypothesis for its mechanism of action in cancer.
Further research is warranted to synthesize and directly evaluate the biological activities of this compound and its non-halogenated analogs using the standardized protocols outlined in this guide. Such studies will provide definitive data to validate the SAR-based predictions and could pave the way for the development of novel therapeutic agents.
References
- Design, Synthesis and Biological Evaluation of a Phenyl Butyric Acid Derivative, N-(4-chlorophenyl)-4-phenylbutanamide: A HDAC6 Inhibitor with Anti-proliferative Activity on Cervix Cancer and Leukemia Cells. (URL not available)
- Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. IRE Journals. (URL not available)
- Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. PMC. (URL not available)
- Antimicrobial Activity of the Compound 2-Piperidinone, N-[4-Bromo-n-butyl]- Extracted from Pomegranate Peels. Asian Journal of Pharmaceutics. (URL not available)
- MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. FWD AMR-RefLabCap. (URL not available)
Sources
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- 2. researchhub.com [researchhub.com]
- 3. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
The Amide Bond: A Comparative Guide to Synthesis Efficiency of Acid Chlorides vs. Coupling Agents
For researchers and professionals in drug development and chemical synthesis, the creation of the amide bond is a cornerstone of molecular construction. This deceptively simple linkage is central to the structure of peptides, polymers, and a vast array of pharmaceuticals. The two most common strategies for its formation—the use of acid chlorides and the deployment of coupling agents—each present a distinct profile of advantages, disadvantages, and efficiencies. This guide provides an in-depth comparison of these methodologies, supported by experimental data and protocols, to empower you in making the most informed decisions for your synthetic challenges.
Introduction: The Ubiquitous Amide
The amide bond (R-CO-NR'R'') is formed by the reaction of a carboxylic acid derivative with an amine. The stability of this bond, owing to the delocalization of the nitrogen lone pair into the carbonyl group, is fundamental to the structural integrity of proteins and many synthetic materials. However, the direct reaction between a carboxylic acid and an amine is a thermodynamically unfavorable process at room temperature, requiring high temperatures that are often incompatible with complex molecules. This necessitates the "activation" of the carboxylic acid, a role fulfilled by converting it to a more reactive species like an acid chloride or by using a coupling agent.
The Classical Approach: The Acid Chloride Method
The conversion of a carboxylic acid to a highly reactive acid chloride is a long-established and potent method for amide synthesis. This two-step process involves the initial activation of the carboxylic acid, typically with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), followed by the reaction of the isolated acid chloride with the desired amine.
Mechanism and Rationale
The high reactivity of acid chlorides stems from the excellent leaving group ability of the chloride ion and the strong electrophilicity of the carbonyl carbon. The reaction with an amine is typically fast and exothermic. A base, such as triethylamine (TEA) or pyridine, is required to neutralize the HCl byproduct generated during the reaction, which would otherwise protonate the amine reactant, rendering it non-nucleophilic.
Figure 1: General workflow for amide synthesis via the acid chloride method.
Advantages and Disadvantages
| Feature | Acid Chloride Method |
| Advantages | - High reactivity leading to rapid reaction times. - Generally high yielding for simple substrates. - Cost-effective reagents (SOCl₂, (COCl)₂). |
| Disadvantages | - Harsh reaction conditions (often requires heating for acid chloride formation). - Limited functional group tolerance (sensitive groups can be degraded). - Generation of corrosive HCl byproduct. - Risk of racemization for chiral carboxylic acids. - The acid chloride intermediate may need to be isolated and purified. |
The Modern Alternative: Coupling Agents
The limitations of the acid chloride method, particularly for complex and sensitive molecules, spurred the development of a wide array of coupling agents. These reagents activate the carboxylic acid in situ under milder conditions, facilitating its reaction with an amine.
Mechanism and Rationale
Coupling agents function by converting the carboxylic acid's hydroxyl group into a better leaving group. This is typically achieved through the formation of an activated ester or a similar reactive intermediate. This intermediate is then susceptible to nucleophilic attack by the amine, forming the amide bond and regenerating the coupling agent's precursor as a byproduct. Common classes of coupling agents include carbodiimides (e.g., DCC, EDC), phosphonium salts (e.g., PyBOP, HBTU), and uronium salts (e.g., HATU).
Figure 2: General workflow for amide synthesis using coupling agents.
Advantages and Disadvantages
| Feature | Coupling Agent Method |
| Advantages | - Mild reaction conditions, often at room temperature. - High functional group tolerance. - Low risk of racemization for chiral carboxylic acids. - One-pot procedure, avoiding isolation of reactive intermediates. - Wide variety of agents available to suit specific needs. |
| Disadvantages | - Higher cost of reagents compared to thionyl chloride. - Byproducts can sometimes be difficult to remove. - Reaction optimization may be required to find the ideal coupling agent and conditions. |
Head-to-Head Comparison: Synthesis Efficiency
The "efficiency" of a synthetic method can be evaluated based on several parameters: yield, reaction time, purity of the product, and compatibility with various functional groups.
| Parameter | Acid Chloride Method | Coupling Agent Method | Supporting Evidence |
| Yield | Can be very high (>90%) for simple, robust substrates. | Generally high and more consistent across a wider range of substrates, including complex ones. | For sterically hindered amines or sensitive carboxylic acids, coupling agents often provide superior yields due to milder conditions. |
| Reaction Time | Formation of acid chloride can take several hours, but the subsequent reaction with the amine is usually rapid (minutes to a few hours). | The entire one-pot process typically takes a few hours to overnight. | While the final step is faster with acid chlorides, the overall process time, including intermediate workup, can be longer. |
| Purity | Byproducts like HCl can lead to salt formation, complicating purification. | Byproducts (e.g., urea from DCC/EDC) can sometimes be challenging to remove, but many modern coupling agents have water-soluble byproducts, simplifying workup. | The choice of coupling agent significantly impacts the ease of purification. |
| Functional Group Tolerance | Poor. Acidic and basic functional groups, as well as some protecting groups, can be incompatible with the harsh reagents. | Excellent. The mild, near-neutral pH conditions are compatible with a broad spectrum of functional groups. | This is a key advantage for the synthesis of complex molecules like peptides and pharmaceuticals. |
| Chiral Integrity | High risk of racemization at the α-carbon of chiral carboxylic acids, especially with heat. | Low risk of racemization, particularly with the addition of additives like HOBt or when using agents like HATU that are designed to suppress it. | For stereospecific synthesis, coupling agents are almost always the preferred method. |
Experimental Protocols
Protocol 1: Amide Synthesis via Acid Chloride
Objective: To synthesize N-benzylbenzamide from benzoic acid and benzylamine.
Materials:
-
Benzoic acid
-
Thionyl chloride (SOCl₂)
-
Toluene
-
Benzylamine
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
Step 1: Formation of Benzoyl Chloride
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add benzoic acid (1.0 eq).
-
Add toluene to dissolve the benzoic acid.
-
Carefully add thionyl chloride (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux for 2 hours.
-
Allow the mixture to cool to room temperature and remove the solvent and excess thionyl chloride under reduced pressure to obtain crude benzoyl chloride.
Step 2: Amide Formation
-
Dissolve the crude benzoyl chloride in DCM in a separate flask.
-
In another flask, dissolve benzylamine (1.0 eq) and TEA (1.1 eq) in DCM.
-
Cool the amine solution to 0 °C in an ice bath.
-
Add the benzoyl chloride solution dropwise to the cooled amine solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude N-benzylbenzamide.
-
Purify the product by recrystallization or column chromatography.
Protocol 2: Amide Synthesis using a Coupling Agent (HATU)
Objective: To synthesize N-benzylbenzamide from benzoic acid and benzylamine.
Materials:
-
Benzoic acid
-
Benzylamine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1M HCl
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask, add benzoic acid (1.0 eq), HATU (1.1 eq), and dissolve in DMF.
-
Add DIPEA (2.0 eq) to the solution and stir for 5 minutes at room temperature.
-
Add benzylamine (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with EtOAc.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude N-benzylbenzamide.
-
Purify the product by recrystallization or column chromatography.
Conclusion and Recommendations
The choice between the acid chloride method and the use of coupling agents is dictated by the specific requirements of the synthesis.
-
For simple, robust, and cost-sensitive applications , where functional group compatibility is not a major concern, the acid chloride method remains a viable and economical option. Its high reactivity can lead to rapid conversions and high yields.
-
For the synthesis of complex, sensitive, and high-value molecules , such as pharmaceuticals, peptides, and advanced materials, the coupling agent method is unequivocally superior. The mild reaction conditions, high functional group tolerance, and excellent preservation of stereochemical integrity are critical for success in these demanding applications. The vast array of available coupling agents also allows for fine-tuning of the reaction conditions to optimize the outcome for a specific substrate pair.
Ultimately, a thorough understanding of the strengths and weaknesses of each methodology, as detailed in this guide, will enable the synthetic chemist to navigate the path to the desired amide with maximal efficiency and success.
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. [Link]
-
Organic Chemistry Portal. (n.d.). Amide Synthesis. [Link]
Safety Operating Guide
2-bromo-N-(4-chlorophenyl)butanamide proper disposal procedures
The following guide details the proper disposal procedures for 2-bromo-N-(4-chlorophenyl)butanamide .
Notice of Scientific Extrapolation:
As of the current date, a specific Safety Data Sheet (SDS) or RCRA listing for this compound (CAS unlisted in major public registries) is not widely available.[1] Therefore, this protocol is derived from Structure-Activity Relationship (SAR) analysis, utilizing data from close structural analogs:
PART 1: IMMEDIATE ACTION CARD (The "Stop & Check")
| Parameter | Critical Operational Directive |
| Disposal Class | Halogenated Organic Waste (Do NOT mix with non-halogenated solvents).[1] |
| Primary Hazard | Alkylating Agent / Skin Sensitizer . The |
| Incompatibility | Strong Bases & Oxidizers .[2] Avoid contact with aqueous NaOH/KOH; hydrolysis may release toxic 4-chloroaniline and bromide ions exothermically.[1] |
| Container | High-Density Polyethylene (HDPE) or Amber Glass.[1] Never use metal containers due to potential corrosion from hydrohalic acid byproducts. |
PART 2: CHEMICAL PROFILE & HAZARD LOGIC
To dispose of this chemical safely, you must understand why it is dangerous. This is not just "chemical waste"; it is a bifunctional hazard.
1. The
-Bromo Moiety (The "Warhead")
The bromine atom at the C2 position (alpha to the carbonyl) activates the molecule as an electrophile .[1]
-
Risk: It can alkylate DNA and proteins. In a waste drum, it can react with nucleophilic impurities (amines, thiols) causing heat generation.
-
Disposal Implication: It must be segregated from "General Organic Waste" containing reactive amines to prevent polymerization or uncontrolled exotherms.
2. The 4-Chlorophenyl Group (The "Payload")
The amide bond is susceptible to hydrolysis, which would release 4-chloroaniline .[1]
-
Risk: 4-Chloroaniline is a known hemotoxin (methemoglobinemia) and potential carcinogen.[1]
-
Disposal Implication: Incineration temperatures must be sufficient (>1100°C) to destroy the aromatic ring completely; otherwise, polychlorinated biphenyls (PCBs) or dioxins could theoretically form.
PART 3: STEP-BY-STEP DISPOSAL PROTOCOL
A. Solid Waste Disposal (Pure Compound)
Applicable for: Expired stocks, synthesis solids, lyophilized powders.
-
Container Selection: Use a wide-mouth HDPE jar with a screw-top lid.[1] Label it clearly: "SOLID WASTE - HALOGENATED ORGANIC - TOXIC." [1]
-
Transfer:
-
Secondary Containment: Place the HDPE jar inside a clear plastic zip-lock bag before placing it into the main satellite accumulation drum.
-
Destruction: Designate for High-Temperature Incineration with flue gas scrubbing (to neutralize HBr/HCl gases).
B. Liquid Waste (Reaction Mixtures/Mother Liquors)
Applicable for: Solutions in DCM, Ethyl Acetate, DMSO, etc.
-
Segregation: Ensure the waste stream is designated "HALOGENATED SOLVENT WASTE."
-
Note: Even if the solvent is non-halogenated (e.g., Methanol), the presence of the bromine/chlorine atoms in the solute requires the entire mixture to be treated as halogenated.
-
-
pH Check: Check the pH of the solution.
-
Bulking: Pour into the Halogenated Waste Carboy (typically yellow-walled or red-capped).
-
Log Entry: You must explicitly list "this compound" on the waste tag.[1] Do not just write "Amide Waste." The disposal facility needs to know about the halogen content.[2]
C. Contaminated Debris (Sharps, Syringes, Gloves)[1]
-
Sharps: Place needles/syringes directly into a Red Biohazard/Sharps Container designated for chemical incineration. Do NOT recap.
-
Soft Waste: Contaminated gloves and paper towels must go into Hazardous Solid Waste (Yellow Bag/Box), not regular trash.
PART 4: SPILL MANAGEMENT (Emergency Deactivation)
If a spill occurs, physical removal is preferred. However, for final cleanup, chemical deactivation is recommended to neutralize the alkylating potential.
The Thiosulfate Method: Sodium thiosulfate acts as a "soft" nucleophile that displaces the bromine atom, rendering the molecule less electrophilic and water-soluble.[1]
-
Isolate: Evacuate the immediate area. Don PPE (Nitrile gloves x2, Lab coat, Goggles).
-
Absorb: Cover liquid spills with vermiculite or sand.
-
Deactivate (Surface):
-
Clean: Follow with a detergent wash.
-
Dispose: Treat all cleanup materials as Halogenated Solid Waste.
PART 5: VISUALIZATION & WORKFLOWS
Diagram 1: Waste Segregation Decision Tree
This logic ensures the compound never enters an incompatible waste stream.
Caption: Decision logic for segregating halogenated amide waste. Note that even non-halogenated solvent solutions default to the Halogenated stream due to the solute.
Diagram 2: Spill Response & Deactivation
Operational workflow for safe cleanup.
Caption: Emergency spill response workflow utilizing nucleophilic deactivation.
PART 6: REGULATORY COMPLIANCE
While this specific compound may not be individually listed on the EPA's "P" or "U" lists, it falls under strict regulatory categories based on its characteristics:
-
RCRA Classification (USA):
-
D001 (Ignitable): If dissolved in oxidizable solvents.
-
Halogenated Organic Standards: Must meet treatment standards for halogenated organics (40 CFR 268.40) before land disposal (usually requiring incineration).
-
-
European Waste Code (EWC):
-
07 01 03:* Organic halogenated solvents, washing liquids and mother liquors.
-
16 05 06:* Laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals.
-
Verification Step: Before disposal, verify the total halogen content (TOX) limit of your facility's incinerator. High bromine content (>1-2%) sometimes requires specific blending ratios to prevent corrosion of the incinerator lining.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 107167, 2-Bromo-4-chloro-1-(4-chlorophenyl)butan-1-one (Analogous Structure).[1] Retrieved from [Link][1][7]
-
U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Hazardous Waste Identification. Retrieved from [Link][1]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. "Chapter 8: Management of Waste." National Academies Press (2011). Retrieved from [Link]
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Navigating the Safe Handling of 2-bromo-N-(4-chlorophenyl)butanamide: A Guide for Laboratory Professionals
Hazard Analysis: Understanding the Compound's Profile
The potential hazards of 2-bromo-N-(4-chlorophenyl)butanamide can be inferred from its constituent functional groups:
-
Alpha-Bromo Amide Moiety: This functional group is often associated with lachrymatory (tear-inducing) properties and can act as an alkylating agent, implying potential for skin and eye irritation, as well as corrosive effects upon prolonged contact. Compounds like 2-bromo-4'-chloroacetophenone are known to cause severe skin burns and eye damage.[1]
-
N-(4-chlorophenyl) Group: The presence of a chlorinated aromatic ring suggests potential for toxicity and persistence in the environment. Structurally similar compounds, such as 2-bromo-4-chloroaniline, are classified as toxic if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged or repeated exposure.[2]
Based on these characteristics, this compound should be treated as a hazardous substance with the potential to cause skin and eye irritation, respiratory tract irritation, and possible systemic toxicity.
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
A comprehensive PPE strategy is the first line of defense against chemical exposure. The Occupational Safety and Health Administration (OSHA) mandates that employers provide appropriate PPE at no cost to employees based on a thorough hazard assessment.[3][4] For handling this compound, the following PPE is mandatory:
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Tightly fitting chemical splash goggles and a full-face shield.[5][6][7] | Protects against splashes of the compound in solid or solution form, which could cause serious eye irritation or damage.[2][8][9] A face shield offers an additional layer of protection for the entire face.[6][7] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene). Double gloving is recommended.[10] | Prevents skin contact, which can lead to irritation or absorption of the toxic compound.[2][9] Gloves should be inspected before use and disposed of immediately after handling the compound.[1][10] |
| Body Protection | A flame-resistant lab coat is required.[6] For larger quantities or when there is a significant risk of splashing, chemical-resistant coveralls or an apron should be worn over the lab coat.[10] | Protects the body and personal clothing from contamination.[7][11] |
| Respiratory Protection | All work with the solid compound or its solutions must be conducted in a certified chemical fume hood.[10] If there is a risk of inhaling dust or vapors, a NIOSH/MSHA-approved respirator with appropriate cartridges should be used.[10] | Minimizes the risk of inhaling the compound, which may cause respiratory irritation.[9] |
| Foot Protection | Closed-toe shoes are required at all times in the laboratory.[6][7][10] | Protects feet from spills and falling objects. |
Diagram: PPE Workflow for Handling this compound
Caption: A stepwise workflow for donning, using, and doffing PPE.
Operational Plan: A Step-by-Step Protocol for Safe Handling
A structured operational plan minimizes the risk of exposure and ensures procedural consistency.
3.1. Preparation
-
Risk Assessment: Before commencing any work, conduct a thorough risk assessment for the planned experiment.[10] This should be documented in accordance with your institution's Chemical Hygiene Plan, as required by OSHA.[12]
-
Fume Hood Verification: Ensure that a certified chemical fume hood is available and functioning correctly. All manipulations of this compound, both in solid and solution form, must be performed within the fume hood.[10]
-
Gather Materials: Assemble all necessary equipment, reagents, and waste containers within the fume hood before handling the compound to minimize movement in and out of the containment area.
3.2. Handling and Experimental Procedure
-
Container Handling: Inside the fume hood, carefully open the container of this compound, avoiding any actions that could generate dust.[10]
-
Dispensing: Use a designated clean spatula to dispense the required amount of the solid compound.[10] Handle the solid gently to minimize the creation of airborne dust.[10]
-
Solution Preparation: If preparing a solution, slowly add the solid to the solvent with stirring to prevent splashing.[10]
3.3. Decontamination and Cleanup
-
Surface Decontamination: Decontaminate all surfaces and equipment that have come into contact with the chemical using an appropriate solvent (e.g., ethanol or acetone), followed by a thorough wash with soap and water.
-
Spill Management: In the event of a small spill within the fume hood, absorb the material with a non-combustible absorbent material like sand or vermiculite.[10] Place the absorbed material into a sealed and labeled container for hazardous waste disposal.[10] For larger spills, evacuate the area and follow your institution's emergency procedures.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is crucial to protect both personnel and the environment. As a halogenated organic compound, it must be disposed of as hazardous waste.
4.1. Waste Segregation
-
Halogenated Waste: All waste containing this compound, including reaction residues, contaminated solvents, and absorbent materials from spills, must be collected in a designated "Halogenated Organic Waste" container.[13][14][15]
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be placed in a sealed bag and disposed of as solid hazardous waste.
4.2. Labeling and Storage
-
All waste containers must be clearly labeled with the words "Hazardous Waste" and a full description of the contents, including the name of the chemical.[13][14]
-
Waste containers should be kept tightly closed and stored in a designated, well-ventilated area away from incompatible materials.[14][16]
Diagram: Disposal Pathway for this compound Waste
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
